(4-Bromophenyl)(cyclopropyl)methanol
Description
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Properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVQKMYLBFYJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990504 | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-39-3 | |
| Record name | 4-Bromo-α-cyclopropylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70289-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromo-alpha-cyclopropylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromo-α-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (4-Bromophenyl)(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)(cyclopropyl)methanol is a crucial secondary alcohol that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a brominated aromatic ring coupled with a strained cyclopropyl carbinol moiety, imparts a distinct reactivity profile that is of significant interest to researchers in drug discovery and development. The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the cyclopropylmethanol group can participate in various transformations, including ring-opening reactions and rearrangements. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, providing researchers with the foundational knowledge required for its effective utilization in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 70289-39-3 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [2] |
| Molecular Weight | 227.10 g/mol | [2] |
| Melting Point | 57 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Boiling Point | Not readily available, likely to decompose at higher temperatures. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction between 4-bromobenzaldehyde and cyclopropylmagnesium bromide.[3] This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the cyclopropyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The magnesium alkoxide intermediate is subsequently protonated during aqueous workup to yield the desired secondary alcohol.
Sources
An In-depth Technical Guide to (4-Bromophenyl)(cyclopropyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)(cyclopropyl)methanol, bearing the CAS number 70289-39-3, is a key synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural motif, combining a brominated aromatic ring with a strained cyclopropyl carbinol system, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the cyclopropylmethanol moiety is a feature found in numerous biologically active compounds. This guide offers a comprehensive overview of the synthesis, characterization, and critical applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 70289-39-3 | |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.10 g/mol | [2] |
| Melting Point | 57 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction between 4-bromobenzaldehyde and a cyclopropyl Grignard reagent. This reaction is a classic example of nucleophilic addition to a carbonyl group, a cornerstone of C-C bond formation in organic synthesis.
Reaction Scheme
Caption: Synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol
Materials:
-
4-Bromobenzaldehyde
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of cyclopropyl bromide in anhydrous ether or THF.
-
Add a small amount of the cyclopropyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Bromobenzaldehyde:
-
Dissolve 4-bromobenzaldehyde in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the aldehyde solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by either recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4]
-
Mechanistic Insights
The Grignard reaction proceeds through a nucleophilic attack of the carbanionic carbon of the cyclopropylmagnesium bromide on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous work-up to yield the final alcohol product.
Caption: Simplified mechanism of the Grignard reaction.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic steps. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, carbinol, and cyclopropyl protons.
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the carbinol group.
-
Carbinol Proton (-CHOH): A doublet or a broad singlet around δ 4.5-5.0 ppm. The coupling to the adjacent cyclopropyl proton will result in a doublet, though this may be broadened by hydrogen bonding.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 1.5-3.0 ppm.
-
Cyclopropyl Protons: A complex multiplet in the upfield region, typically between δ 0.2-1.2 ppm, due to the geminal and vicinal coupling of the diastereotopic methylene protons and the methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine atom will be at a lower field (around δ 121 ppm), while the carbon attached to the carbinol group will be at a higher field (around δ 143 ppm).
-
Carbinol Carbon (-CHOH): A signal in the range of δ 75-80 ppm.
-
Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring will appear around δ 15-20 ppm, while the two methylene carbons will be in the upfield region, typically below δ 10 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1400-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 208/210. Cleavage of the C-C bond between the carbinol carbon and the cyclopropyl ring would result in a fragment at m/z 185/187 (bromotropylium ion) or a fragment corresponding to the cyclopropyl cation.[5][6][7]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the 4-bromophenyl group allows for its use in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.
Key Intermediate in the Synthesis of Macitentan
A prominent example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[8][9] In the synthesis of Macitentan, the this compound moiety is a core structural element. While the final drug contains a (4-bromophenyl)cyclopropylmethanone group, the alcohol is a key precursor to this ketone via oxidation.
Caption: Role of this compound in the synthesis of Macitentan precursors.
Potential for Further Derivatization
The versatile nature of this compound allows for a range of chemical transformations, making it a valuable starting point for the synthesis of compound libraries for drug screening.
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[10] This ketone is also a valuable synthetic intermediate.
-
Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. This allows for the introduction of various alkyl or aryl side chains, which can be used to modulate the pharmacological properties of the final compound.
-
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can act as prodrugs or modify the pharmacokinetic profile of a molecule.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] It is advisable to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.[3]
Conclusion
This compound is a synthetically valuable building block with significant applications in medicinal chemistry and drug development. Its straightforward synthesis via the Grignard reaction, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the preparation of complex molecules. Its established role in the synthesis of the approved drug Macitentan underscores its importance in the pharmaceutical industry. This guide provides a comprehensive technical overview to aid researchers in the effective utilization of this important chemical intermediate.
References
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Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information - The Royal Society of Chemistry. Available from: [Link]
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Supporting Information for - The Royal Society of Chemistry. Available from: [Link]
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Supporting Information - The Royal Society of Chemistry. Available from: [Link]
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A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. (2017). Available from: [Link]
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Bolli, M. H. et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861 (2012). Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available from: [Link]
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(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. PubChem. Available from: [Link]
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4-Bromophenyl cyclopropyl ketone. SIELC Technologies. (2018). Available from: [Link]
- Process for preparation of macitentan. Google Patents. (2017).
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fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]
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Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023). Available from: [Link]
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(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available from: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]
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((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol. PubChem. Available from: [Link]
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(4-bromophenyl)[4-({(2e)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. PubChemLite. Available from: [Link]
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This compound. PubChemLite. Available from: [Link]
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2,3-Diphenylcyclopropyl(4-bromophenyl)methanone. Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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4-Bromophenyl cyclopropyl ketone. Cheméo. Available from: [Link]
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Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available from: [Link]
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(1-(4-Bromophenyl)cyclopropyl)methanol. Angene. Available from: [Link]
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[1-(4-Bromophenyl)cyclopropyl]methanol 98480-31-0. 瑞楚生物. Available from: [Link]
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2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. ResearchGate. (2025). Available from: [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (4-Bromophenyl)(cyclopropyl)methanol
This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction to a Versatile Chemical Intermediate
This compound is a secondary alcohol characterized by the presence of a brominated phenyl ring and a cyclopropyl group attached to the same carbinol carbon. This unique combination of a strained three-membered ring and an aromatic system amenable to further functionalization makes it a valuable intermediate in the synthesis of complex molecular architectures.
Its significance lies in its utility as a precursor to a wide range of bioactive molecules. The cyclopropyl moiety is a well-established bioisostere for phenyl and other aromatic groups, often conferring improved metabolic stability and binding affinity. The bromo-aromatic portion serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery. This guide will delve into the essential physicochemical properties, synthesis, analysis, and applications of this important compound.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use and safe handling in a laboratory setting.
Molecular and Physical Data
The core structural and physical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |
| Molecular Weight | 227.10 g/mol | [1][4] |
| CAS Number | 70289-39-3 | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 57°C | [5] |
| Monoisotopic Mass | 225.99933 Da | [6] |
| SMILES | C1CC1C(C2=CC=C(C=C2)Br)O | [6] |
| InChIKey | PLVQKMYLBFYJHT-UHFFFAOYSA-N | [6] |
Spectroscopic Profile
While specific spectra are lot-dependent, the expected spectroscopic data for this compound are as follows:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should feature multiplets for the cyclopropyl protons (approx. 0.4-1.2 ppm), a singlet for the hydroxyl proton (variable, approx. 1.8-2.5 ppm), a multiplet for the methine proton (approx. 4.2-4.4 ppm), and doublets for the aromatic protons of the 1,4-disubstituted benzene ring (approx. 7.2-7.5 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals include those for the cyclopropyl carbons, the methine carbon bearing the hydroxyl group, and the aromatic carbons, including the carbon attached to the bromine atom.
-
Mass Spectrometry (EI): The mass spectrum will typically show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional group.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[5][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]
-
Spill and Disposal: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[7] Dispose of contents and container to an approved waste disposal plant.
Synthesis and Purification Strategies
The most common and reliable method for synthesizing this compound is through the Grignard reaction, which involves the nucleophilic addition of a cyclopropyl magnesium halide to 4-bromobenzaldehyde. An alternative route is the reduction of the corresponding ketone.
Synthetic Workflow Overview
The following diagram illustrates the primary synthetic pathway from 4-bromobenzaldehyde.
Caption: Grignard synthesis workflow for this compound.
Detailed Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis starting from 4-bromobenzaldehyde and cyclopropyl bromide.
3.2.1 Materials and Reagents
-
4-Bromobenzaldehyde
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser)
3.2.2 Step-by-Step Procedure
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small volume of anhydrous THF.
-
Add a solution of cyclopropyl bromide in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.
-
After initiation, continue the dropwise addition at a rate that maintains a gentle reflux.
-
Once the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve 4-bromobenzaldehyde in anhydrous THF.
-
Cool the aldehyde solution to 0°C using an ice bath.
-
Slowly add the prepared cyclopropylmagnesium bromide solution to the cooled aldehyde solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized this compound.
Analytical Workflow
The following diagram outlines a standard workflow for the analytical characterization of the final product.
Caption: Standard analytical workflow for quality control of the synthesized product.
Protocol: HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10 µL) onto the HPLC system.
-
Run the gradient method and integrate the peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Applications in Research and Drug Development
The structural features of this compound make it a valuable precursor in several areas of chemical synthesis.
-
Pharmaceutical Intermediates: It is a key building block for more complex molecules, including potential antihistamines, antimalarial drugs, and lipid-lowering agents.[11][12] The cyclopropyl group can enhance the potency and pharmacokinetic profile of drug candidates.
-
Cross-Coupling Reactions: The aryl bromide functionality is a prime site for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, facilitating the creation of diverse chemical libraries for high-throughput screening.
-
Synthesis of Quinolones: Cyclopropyl-containing compounds are crucial for the synthesis of certain quinolone antibiotics.[13]
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis, combined with the dual functionality of the alcohol and the aryl bromide, provides chemists with a powerful tool for constructing novel and complex molecular entities. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective application in research and development.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound.
- BLDpharm. (n.d.). 98480-31-0|(1-(4-Bromophenyl)cyclopropyl)methanol.
- Santa Cruz Biotechnology. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol | CAS 98480-31-0.
- Angene. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (4-Bromophenyl)cyclopropylmethanone.
- Sigma-Aldrich. (n.d.). (4-Bromophenyl)(cyclopropyl)methanone | 6952-89-2.
- Lead Sciences. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol.
- PubChemLite. (n.d.). This compound (C10H11BrO).
- CymitQuimica. (n.d.). (4-Bromophenyl)cyclopropylmethanone.
- EvitaChem. (n.d.). Buy cyclopropyl(4-fluorophenyl)methanol.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2025). Review of cyclopropyl bromide synthetic process.
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Structure Elucidation of (4-Bromophenyl)(cyclopropyl)methanol: A Multi-technique, Mechanistic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and pharmaceutical development. It is the foundational data upon which all subsequent investigations of reactivity, biological activity, and safety are built. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the target molecule, (4-Bromophenyl)(cyclopropyl)methanol. We move beyond a simple listing of techniques to offer a causal, logic-driven narrative that explains why specific experiments are chosen and how their results are integrated into a self-validating system of proof. This document is designed for researchers who require not only the "how" but the "why" behind robust analytical characterization, blending established principles with practical, actionable protocols.
Introduction: The Imperative of Structural Integrity
This compound (Figure 1) is a synthetic intermediate of significant interest, embodying structural motifs common in medicinal chemistry. The cyclopropyl ring offers conformational rigidity and metabolic stability, while the bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions. Given its potential as a building block for more complex bioactive molecules, absolute certainty of its structure is non-negotiable. Any ambiguity—be it isomeric confusion, incorrect regiochemistry, or the presence of uncharacterized impurities—can invalidate subsequent biological data and derail a research program.
This guide will detail a holistic and synergistic analytical workflow designed to provide irrefutable proof of structure. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive technique of single-crystal X-ray Crystallography.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₁BrO[1][2] Molecular Weight: 227.10 g/mol [1][2] Melting Point: 57°C[3]
Foundational Context: Synthesis and Purity Assessment
Before elucidation can begin, the material must be synthesized and purified. Understanding the synthesis pathway is critical as it informs our expectations of potential impurities. A common and efficient route is the Grignard reaction.
Protocol 2.1: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: Cyclopropyl bromide is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form cyclopropylmagnesium bromide.
-
Nucleophilic Addition: A solution of 4-bromobenzaldehyde in anhydrous diethyl ether is cooled to 0°C. The prepared Grignard reagent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Causality: This synthesis pathway strongly suggests that the primary impurities could be unreacted 4-bromobenzaldehyde or biphenyl-type products from Grignard self-coupling. Our analytical strategy must be capable of distinguishing the desired product from these potential contaminants.
The Analytical Workflow: A Synergistic Approach
No single technique provides all the necessary information. True confidence in structure comes from the convergence of data from multiple, orthogonal analytical methods.
Caption: Overall workflow for the structure elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.
¹H NMR Spectroscopy: Proton Environment Analysis
Principle: ¹H NMR maps the chemical environment of each proton. The chemical shift (δ) indicates the electron density around the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Protocol 4.1.1: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all signals.
Expected Data & Interpretation:
-
Aromatic Protons (δ ~7.2-7.5 ppm): The 4-bromophenyl group will show a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring. We expect one doublet integrating to 2H for the protons ortho to the bromine and another doublet integrating to 2H for the protons ortho to the carbinol group.
-
Methine Proton (δ ~4.5-5.0 ppm): The single proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected in this region. It will be split by the adjacent cyclopropyl protons, likely appearing as a doublet or a more complex multiplet.
-
Hydroxyl Proton (δ ~1.5-3.0 ppm): A broad singlet that corresponds to the alcohol proton. Its chemical shift can vary with concentration and temperature.
-
Cyclopropyl Protons (δ ~0.2-1.2 ppm): The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns in this highly shielded (upfield) region. They will appear as multiplets.
¹³C NMR Spectroscopy: Carbon Backbone Identification
Principle: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., sp², sp³, C-O).
Protocol 4.2.1: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A sufficient number of scans are required due to the low natural abundance of ¹³C.
Expected Data & Interpretation: Based on the structure's symmetry, we expect to see 7 distinct carbon signals:
-
Aromatic Carbons (δ ~120-145 ppm): Four signals for the phenyl ring. The carbon attached to the bromine (C-Br) will be downfield, as will the ipso-carbon attached to the carbinol group. The other two signals will represent the four remaining CH carbons.
-
Methine Carbon (δ ~70-80 ppm): The carbon atom bonded to the hydroxyl group (C-OH) will appear in this characteristic range.
-
Cyclopropyl Carbons (δ ~5-20 ppm): Two signals are expected for the cyclopropyl ring carbons in the highly shielded aliphatic region.
2D NMR: Establishing Connectivity
While 1D NMR suggests the presence of the functional groups, 2D NMR proves their connectivity.
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We would expect to see correlations between the methine proton and the cyclopropyl protons, and within the aromatic AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This experiment will definitively link the proton signals to their corresponding carbon signals from the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key expected HMBC correlations confirming the core structure.
Expected HMBC Correlations:
-
The methine proton should show a correlation to the ipso-carbon of the phenyl ring (C1) and the two ortho-carbons (C2/C6), proving the connection of the carbinol group to the ring.
-
The methine proton will also correlate to the carbons of the cyclopropyl ring, confirming that fragment's position.
| Technique | Purpose | Expected Key Observations |
| ¹H NMR | Identify proton environments | Signals for p-substituted phenyl, methine (-CHOH), and cyclopropyl groups. |
| ¹³C NMR | Identify carbon backbone | 7 unique carbon signals corresponding to the proposed structure. |
| COSY | Map H-H coupling | Correlation between methine-H and cyclopropyl-H. |
| HSQC | Link protons to carbons | One-bond C-H correlations for all protonated carbons. |
| HMBC | Establish fragment connectivity | Long-range correlations linking the phenyl, methine, and cyclopropyl units. |
| Table 1: Summary of NMR Spectroscopy Data and Purpose |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Principle: MS measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Protocol 5.1: HRMS Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The molecule will likely be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.
Expected Data & Interpretation:
-
Molecular Formula Confirmation: The measured m/z for the molecular ion will be extremely accurate. For C₁₀H₁₁BrO, the monoisotopic mass is 225.9993 Da[4]. HRMS should provide a measured mass within 5 ppm of this theoretical value.
-
Isotopic Pattern: A key diagnostic feature will be the presence of two major peaks for any bromine-containing fragment, separated by ~2 m/z units and with nearly equal intensity (~1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.
| Ion/Fragment | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Significance |
| [M+H]⁺ | C₁₀H₁₂BrO⁺ | 227.0066 | 229.0045 | Confirms molecular weight. |
| [M+Na]⁺ | C₁₀H₁₁BrONa⁺ | 248.9885 | 250.9864 | Confirms molecular weight. |
| [M+H-H₂O]⁺ | C₁₀H₁₀Br⁺ | 208.9966 | 210.9945 | Loss of water, characteristic of an alcohol. |
| Table 2: Predicted High-Resolution Mass Spectrometry Data |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying functional groups.
Protocol 6.1: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
-
O-H Stretch (Broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the alcohol hydroxyl group, broadened by hydrogen bonding.
-
C-H Stretch (Aromatic, ~3000-3100 cm⁻¹): Absorption peaks corresponding to the C-H bonds on the phenyl ring.
-
C-H Stretch (Aliphatic, ~2850-3000 cm⁻¹): Peaks corresponding to the C-H bonds of the methine and cyclopropyl groups.
-
C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): A series of absorptions characteristic of the phenyl ring.
-
C-O Stretch (~1000-1250 cm⁻¹): A strong band indicating the presence of the C-O single bond of the alcohol.
X-ray Crystallography: The Definitive Proof
Principle: When a molecule can be grown as a single crystal, X-ray diffraction can be used to determine the precise three-dimensional arrangement of every atom, providing unambiguous proof of structure, connectivity, and stereochemistry. While spectroscopic data leads to a strong hypothesis, crystallography provides the incontrovertible evidence.
Protocol 7.1: Crystallization and Data Collection
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) to create a saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.
Conclusion: The Convergence of Evidence
The structure elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of orthogonal data sets. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while 2D NMR experiments like HMBC prove the connectivity between the aryl, carbinol, and cyclopropyl moieties. High-resolution mass spectrometry confirms the elemental composition with high precision and reveals the characteristic isotopic signature of bromine. Infrared spectroscopy provides a rapid confirmation of key functional groups, particularly the hydroxyl group. Finally, single-crystal X-ray crystallography, when achievable, offers the ultimate, unambiguous confirmation of the three-dimensional structure. This multi-faceted, self-validating workflow ensures the highest level of scientific integrity, providing a solid foundation for all future research and development involving this valuable chemical entity.
References
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(1-(4-Bromophenyl)cyclopropyl)methanol . Angene. Available at: [Link]
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This compound (C10H11BrO) . PubChem. Available at: [Link]
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Synthesis of (2s,3s)-(+)-(3-phenylcyclopropyl)methanol . Organic Syntheses. Available at: [Link]
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General Procedures for NMR and IR Spectroscopy . The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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A Technical Guide to the IUPAC Nomenclature of (4-Bromophenyl)(cyclopropyl)methanol
Abstract: The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as (4-Bromophenyl)(cyclopropyl)methanol. We will deconstruct the molecule's structure, systematically apply IUPAC naming conventions, and present a definitive name. Furthermore, this document will contextualize the compound by discussing its physicochemical properties, a representative synthetic protocol, and its relevance as a building block in modern pharmaceutical research.
Introduction: The Critical Role of Unambiguous Nomenclature
In the collaborative ecosystem of scientific research, the ability to identify a molecule without ambiguity is paramount. The IUPAC system of nomenclature provides a universal, rule-based language that transcends regional and common naming conventions, ensuring that a chemical name corresponds to a single, unique molecular structure. This compound is a secondary alcohol containing aromatic and cycloalkane moieties, a structural motif of significant interest in the synthesis of bioactive compounds.[1][2] Understanding its formal name is the first step in its accurate documentation, synthesis, and application in research and development.
Deconstructing the Structure and Applying IUPAC Rules
The determination of the IUPAC name is a systematic process that involves identifying the principal functional group, the parent carbon chain, and all substituents.[3][4]
Identifying the Principal Functional Group and Parent Chain
The structure of this compound contains a hydroxyl (-OH) group, which is the principal functional group and defines the compound as an alcohol.[5] According to IUPAC rules, the suffix "-ol" is used to denote an alcohol.[3]
The parent chain is the longest continuous carbon chain that contains the carbon atom bonded to the hydroxyl group. In this molecule, the hydroxyl group is attached to a single carbon atom (a carbinol carbon) which is, in turn, bonded to a 4-bromophenyl group and a cyclopropyl group. Therefore, the parent chain consists of only one carbon. The alkane name for a single carbon is "methane." By replacing the "-e" with "-ol," the parent name becomes methanol .[6]
Identifying and Naming the Substituents
Two distinct groups are attached to this central methanol carbon:
-
A cyclopropyl group: A three-carbon cycloalkane.
-
A 4-bromophenyl group: A phenyl ring (a benzene ring acting as a substituent) where a bromine atom is attached at the para (4th) position.[7]
These two groups are treated as substituents on the parent methanol structure.
Assembling the Final IUPAC Name
The final name is assembled by listing the substituents alphabetically, followed by the parent name.
-
Substituents: "Bromophenyl" and "Cyclopropyl".
-
Alphabetization: B romophenyl comes before c yclopropyl.
-
Assembly: The substituents are placed before the parent name "methanol".
This systematic application of IUPAC rules leads to the definitive name:
IUPAC Name: this compound [8]
The common name in this case happens to align perfectly with the formal IUPAC name, which is a testament to the logical structure of the common name itself. PubChem, a comprehensive chemical database, lists this as the preferred IUPAC name.[8]
The process for determining this name is visualized in the workflow diagram below.
Caption: Workflow for IUPAC Name Determination.
Physicochemical and Structural Data
A summary of key identifiers and properties for this compound is crucial for laboratory use.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 70289-39-3 | ChemicalBook[9] |
| Molecular Formula | C₁₀H₁₁BrO | PubChem[8] |
| Molecular Weight | 227.10 g/mol | Santa Cruz Biotechnology[10] |
| Physical State | Solid | ChemicalBook[9] |
| Melting Point | 57°C | ChemicalBook[9] |
| SMILES | C1CC1C(C2=CC=C(C=C2)Br)O | PubChem[8] |
| InChIKey | PLVQKMYLBFYJHT-UHFFFAOYSA-N | PubChem[8] |
Synthesis Protocol: A Representative Method
This compound is typically synthesized via the Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent to 4-bromobenzaldehyde. The precursor, (4-Bromophenyl)(cyclopropyl)methanone, can be synthesized from 4-bromobenzaldehyde and cyclopropylmagnesium bromide.[11]
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Introduction: The Strategic Importance of (4-Bromophenyl)(cyclopropyl)methanol
An In-depth Technical Guide to the Precursors for the Synthesis of (4-Bromophenyl)(cyclopropyl)methanol
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. This compound stands out as a key building block, embodying two highly sought-after structural motifs: the cyclopropyl group and a functionalized aryl halide. The cyclopropyl ring, a small, strained carbocycle, is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, improve potency, and modulate conformation. Simultaneously, the 4-bromophenyl moiety serves as a versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the primary precursors to this compound and the core chemical transformation that unites them. We will delve into the underlying principles governing the synthesis of these precursors, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. The cornerstone of this synthesis is the Grignard reaction, a classic yet powerful method for carbon-carbon bond formation, which in this case involves the nucleophilic addition of a cyclopropyl organometallic species to an aromatic aldehyde.
Part 1: The Electrophilic Keystone: 4-Bromobenzaldehyde
The first essential precursor is 4-bromobenzaldehyde (or p-bromobenzaldehyde), an organobromine compound that provides the foundational phenylmethanol structure.[3] Its bifunctionality—a reactive aldehyde group for nucleophilic attack and a bromine-substituted ring for subsequent modifications—makes it an invaluable starting material.[1]
Synthetic Strategy: From Toluene to Aldehyde
The most common and reliable laboratory-scale synthesis of 4-bromobenzaldehyde begins with the more accessible starting material, 4-bromotoluene. The transformation is a two-step process involving the selective oxidation of the methyl group.[1][3]
-
Free-Radical Bromination: The methyl group of 4-bromotoluene is first converted to a dibromomethyl group (4-bromobenzal bromide) via free-radical bromination. This reaction is typically initiated by light (photobromination) and proceeds selectively at the benzylic position, which is stabilized by the aromatic ring.
-
Hydrolysis: The resulting 4-bromobenzal bromide is then hydrolyzed to the aldehyde. This is often accomplished using calcium carbonate in water, followed by purification.[1][4]
The causality for this two-step approach lies in its efficiency and control. Direct oxidation of the methyl group can be challenging to stop at the aldehyde stage and may proceed to the carboxylic acid. The bromination-hydrolysis sequence provides a robust and high-yielding pathway to the desired aldehyde.
Experimental Protocol: Synthesis of 4-Bromobenzaldehyde
This protocol is adapted from established methods and details the conversion of 4-bromotoluene to 4-bromobenzaldehyde.[1][4]
Step A: Free-Radical Bromination of 4-Bromotoluene
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize the HBr byproduct.
-
Reagent Charging: Charge the flask with 4-bromotoluene (1.0 eq).
-
Initiation: Heat the flask in an oil bath to approximately 105-110 °C with vigorous stirring. Illuminate the flask with a 150-watt tungsten lamp to initiate the radical reaction.[1]
-
Bromine Addition: Slowly add bromine (2.1 eq) from the dropping funnel over several hours. The rate of addition should be controlled to maintain the reaction temperature between 105-135 °C.[1][4]
-
Completion: After the addition is complete, raise the temperature to 150 °C for a short period to drive the reaction to completion. The product of this step is crude 4-bromobenzal bromide.
Step B: Hydrolysis of 4-Bromobenzal Bromide
-
Setup: Transfer the crude 4-bromobenzal bromide to a larger flask suitable for reflux.
-
Hydrolysis: Add powdered calcium carbonate (approx. 2 parts by weight relative to the starting toluene) and water. Heat the mixture to reflux for 15 hours with vigorous stirring.[1][4]
-
Purification: After hydrolysis, purify the 4-bromobenzaldehyde via steam distillation. Collect the distillate and cool it to crystallize the product.[3][4]
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry in a desiccator. Further purification can be achieved by recrystallization.[5]
Data Presentation: Properties of 4-Bromobenzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrO | [1] |
| Molecular Weight | 185.02 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 55-60 °C | [1] |
| Boiling Point | 255–258 °C | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 9.99 (s, 1H), 7.81-7.86 (m, 4H) | [5] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 192.5, 135.3, 132.5, 131.4, 128.9 | [5] |
Part 2: The Nucleophilic Precursor: Cyclopropylmagnesium Bromide
The second key precursor is cyclopropylmagnesium bromide, a Grignard reagent. Grignard reagents are powerful nucleophiles and strong bases, making their preparation and handling critical to the success of the synthesis.[6] They are highly sensitive to protic solvents, including water and alcohols, and must be prepared and used under strictly anhydrous conditions.
Synthetic Strategy: Formation of the Grignard Reagent
Cyclopropylmagnesium bromide is synthesized via the reaction of cyclopropyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[6][7]
The mechanism of Grignard reagent formation is generally accepted to involve a single electron transfer (SET) from the surface of the magnesium metal to the alkyl halide.[7] This forms a radical anion that quickly fragments into a cyclopropyl radical and a bromide ion. The cyclopropyl radical then recombines with a magnesium radical on the metal surface to form the final organomagnesium compound.[7]
Caption: Mechanism of cyclopropylmagnesium bromide formation.
Experimental Protocol: Preparation of Cyclopropylmagnesium Bromide
Crucial Prerequisite: All glassware must be flame-dried or oven-dried immediately before use to remove all traces of water. The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging: Place magnesium turnings (1.1-1.5 eq) in the flask.[8] Add a small volume of anhydrous THF to cover the magnesium.
-
Initiation: Add a small crystal of iodine to the flask; the color will fade as the reaction initiates. Add a small amount of cyclopropyl bromide (from the dropping funnel) to begin the reaction. Gentle warming may be necessary.[7][8]
-
Addition: Once the reaction has started (indicated by bubbling and gentle reflux), add the remaining cyclopropyl bromide (1.0 eq) dissolved in anhydrous THF dropwise from the funnel at a rate that maintains a gentle reflux.[7]
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature or with gentle heating to ensure all the magnesium has reacted.[7][8] The resulting greyish solution is the Grignard reagent, which should be used directly for the next step.
Part 3: The Core Transformation: Synthesis of this compound
With both precursors in hand, the final step is the nucleophilic addition of the cyclopropyl Grignard reagent to the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[2]
Reaction Mechanism and Control
The negatively polarized carbon of the cyclopropylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2] This forms a magnesium alkoxide intermediate. A subsequent aqueous workup, typically with a mild acid like saturated aqueous ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, this compound.
Controlling the reaction temperature is critical. The addition is typically performed at 0 °C to manage the exothermic nature of the reaction and to minimize potential side reactions, such as enolization or reduction of the aldehyde.[2]
Caption: The synthetic pathway to the target molecule.
Experimental Protocol: The Grignard Addition
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF.
-
Cooling: Cool the aldehyde solution to 0 °C using an ice-water bath.
-
Addition: Add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.5 eq) dropwise to the cooled aldehyde solution with vigorous stirring.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[2]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution. This step is crucial for protonating the alkoxide intermediate while avoiding strongly acidic conditions that could cause side reactions.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous salt such as magnesium sulfate or sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁BrO | [9] |
| Molecular Weight | 227.10 g/mol | [10] |
| Appearance | Solid (Typical) | |
| Melting Point | 57 °C | [11] |
| SMILES | C1CC1C(C2=CC=C(C=C2)Br)O | [9] |
| InChIKey | PLVQKMYLBFYJHT-UHFFFAOYSA-N | [9] |
Conclusion
The synthesis of this compound is a prime example of strategic organic synthesis, relying on the robust and well-understood Grignard reaction. The successful outcome of this synthesis is contingent upon the careful preparation and handling of its two key precursors: the electrophilic 4-bromobenzaldehyde and the highly reactive nucleophilic cyclopropylmagnesium bromide. Mastery of the techniques for synthesizing these precursors, particularly the anhydrous conditions required for the Grignard reagent, is essential for any researcher aiming to utilize this valuable building block. By understanding the causality behind each experimental step—from free-radical initiation to controlled quenching—scientists can reliably produce this versatile intermediate, paving the way for the discovery and development of next-generation therapeutics.
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Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST . Chemical Communications (RSC Publishing). [Link]
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(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone | C21H22BrNO2 | CID 445987 . PubChem. [Link]
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(1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 . Angene. [Link]
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An In-depth Technical Guide to the Spectral Characterization of (4-Bromophenyl)(cyclopropyl)methanol
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the chemical compound (4-Bromophenyl)(cyclopropyl)methanol (CAS No: 70289-39-3[1]). Aimed at researchers, chemists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality verification of this important synthetic intermediate. By integrating theoretical principles with practical experimental considerations and detailed spectral interpretation, this guide serves as an authoritative resource for the scientific community.
Introduction and Molecular Overview
This compound, with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.1 g/mol , is a secondary alcohol containing a brominated aromatic ring and a cyclopropyl moiety.[2] Its structural features make it a valuable building block in organic synthesis, particularly as a precursor for various pharmaceutical and agrochemical compounds.[3] Accurate and unambiguous characterization is paramount to ensure the purity and identity of the material used in subsequent synthetic steps. This guide outlines the foundational spectroscopic techniques—NMR, IR, and MS—that collectively provide a detailed "fingerprint" of the molecule.
Caption: 2D Structure of this compound.
Context: Synthesis Pathway
Understanding the origin of a compound can provide insights into potential impurities and validate its structure. A common and efficient method for synthesizing this compound is through the reduction of its corresponding ketone, (4-Bromophenyl)cyclopropylmethanone. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The workflow ensures high conversion and simplifies purification.
Caption: Generalized workflow for the synthesis via reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4]
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.
Experimental Protocol (¹H NMR) A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] The spectrum is then acquired on a 400 MHz (or higher) spectrometer, with data processed using Fourier transformation.
Data Presentation & Interpretation The ¹H NMR spectrum of this compound presents several distinct regions corresponding to the aromatic, carbinol, hydroxyl, and cyclopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~7.45 | d (doublet) | 2H | H-Ar (ortho to Br) | These protons are deshielded by the bromine atom and appear as a doublet due to coupling with the adjacent meta protons. |
| ~7.25 | d (doublet) | 2H | H-Ar (meta to Br) | These protons are coupled to the ortho protons, resulting in a doublet. They form a characteristic AA'BB' system with the ortho protons. |
| ~4.20 | d (doublet) | 1H | -CH(OH)- | This methine proton is coupled to the adjacent cyclopropyl methine proton, resulting in a doublet. Its chemical shift is influenced by the adjacent hydroxyl and aromatic groups. |
| ~2.0-2.5 | br s (broad singlet) | 1H | -OH | The hydroxyl proton signal is typically broad due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and temperature. |
| ~1.10-1.30 | m (multiplet) | 1H | -CH- (cyclopropyl) | This is the methine proton on the cyclopropyl ring, coupled to the carbinol proton and the diastereotopic methylene protons of the ring. |
| ~0.30-0.70 | m (multiplet) | 4H | -CH₂- (cyclopropyl) | The four methylene protons on the cyclopropyl ring are diastereotopic and magnetically non-equivalent, leading to complex, overlapping multiplets in the highly shielded aliphatic region. |
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
Experimental Protocol (¹³C NMR) For ¹³C NMR, a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) is typically used to achieve a good signal-to-noise ratio.[5] The spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) using proton decoupling.
Data Presentation & Interpretation The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~142.5 | C-ipso (Ar-C-CHOH) | Quaternary aromatic carbon attached to the carbinol group. Its shift is influenced by the substituent. |
| ~131.5 | C-meta (Ar-CH) | Aromatic carbons meta to the bromine atom. |
| ~128.0 | C-ortho (Ar-CH) | Aromatic carbons ortho to the bromine atom. |
| ~121.0 | C-para (Ar-C-Br) | The carbon atom directly bonded to the electronegative bromine atom is deshielded. |
| ~78.0 | -CH(OH)- | The carbinol carbon, significantly deshielded by the attached oxygen atom. |
| ~17.5 | -CH- (cyclopropyl) | The methine carbon of the cyclopropyl ring. |
| ~3.5 | -CH₂- (cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl ring appear at a highly shielded (upfield) position, characteristic of cyclopropyl systems.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]
Experimental Protocol (FTIR) The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5]
Data Presentation & Interpretation The IR spectrum provides clear evidence for the hydroxyl and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Description & Causality |
| ~3400-3200 (broad) | O-H stretch | The broad and strong absorption in this region is the hallmark of an alcohol's O-H group undergoing intermolecular hydrogen bonding. |
| ~3100-3000 | C-H stretch (aromatic) | Absorption bands corresponding to the C-H stretching vibrations of the sp² hybridized carbons in the benzene ring. |
| ~3000-2850 | C-H stretch (aliphatic) | Bands associated with the C-H stretching of the sp³ hybridized carbons in the cyclopropyl and methine groups. |
| ~1600, ~1485 | C=C stretch (aromatic) | These two characteristic absorptions arise from the carbon-carbon stretching vibrations within the aromatic ring. |
| ~1050 | C-O stretch | A strong band corresponding to the stretching vibration of the carbinol C-O bond. |
| ~1010 | C-Br stretch | The vibration of the carbon-bromine bond typically appears in this region of the fingerprint zone. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
Experimental Protocol (EI-MS) A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In Electron Ionization (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[5]
Data Presentation & Interpretation The mass spectrum is characterized by the molecular ion and several key fragments. A critical feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) separated by 2 m/z units and having almost equal intensity.
| m/z | Proposed Fragment | Rationale & Causality |
| 226/228 | [C₁₀H₁₁BrO]⁺ (M⁺) | The molecular ion peak. The presence of two peaks of nearly equal intensity confirms the presence of one bromine atom. |
| 208/210 | [M - H₂O]⁺ | A common fragmentation pathway for alcohols, involving the loss of a water molecule. |
| 185/187 | [C₇H₆Br]⁺ | Fragment corresponding to the bromotropylium ion, formed after cleavage of the cyclopropylmethanol side chain. |
| 157/159 | [C₆H₄Br]⁺ | Fragment corresponding to the bromophenyl cation. |
| 41 | [C₃H₅]⁺ | A fragment corresponding to the cyclopropyl cation. |
digraph "Fragmentation_Pathway" { graph [bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];// Nodes M [label="Molecular Ion (M⁺)\nm/z 226/228"]; M_H2O [label="[M - H₂O]⁺\nm/z 208/210"]; BrPh [label="[C₇H₆Br]⁺\nm/z 185/187"]; C3H5 [label="[C₃H₅]⁺\nm/z 41"]; // Edges M -> M_H2O [label="- H₂O"]; M -> BrPh [label="- C₄H₇O"]; M -> C3H5 [label="- C₇H₆BrO"];
}
Sources
An In-depth Technical Guide to the Solubility Profile of (4-Bromophenyl)(cyclopropyl)methanol
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can impede drug absorption, lead to variable clinical outcomes, and present significant formulation challenges.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of (4-Bromophenyl)(cyclopropyl)methanol, a compound of interest in drug discovery programs. As experimental data for this specific molecule is not publicly available, this document serves as a procedural and interpretive whitepaper. It is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to establishing a robust solubility dataset, from theoretical prediction to experimental determination and data interpretation. We will detail the causality behind experimental choices, outline self-validating protocols, and ground our recommendations in authoritative regulatory and scientific standards.
Introduction: The Central Role of Solubility in Drug Development
In the landscape of preclinical drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. The Biopharmaceutics Classification System (BCS) provides a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability, directly linking these physicochemical properties to in vivo performance.[3][4][5] A drug substance is deemed "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[3][6] Compounds with low solubility (BCS Class II and IV) often face significant hurdles, as their absorption is limited by the dissolution rate, leading to poor bioavailability.[7][8]
Therefore, a thorough investigation of a compound's solubility is not merely a data collection exercise; it is a critical risk-assessment tool. Early and accurate solubility data for a candidate like this compound informs lead optimization, guides salt selection and formulation strategies, and prevents costly late-stage failures.[1][2][9]
Physicochemical Properties and Theoretical Solubility Considerations
To design a robust solubility assessment, we must first understand the intrinsic properties of this compound.
Molecular Structure and Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | PubChem[10] |
| Molecular Weight | 227.10 g/mol | BLDpharm[11] |
| Structure | PubChemLite[12] | |
| Predicted XlogP | ~2.5 | PubChemLite[10] |
| Monoisotopic Mass | 225.99933 Da | PubChemLite[10] |
The structure reveals key features that govern its solubility:
-
Aromatic Ring (Bromophenyl): The bulky, non-polar bromophenyl group is hydrophobic and will tend to decrease aqueous solubility.
-
Cyclopropyl Group: This small, non-polar aliphatic ring also contributes to the molecule's hydrophobicity.
-
Methanol Group (-CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor.[13] This functional group is the primary driver of any aqueous solubility the molecule possesses.[14]
The principle of "like dissolves like" dictates that solubility is favored when the intermolecular forces of the solute and solvent are similar.[13][14] For this compound, there is a balance between the large non-polar regions and the small polar hydroxyl group. The predicted XlogP of ~2.5 suggests a preference for a lipid environment over an aqueous one, indicating that the molecule is likely to have low aqueous solubility.[10]
The Impact of pH and Ionization
The solubility of ionizable compounds is highly dependent on pH.[1][15] The hydroxyl group in an alcohol is generally considered neutral, with a very high pKa (typically >16), meaning it will not ionize under physiological pH conditions (pH 1-8). Therefore, the solubility of this compound is expected to be largely independent of pH across the gastrointestinal tract. This simplifies the initial assessment but also means that pH adjustment cannot be used as a primary strategy to improve its solubility.
Experimental Determination of Solubility: A Multi-faceted Approach
A comprehensive solubility profile requires distinguishing between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the solid and dissolved phases are in equilibrium.[16][17] This is the "gold standard" measurement, crucial for pre-formulation and regulatory filings.[2]
-
Kinetic Solubility measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[16][18] It is a high-throughput method used in early discovery to rank compounds and flag potential issues.[19][20]
The following diagram illustrates the workflow for a comprehensive solubility assessment.
Caption: Workflow for Solubility Profiling.
Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This assay is designed for rapid screening in early drug discovery.[1][21] The principle is that as a compound precipitates from a supersaturated solution, the resulting turbidity can be measured by light scattering or absorbance.[15][22]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Assay Execution: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 1-2%. This sudden solvent shift induces precipitation for poorly soluble compounds.[22]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle shaking.[21][22]
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[21][22]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly exceeds the background (the threshold at which precipitation occurs).[1][22]
Protocol: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)
The shake-flask method is considered the definitive technique for determining thermodynamic solubility and is recognized by regulatory bodies like the USP.[15][23]
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a series of glass vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to cover the physiological range as recommended by BCS guidelines).[5][8] The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[15]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[15][16] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer increases.[15]
-
Sample Preparation: After equilibration, allow the vials to stand so that excess solid can settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved particles.
-
Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2][24]
HPLC Quantification Sub-protocol:
-
Method: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound.[25][26] A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.[16]
-
Calibration: Prepare a series of calibration standards of known concentrations by dissolving the compound in an appropriate organic solvent (e.g., acetonitrile) and diluting.
-
Analysis: Inject the filtered supernatant from the solubility experiment and the calibration standards onto the HPLC system.
-
Calculation: Determine the concentration in the sample by comparing its peak area to the calibration curve.[25][27]
Caption: Shake-Flask Method Workflow.
Key Factors Influencing the Solubility of this compound
Several factors beyond the inherent structure can significantly alter measured solubility. These must be controlled and understood during experimentation.[28]
-
Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is often endothermic.[29][30] All solubility measurements must be performed at a constant, reported temperature (e.g., 37°C for physiological relevance).
-
Crystal Polymorphism: The arrangement of molecules in the solid crystal lattice affects the energy required to break them apart.[31] A single compound can exist in multiple crystalline forms (polymorphs), each with a different solubility.[32][33] Metastable polymorphs are generally more soluble than the most stable form.[34][35] It is crucial to characterize the solid form used in thermodynamic solubility studies (e.g., via XRD or DSC) to ensure reproducibility.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity sample is essential for accurate measurements.
-
Co-solvents and Excipients: While this guide focuses on aqueous solubility, in formulation development, co-solvents (e.g., ethanol, propylene glycol) or surfactants are often used to enhance solubility.[36] The effect of these excipients must be systematically evaluated.
Interpreting the Data and Concluding Remarks
The data gathered from the kinetic and thermodynamic assays will provide a comprehensive solubility profile for this compound.
-
Kinetic solubility will provide a rapid, early-stage assessment. A result below 10 µM would be a significant flag for potential downstream issues.
-
Thermodynamic solubility will yield the definitive equilibrium value. This value, expressed in µg/mL or mg/mL, will be used to classify the compound according to the BCS. For example, if the highest projected human dose is 50 mg, the compound would need to be soluble in 250 mL of buffer, requiring a solubility of at least 50 mg / 250 mL = 0.2 mg/mL (or 200 µg/mL) across the pH range to be considered "highly soluble."
By systematically applying the principles and protocols outlined in this guide, researchers can confidently establish the solubility profile of this compound. This foundational knowledge is indispensable for making informed decisions in the drug development pipeline, enabling the rational design of formulations and mitigating the risks associated with poor biopharmaceutical properties.
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An In-Depth Technical Guide to the Safe Handling of (4-Bromophenyl)(cyclopropyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of (4-Bromophenyl)(cyclopropyl)methanol, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following content synthesizes established safety protocols with an in-depth understanding of the compound's chemical nature, potential hazards, and common applications. The causality behind each recommendation is explained to empower researchers to build a culture of safety and scientific integrity within their laboratories.
Compound Profile and Hazard Identification
This compound is a secondary benzylic alcohol. Its structure, featuring a brominated aromatic ring and a strained cyclopropyl group, dictates its reactivity and toxicological profile. While specific toxicological data for this compound is limited, a robust hazard assessment can be derived from its structural motifs and data from analogous compounds.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 70289-39-3 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.1 g/mol | [1] |
| Melting Point | 57°C | [1] |
| Density | 1.555 g/cm³ | [1] |
| Boiling Point | Not available (estimated >220°C) | [2] |
| Vapor Pressure | Not available | [1] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane.[2] Insoluble in water. |
GHS Classification (Inferred)
Based on data for analogous compounds such as benzyl alcohol and other brominated aromatics, this compound should be handled as a compound with the following GHS classifications:
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[3]
-
Skin Irritation (Category 2) - Causes skin irritation.[3]
-
Eye Irritation (Category 2A) - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[3]
The following DOT script generates a visual representation of the key GHS hazard pictograms.
Caption: GHS Pictogram for Irritation, Sensitization, and Acute Toxicity.
Toxicological Assessment and Routes of Exposure
The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common but significant route of exposure.
-
Oral Toxicity: Harmful if swallowed.[3] The presence of the brominated aromatic ring suggests that long-term exposure could lead to bioaccumulation and potential disruption of thyroid function, as seen with other brominated compounds.[4][5]
-
Dermal and Ocular Toxicity: Causes skin and serious eye irritation.[3] Prolonged contact may lead to dermatitis.
-
Inhalation Toxicity: Inhalation of dust or aerosols will irritate the respiratory tract.[3]
-
Chronic Effects: Data on the chronic effects of this specific molecule is not available. However, some polybrominated aromatic compounds are known to be persistent in the environment and can bioaccumulate.[6] Long-term exposure may lead to porphyria.[7] Studies on brominated flame retardants have also indicated potential for endocrine disruption.[4]
Chemical Reactivity and Incompatibility
Understanding the chemical reactivity of this compound is crucial for safe handling and storage.
-
Oxidizing Agents: As a secondary benzylic alcohol, this compound is susceptible to oxidation. Strong oxidizing agents such as potassium permanganate, chromic acid, and hydrogen peroxide with a catalyst can oxidize it to the corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone.[6][8] These reactions can be exothermic and should be performed with appropriate temperature control.
-
Strong Acids: In the presence of strong acids, alcohols can be protonated to form an oxonium ion, which is a good leaving group.[9][10] This can lead to elimination reactions (dehydration) to form alkenes, or substitution reactions if a suitable nucleophile is present.[11]
-
Strong Bases: While alcohols are weak acids, they can be deprotonated by strong bases to form alkoxides.[12]
-
Thermal Decomposition: At very high temperatures (above 1200 K), the analogous benzyl alcohol decomposes into benzyl and hydroxyl radicals.[8][13] In the event of a fire, incomplete combustion of brominated aromatic compounds can generate highly toxic polybrominated dibenzodioxins and dibenzofurans.[6]
Synthesis and Purification Hazards
This compound is commonly synthesized via the Grignard reaction. This involves the reaction of a Grignard reagent, such as cyclopropylmagnesium bromide, with 4-bromobenzaldehyde, or 4-bromophenylmagnesium bromide with cyclopropanecarboxaldehyde. This synthetic route carries significant inherent hazards that must be managed.
-
Grignard Reagent Formation and Use: Grignard reactions are highly exothermic and can be difficult to initiate.[9] A delayed initiation can lead to an accumulation of unreacted reagents, followed by a sudden, violent, and uncontrollable reaction. These reagents are also highly flammable and react violently with water and other protic solvents.[14]
-
Anhydrous Conditions: Strict anhydrous conditions are necessary for a successful and safe Grignard reaction. The presence of water will quench the Grignard reagent in a highly exothermic reaction, generating flammable gases.
The following DOT script outlines a decision-making workflow for safely managing a Grignard reaction.
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An In-depth Technical Guide to the Biological Activity of (4-Bromophenyl)(cyclopropyl)methanol Derivatives
Abstract
The (4-Bromophenyl)(cyclopropyl)methanol scaffold represents a versatile chemical framework with significant potential across diverse fields of biological application, including agriculture and medicine. The unique combination of a halogenated aromatic ring, a strained cyclopropyl group, and a reactive hydroxyl moiety imparts a distinct physicochemical profile that can be leveraged for the development of novel fungicides, plant growth regulators, insecticides, and other therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, known and potential biological activities, and structure-activity relationships of this class of compounds. It is designed to serve as a foundational resource for researchers, offering detailed experimental protocols and field-proven insights to accelerate discovery and development efforts.
Introduction: The Chemical and Biological Significance of the Scaffold
The this compound core structure is a compelling starting point for chemical library synthesis in drug and agrochemical discovery. Its constituent parts each contribute to its potential bioactivity:
-
The Phenyl Ring: The aromatic system provides a rigid scaffold for orienting other functional groups and can engage in π-π stacking interactions with biological targets.
-
The 4-Bromo Substituent: The bromine atom, a halogen, significantly alters the electronic properties of the phenyl ring through its inductive and resonance effects. It increases lipophilicity, which can enhance membrane permeability, and can act as a key binding feature through halogen bonding. Its presence also offers a reactive handle for further synthetic diversification.
-
The Cyclopropyl Group: This highly strained, three-membered ring introduces conformational rigidity and a unique spatial arrangement. It is often used as a bioisostere for other groups (like a vinyl or carbonyl group) and can influence metabolic stability and binding affinity.
-
The Methanol Hydroxyl Group: This functional group is critical. It can act as both a hydrogen bond donor and acceptor, providing a key anchor point for binding to enzyme active sites or receptors. Previous studies on analogous structures indicate that this hydroxyl group is fundamental for the expression of certain biological activities, such as antifungal properties[1].
This guide will explore the synthesis of these derivatives and delve into their demonstrated and potential applications as antifungal agents, plant growth regulators, and insecticides, providing the necessary protocols to investigate these activities in a laboratory setting.
Synthesis and Chemical Derivatization
The primary route to this compound involves the reduction of its corresponding ketone precursor, (4-Bromophenyl)cyclopropylmethanone. This precursor is a valuable intermediate in the synthesis of various pharmaceuticals[2]. Further derivatization can be achieved by targeting the hydroxyl group or modifying the aromatic ring.
Core Synthesis Workflow
The logical flow for synthesizing the parent compound and exploring its derivatives is outlined below.
Caption: Workflow for synthesis of the parent alcohol and subsequent derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes the two-step synthesis from 4-bromobenzaldehyde.
Part A: Synthesis of (4-Bromophenyl)cyclopropylmethanone
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.5 g, 62 mmol).
-
Grignard Formation: Add 50 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, place a solution of cyclopropyl bromide (6.05 g, 50 mmol) in 25 mL of anhydrous THF. Add a small portion of the cyclopropyl bromide solution to initiate the reaction (indicated by bubbling). Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-bromobenzaldehyde (9.25 g, 50 mmol) in 50 mL of anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Work-up: After addition, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the secondary alcohol, which is then oxidized.
-
Oxidation: Dissolve the crude alcohol in 100 mL of dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (12.9 g, 60 mmol) portion-wise. Stir the mixture at room temperature for 4 hours until the alcohol is consumed (monitor by TLC).
-
Final Purification: Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to yield the crude ketone. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure (4-Bromophenyl)cyclopropylmethanone[2].
Part B: Reduction to this compound
-
Reaction Setup: Dissolve (4-Bromophenyl)cyclopropylmethanone (4.5 g, 20 mmol) in 100 mL of methanol in a 250 mL round-bottom flask at 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (0.83 g, 22 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring & Quenching: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC. Once complete, carefully quench the reaction by adding 20 mL of water.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound. If necessary, purify further by recrystallization or column chromatography.
Key Biological Activities and Screening Protocols
While direct biological data for this compound is sparse in public literature, strong inferences can be drawn from closely related analogs. The primary activities of interest are antifungal, plant growth regulation, and insecticidal.
Antifungal Activity
Analogs such as 1-(4-chlorophenyl)-1-cyclopropylmethanol have demonstrated potent fungistatic activity against phytopathogenic fungi like Botrytis cinerea[1]. The activity is strongly linked to the presence of the hydroxyl group. The proposed mechanism involves the inhibition of crucial fungal enzymes, potentially sterol demethylation inhibitors (DMIs), a common target for azole fungicides. The cyclopropylmethanol moiety mimics a transition state in the enzymatic reaction.
Sources
(4-Bromophenyl)(cyclopropyl)methanol: A Scoping Guide for Therapeutic Exploration
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of the novel chemical entity, (4-Bromophenyl)(cyclopropyl)methanol. Synthesizing insights from medicinal chemistry and preclinical drug discovery, this document outlines a strategic approach to unlocking the therapeutic value of this compound. We will delve into its rational design, a proposed synthetic pathway, and a detailed roadmap for investigating its potential as an anti-inflammatory and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces for therapeutic innovation.
Introduction: The Rationale for Investigation
The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual driver of innovation in medicinal chemistry. The strategic combination of well-characterized pharmacophores is a proven strategy for the rational design of new drug candidates. This compound is a compound of significant interest, emerging from the deliberate hybridization of two moieties with established roles in modulating biological activity: the 4-bromophenyl group and the cyclopropylmethanol scaffold.
The 4-bromophenyl group is a common feature in a variety of bioactive molecules and approved drugs. The introduction of a bromine atom to a phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[1] Bromine's electronegativity and size can lead to enhanced binding affinity with biological targets through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.[1] Furthermore, the presence of a bromine atom can modulate a compound's metabolic stability, potentially leading to an improved pharmacokinetic profile.[1] Notably, this moiety is found in compounds with applications in oncology and neurology.[2][3][4]
The cyclopropyl group is another privileged scaffold in medicinal chemistry, prized for its unique conformational and electronic properties.[5][6][7][8] This small, strained ring system can act as a rigid linker, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity.[7][8] The cyclopropyl moiety is often used as a bioisosteric replacement for other groups, such as a gem-dimethyl or a vinyl group, to improve metabolic stability and reduce off-target effects.[5][9] Its incorporation has been shown to positively impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[6]
The combination of these two structural motifs in this compound presents a compelling case for its investigation as a novel therapeutic agent. This guide will lay the groundwork for a systematic exploration of its potential, starting with its synthesis and proceeding to a comprehensive preclinical evaluation.
Synthesis and Characterization
A plausible and efficient synthetic route to this compound is through a Grignard reaction. This classic carbon-carbon bond-forming reaction is well-suited for the preparation of this target molecule.
Proposed Synthetic Pathway
The synthesis involves the formation of a Grignard reagent from 4-bromophenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Caption: Proposed synthetic pathway for this compound via a Grignard reaction.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1,4-Dibromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopropanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.[10]
-
Add a solution of 1,4-dibromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.[11]
-
The reaction is initiated by gentle heating, and the disappearance of the iodine color and the formation of a cloudy grey solution indicates the formation of the Grignard reagent.[10]
-
Maintain a gentle reflux by controlling the rate of addition of the bromobenzene solution.[12]
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[13]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of the atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the hydroxyl (-OH) group. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Potential Therapeutic Applications: A Roadmap for Investigation
Based on the structural alerts present in this compound, we hypothesize that this compound may exhibit significant anti-inflammatory and anticancer activities. The following sections outline a comprehensive in vitro screening cascade to test these hypotheses.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 4-bromophenyl moiety is present in some compounds with anti-inflammatory properties.
Caption: Workflow for in vitro anti-inflammatory screening of this compound.
-
Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.[15]
-
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the level of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.[14]
-
Protocol:
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Collect the cell culture supernatant and react it with Griess reagent.
-
Measure the absorbance at 540 nm.[15]
-
-
-
Pro-inflammatory Cytokine Quantification (ELISA):
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[15][16]
-
Protocol:
-
Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with the test compound.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
-
-
Western Blot Analysis:
-
Principle: This technique is used to detect the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15]
-
Protocol:
-
Lyse the treated cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with specific primary antibodies against iNOS and COX-2.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Anticancer Activity
The 4-bromophenyl moiety is a constituent of several compounds with demonstrated anticancer activity. Therefore, it is prudent to evaluate this compound for its potential as a cytotoxic agent against various cancer cell lines.
Caption: Workflow for in vitro anticancer screening of this compound.
-
Cytotoxicity Screening (MTT or SRB Assay):
-
Principle: Similar to the anti-inflammatory screening, the MTT assay can be used to assess the cytotoxic effect of the compound on a panel of cancer cell lines.[17][18][19] The Sulforhodamine B (SRB) assay, which measures total protein content, is another robust alternative.[18][20]
-
Protocol (MTT):
-
Seed a panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates.[20]
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Perform the MTT assay as described previously.
-
-
-
IC50 Determination:
-
Principle: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Treat a sensitive cancer cell line with the test compound at its IC50 concentration.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations by flow cytometry.
-
-
-
Cell Cycle Analysis:
-
Principle: This assay determines the effect of the compound on the progression of the cell cycle.
-
Protocol:
-
Treat a sensitive cancer cell line with the test compound.
-
Fix the cells and stain their DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18]
-
-
In Silico ADMET Profiling
Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for identifying potential liabilities and guiding further optimization.[21][22][23][24][25] A variety of in silico tools can be used to predict these properties based on the chemical structure of this compound.
| ADMET Property | Predicted Parameter | In Silico Tool Examples |
| Absorption | Caco-2 permeability, Human intestinal absorption (HIA) | QikProp, SwissADME, admetSAR |
| Distribution | Blood-brain barrier (BBB) penetration, Plasma protein binding (PPB) | QikProp, SwissADME, pkCSM |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction (e.g., CYP2D6, CYP3A4) | SwissADME, admetSAR, SMARTCyp |
| Excretion | Total clearance | pkCSM |
| Toxicity | hERG inhibition, Ames mutagenicity, Hepatotoxicity | Pred-hERG, SwissADME, DEREK Nexus |
Data Interpretation:
The results from these in silico predictions will provide a preliminary assessment of the "drug-likeness" of this compound and help to prioritize experimental studies. For example, a high predicted probability of hERG inhibition would warrant early experimental validation to assess the risk of cardiotoxicity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential for therapeutic applications in inflammation and oncology. This technical guide has provided a comprehensive framework for its synthesis, characterization, and preclinical evaluation. The proposed workflows and protocols offer a systematic and evidence-based approach to elucidating its biological activity and mechanism of action.
Positive results from the in vitro screening cascade would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR) and improve potency, selectivity, and ADMET properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models).
-
Pharmacokinetic Studies: Determination of the compound's pharmacokinetic profile in vivo.
-
Toxicology Studies: Comprehensive assessment of the compound's safety profile.
By following the strategic roadmap outlined in this guide, researchers can efficiently and effectively explore the therapeutic potential of this compound, potentially leading to the development of a novel therapeutic agent.
References
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link].
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- Di, L., & Kerns, E. H. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Pharmaceuticals, 17(6), 729.
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link].
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In Silico methods for ADMET prediction of new molecules. SlideShare. Available at: [Link].
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ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? Nature. Available at: [Link].
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Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Available at: [Link].
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How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? ResearchGate. Available at: [Link].
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- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(21), 18944–18956.
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Grignard Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link].
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link].
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Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. Available at: [Link].
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Chiral separation of (4-Bromophenyl)(cyclopropyl)methanol enantiomers
An In-depth Technical Guide to the Chiral Separation of (4-Bromophenyl)(cyclopropyl)methanol Enantiomers
Introduction: The Imperative of Enantiomeric Purity
This compound is a chiral molecule featuring a stereogenic center at the carbinol carbon. As a functionalized aryl cyclopropyl carbinol, it represents a valuable chiral building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The three-dimensional arrangement of its enantiomers—the (R) and (S) forms—can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes.
In drug development, enantiomers of the same compound are best regarded as distinct substances.[1][2] They can exhibit widely different pharmacological activities, potencies, metabolic pathways, and toxicological profiles.[3][4] One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, less active, contribute to side effects, or even have an antagonistic effect.[1] Therefore, the ability to separate and isolate these enantiomers in high purity is not merely an academic exercise; it is a critical requirement for developing safe and effective chiral drugs.[2][3]
This guide provides a comprehensive technical framework for the chiral separation of this compound enantiomers. Grounded in established principles of chromatography, it offers a logical, field-proven strategy that moves from analytical method development to preparative-scale purification.
Part 1: The Core of the Matter: Analytical Method Development
The foundation of any successful chiral separation is a robust and selective analytical method. This method serves not only for quantifying the enantiomeric excess (e.e.) but also as the blueprint for preparative-scale purification. The primary determinant of success is the selection of the Chiral Stationary Phase (CSP).
Expertise in Action: CSP and Mobile Phase Strategy
For a neutral molecule like this compound, which possesses aromatic and hydroxyl functionalities, polysaccharide-based CSPs are the most logical and historically successful starting point. These CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric inclusion.[5][6][7]
Our strategy begins with a systematic screening of a diverse set of modern, immobilized polysaccharide CSPs. Immobilized phases are chosen for their enhanced solvent compatibility, allowing for the use of a broader range of solvents compared to older coated phases, which can significantly aid in method development and improve sample solubility.[5]
The choice of mobile phase, or eluent, is equally critical. We will explore two primary modes:
-
Normal Phase (NP) Mode: Utilizes a non-polar solvent like n-hexane or heptane mixed with a polar alcohol modifier (e.g., ethanol, 2-propanol). This mode often provides excellent selectivity for polysaccharide CSPs.
-
Polar Organic (PO) Mode: Employs polar organic solvents, such as pure alcohols or mixtures of acetonitrile and alcohol.[8][9] This mode can offer different selectivity profiles and is beneficial if the sample has poor solubility in hexane-rich eluents.
Workflow for Analytical Method Development
The following diagram outlines the logical workflow for efficiently screening and optimizing an analytical chiral separation method.
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An In-depth Technical Guide on the Prospective Crystal Structure of (4-Bromophenyl)(cyclopropyl)methanol
A Note to the Reader: As of the latest literature review, the definitive crystal structure of (4-Bromophenyl)(cyclopropyl)methanol has not been publicly reported in crystallographic databases. This guide, therefore, serves as a comprehensive and technically robust framework for its future determination and analysis. It is designed for researchers, scientists, and drug development professionals, providing a hypothetical yet plausible pathway from synthesis to structural elucidation and its implications. The protocols and data herein are based on established methodologies and expert knowledge in the fields of chemical synthesis and X-ray crystallography.
Introduction: Unveiling the Potential of a Structurally Significant Molecule
This compound is a small organic molecule featuring a brominated aromatic ring and a cyclopropyl carbinol moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, where halogenated compounds and cyclopropyl groups are of significant interest for their unique electronic and conformational properties. The bromine atom can participate in halogen bonding, a directional intermolecular interaction that is increasingly utilized in crystal engineering and drug design. The cyclopropyl group introduces conformational rigidity and can influence the metabolic stability and binding affinity of a molecule.
Understanding the three-dimensional arrangement of atoms in the solid state is paramount for developing new chemical entities.[1][2] The crystal structure dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical in drug development.[3][4][5] This guide outlines a systematic approach to determine and analyze the crystal structure of this compound, providing a blueprint for future research.
Part 1: Synthesis and Crystallization
Proposed Synthetic Pathway
The synthesis of this compound can be readily achieved via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. The proposed two-step synthesis is outlined below.
Diagram 1: Proposed Synthesis of this compound
Experimental Protocol: Synthesis
-
Preparation of Cyclopropylmagnesium bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be initiated with gentle heating if necessary.
-
Once the reaction starts, maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Bromobenzaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[6][7] Several techniques should be attempted to find the optimal conditions for growing crystals suitable for X-ray diffraction.
-
Slow Evaporation: This is the simplest method.[7][8] A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.
-
Vapor Diffusion: This technique is effective for small amounts of material.[7][9] A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent diffuses into the inner vial, gradually reducing the solubility and inducing crystallization.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[7] Crystals form at the interface of the two solvents.
Experimental Protocol: Crystallization
-
Solvent Screening:
-
Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone, and mixtures thereof).
-
A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and more soluble upon heating.
-
-
Growing Crystals by Slow Evaporation:
-
Prepare a nearly saturated solution of this compound in a selected solvent (e.g., a mixture of hexane and ethyl acetate).
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few pinholes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
-
Part 2: Single-Crystal X-ray Diffraction Analysis
Principles of the Technique
Single-crystal X-ray diffraction is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][10][11] When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.[10][11] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined.[6][10]
Diagram 2: Workflow for Single-Crystal X-ray Diffraction
Hypothetical Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[11] The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial model of the crystal structure.[12] This model is then refined against the experimental data by least-squares methods to optimize the atomic positions, and thermal parameters.
Part 3: Hypothetical Crystal Structure Analysis
The following table presents a plausible set of crystallographic data for this compound, generated for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₁BrO |
| Formula Weight | 227.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.55 |
| Absorption Coefficient (mm⁻¹) | 4.25 |
| F(000) | 456 |
Molecular Conformation and Intermolecular Interactions
Based on the hypothetical data, we can anticipate several key structural features:
-
Conformation: The molecule would likely adopt a conformation that minimizes steric hindrance between the phenyl and cyclopropyl groups. The dihedral angle between the plane of the phenyl ring and the C-O bond of the methanol group would be a key conformational parameter.
-
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor. In the crystal lattice, it is highly probable that molecules would be linked into chains or dimers via O-H···O hydrogen bonds.
-
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It could form Br···O or Br···π interactions, which would contribute to the overall stability of the crystal packing.
Diagram 3: Potential Intermolecular Interactions
Part 4: Significance in Drug Development
The determination of the crystal structure of a potential drug candidate like this compound is a critical step in its development.[3][4]
-
Polymorphism: Many organic molecules can exist in multiple crystalline forms, known as polymorphs, which can have different physical properties.[5] Identifying and characterizing all possible polymorphs is essential to select the most stable and bioavailable form for a drug product.
-
Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure of a molecule helps in understanding its interaction with biological targets, thereby guiding the design of more potent and selective drugs.[1][4]
-
Intellectual Property: Novel crystalline forms of a drug substance can be patented, providing valuable intellectual property protection.[5]
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The hypothetical data and discussion highlight the key structural features that could be expected and underscore the importance of such studies in the broader context of drug discovery and development. The elucidation of this crystal structure would be a valuable contribution to the field, providing insights into the solid-state behavior of this interesting molecule and paving the way for its potential applications.
References
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
- Unknown Author. (n.d.). Crystallization of Small Molecules.
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
- Unknown Author. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Verma, S., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zenodo.
- Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2276–2291.
- Codding, P. W. (1985). The role of crystallography in drug design. Canadian Journal of Chemistry, 63(5), 1143-1147.
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
- Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1709.
-
University of Florida. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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- 3. journals.iucr.org [journals.iucr.org]
- 4. migrationletters.com [migrationletters.com]
- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. creative-biostructure.com [creative-biostructure.com]
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- 12. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Thermochemical Properties of (4-Bromophenyl)(cyclopropyl)methanol: A Computational and Experimental Approach
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the core thermochemical properties of (4-Bromophenyl)(cyclopropyl)methanol. In the dynamic landscape of pharmaceutical development and chemical research, a thorough understanding of a molecule's energetic landscape is paramount for process optimization, safety assessment, and predicting chemical behavior. This document is structured to empower researchers with both the theoretical underpinnings and practical methodologies to elucidate these critical parameters.
The Significance of Thermochemical Data in Research and Development
The thermochemical properties of a compound, such as its enthalpy of formation, combustion, vaporization, and sublimation, are fundamental to understanding its stability and reactivity. For a molecule like this compound, which holds potential as a building block in medicinal chemistry, this data is invaluable for:
-
Hazard Assessment: Understanding the energy released during decomposition or combustion is critical for safe handling, storage, and scale-up of synthetic processes.
-
Process Development: Enthalpies of reaction, derived from enthalpies of formation, guide the design of efficient and safe manufacturing processes by allowing for accurate thermal management.
-
Predictive Modeling: Thermochemical data serves as a foundational parameter in quantitative structure-activity relationship (QSAR) models and other predictive tools used in drug discovery and materials science.
-
Phase Transition Understanding: Enthalpies of vaporization and sublimation are crucial for designing purification processes like distillation and sublimation, and for understanding the compound's physical behavior under different conditions.
Computational Thermochemistry: A High-Accuracy Predictive Workflow
In the absence of experimental data, high-level quantum chemical calculations offer a reliable pathway to determine thermochemical properties. The following workflow outlines a robust methodology for calculating the gas-phase enthalpy of formation of this compound.
The G3(MP2) Composite Method
For accurate thermochemical predictions, a high-level composite method such as Gaussian-3 (G3) theory, specifically the G3(MP2) variant, is recommended. This method approximates the energy of a more computationally expensive calculation by additively correcting a series of lower-level calculations. This approach has been shown to yield enthalpies of formation for organic molecules to within chemical accuracy (± 4-8 kJ/mol) of experimental values.
Isodesmic Reactions: A Strategy for Error Cancellation
To further enhance the accuracy of the calculated enthalpy of formation, the use of isodesmic reactions is strongly advocated. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This strategic choice allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to more reliable results.
Proposed Isodesmic Reaction Scheme for this compound:
This compound + Toluene + Cyclopropane → Benzyl alcohol + 4-Bromotoluene + Cyclopropylmethane
This reaction is designed to have this compound as the target molecule and includes reference compounds for which reliable experimental thermochemical data are available.
Step-by-Step Computational Protocol
-
Geometry Optimization and Vibrational Frequency Calculation:
-
Optimize the 3D structures of all reactants and products in the isodesmic reaction using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(d) basis set.
-
Perform vibrational frequency calculations at the same level of theory to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
-
Single-Point Energy Calculations (G3(MP2) Method):
-
Perform a series of single-point energy calculations on the optimized geometries using the component calculations of the G3(MP2) theory. This typically involves calculations at the HF, MP2, and QCISD(T) levels of theory with various basis sets.
-
The individual energy components are then combined according to the G3(MP2) formula to obtain a high-accuracy total electronic energy for each species.
-
-
Calculation of the Reaction Enthalpy:
-
The enthalpy of the isodesmic reaction at 298.15 K (ΔH_rxn) is calculated using the following equation: ΔH_rxn = Σ(H_products) - Σ(H_reactants) where H is the sum of the G3(MP2) electronic energy and the calculated thermal correction to the enthalpy for each species.
-
-
Determination of the Enthalpy of Formation:
-
The gas-phase enthalpy of formation of this compound (Δ_f H°_gas) can then be derived using the calculated reaction enthalpy and the known experimental gas-phase enthalpies of formation of the reference compounds: Δ_f H°_gas [this compound] = ΔH_rxn - [Δ_f H°_gas (Toluene) + Δ_f H°_gas (Cyclopropane)] + [Δ_f H°_gas (Benzyl alcohol) + Δ_f H°_gas (4-Bromotoluene) + Δ_f H°_gas (Cyclopropylmethane)]
-
Visualization of the Computational Workflow
Caption: Computational workflow for determining the enthalpy of formation.
Experimental Determination of Thermochemical Properties
While computational methods provide excellent estimates, experimental validation is the gold standard. The following section details the primary experimental techniques for determining the key thermochemical properties of this compound.
Enthalpy of Combustion via Rotating-Bomb Calorimetry
The standard enthalpy of formation of a solid or liquid organic compound is most accurately determined from its enthalpy of combustion. For halogenated compounds, a specialized technique is required.
Principle: A weighed sample of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
Experimental Protocol for Rotating-Bomb Calorimetry:
-
Sample Preparation: A pellet of the solid this compound is prepared and weighed. A small amount of a reducing agent, such as arsenic trioxide solution, is added to the bomb to ensure the quantitative conversion of bromine to bromide ions.
-
Calorimeter Assembly: The bomb is charged with high-pressure oxygen and placed in a calorimeter vessel filled with a known mass of water. The entire assembly is placed in a constant-temperature jacket.
-
Combustion and Temperature Measurement: The sample is ignited, and the temperature of the water is recorded at regular intervals until a constant temperature is reached.
-
Analysis of Combustion Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify the amount of hydrobromic acid formed.
-
Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and hydrobromic acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.
Enthalpy of Sublimation and Vaporization
The enthalpy of sublimation (solid to gas) and vaporization (liquid to gas) are crucial for converting condensed-phase enthalpies of formation to the gas phase, which is the standard state for theoretical calculations.
Techniques for Measurement:
-
Transpiration Method: A stream of inert gas is passed over the heated sample at a known flow rate. The mass loss of the sample is measured, which is related to its vapor pressure. The enthalpy of sublimation or vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
-
Knudsen Effusion Method: The sample is placed in a cell with a small orifice. The rate of mass loss due to effusion of the vapor into a vacuum is measured as a function of temperature.
-
Differential Scanning Calorimetry (DSC): This technique can be used to measure the enthalpy of fusion (solid to liquid). The enthalpy of sublimation can then be determined by combining the enthalpy of fusion with the enthalpy of vaporization (ΔH_sub = ΔH_fus + ΔH_vap).
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining thermochemical properties.
Summary of Key Thermochemical Properties
The following table should be populated with the data obtained from the computational and experimental workflows described above.
| Thermochemical Property | Symbol | Predicted/Experimental Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (gas, 298.15 K) | Δ_f H°_gas | G3(MP2) with Isodesmic Reactions | |
| Standard Enthalpy of Combustion (solid, 298.15 K) | Δ_c H°_solid | Rotating-Bomb Calorimetry | |
| Standard Enthalpy of Formation (solid, 298.15 K) | Δ_f H°_solid | From Δ_c H°_solid | |
| Standard Enthalpy of Sublimation (298.15 K) | Δ_sub H° | Transpiration/Knudsen Effusion/DSC | |
| Standard Enthalpy of Vaporization (at boiling point) | Δ_vap H° | Transpiration/DSC | |
| Standard Enthalpy of Fusion (at melting point) | Δ_fus H° | Differential Scanning Calorimetry (DSC) |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the thermochemical properties of this compound. By combining high-accuracy computational methods with established experimental protocols, researchers can obtain the critical data necessary for advancing their work in a safe, efficient, and well-informed manner. The dual approach of prediction and validation ensures the generation of trustworthy and authoritative data, which is indispensable in the fields of chemical research and drug development.
References
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Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-n theory. The Journal of chemical physics, 126(8), 084108. [Link]
-
Wheeler, S. E., Moran, A., & Houk, K. N. (2009). The role of isodesmic reactions in computational thermochemistry. The Journal of Physical Chemistry A, 113(38), 10376-10384. [Link]
- Hubbard, W. N., Scott, D. W., & Waddington, G. (1956).
- Ribeiro da Silva, M. A. V. (Ed.). (2010). Experimental thermochemistry. Royal Society of Chemistry.
-
Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of sublimation of organic and organometallic compounds. 1910–2001. Journal of physical and chemical reference data, 31(2), 537-698. [Link]
The Pivotal Role of (4-Bromophenyl)(cyclopropyl)methanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The incorporation of a cyclopropyl ring can lead to enhanced metabolic stability, improved potency, and desirable conformational rigidity.[1] (4-Bromophenyl)(cyclopropyl)methanol emerges as a key building block in this context, providing a versatile platform for the synthesis of complex molecular architectures destined for therapeutic applications. The presence of the bromine atom on the phenyl ring offers a convenient handle for further functionalization through various cross-coupling reactions, making this seemingly simple alcohol a cornerstone for generating diverse compound libraries.
This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a pivotal intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 98480-31-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO | [1][2] |
| Molecular Weight | 227.10 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and would typically be determined empirically.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step sequence: a Grignard reaction to form the precursor ketone, followed by its reduction to the desired secondary alcohol. This approach is widely applicable for the synthesis of aryl cyclopropyl methanols.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of (4-Bromophenyl)(cyclopropyl)methanone
The initial step involves the nucleophilic addition of a cyclopropyl Grignard reagent to 4-bromobenzaldehyde. This reaction is a classic and reliable method for forming carbon-carbon bonds.
Causality Behind Experimental Choices:
-
Grignard Reagent: Cyclopropylmagnesium bromide is a commercially available or readily prepared Grignard reagent.[4] Its use is crucial for introducing the cyclopropyl moiety.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the Grignard reagent and the reactants, while remaining inert to the highly reactive organometallic species, is critical for the reaction's success.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the initial exotherm and then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Workup: An acidic aqueous workup (e.g., with ammonium chloride solution) is necessary to quench any unreacted Grignard reagent and to protonate the intermediate alkoxide to form the ketone.
Detailed Experimental Protocol:
-
Preparation of the Grignard Reagent (if not commercially sourced):
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle reflux.
-
Once the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of cyclopropylmagnesium bromide.
-
-
Grignard Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the prepared cyclopropylmagnesium bromide solution (1.1 eq) to the aldehyde solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-Bromophenyl)(cyclopropyl)methanone.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Reduction of (4-Bromophenyl)(cyclopropyl)methanone to this compound
The second step is the reduction of the ketone functionality to the corresponding secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is chosen for its selectivity in reducing ketones and aldehydes without affecting the aromatic bromide. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5]
-
Solvent: Methanol is a common solvent for sodium borohydride reductions as it can protonate the intermediate alkoxide.
-
Temperature: The reaction is typically carried out at a low temperature (0°C to room temperature) to control the reaction rate and minimize side reactions.
Detailed Experimental Protocol:
-
Dissolve (4-Bromophenyl)(cyclopropyl)methanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the excess sodium borohydride by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Drug Development: A Gateway to Novel Therapeutics
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyclopropylmethanol moiety is a key pharmacophore in a number of biologically active compounds, including inhibitors of viral enzymes.
Role as an Intermediate in the Synthesis of Antiviral Agents
Research into inhibitors of enzymes such as HIV integrase and Hepatitis C virus (HCV) NS5B polymerase has identified the importance of small, rigid scaffolds like the cyclopropyl group.[6][7] While a direct synthesis of a marketed drug from this compound is not prominently documented in the readily available literature, its structural motifs are present in patented compounds with potential therapeutic activity. For instance, the reduction of a substituted phenyl cyclopropyl methanone to the corresponding alcohol is a key step in the synthesis of compounds designed to treat retroviral infections.[8]
The 4-bromophenyl group serves as a versatile anchor point for further elaboration. Through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, a wide array of substituents can be introduced at the para-position, allowing for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.
Illustrative Synthetic Application
The following diagram illustrates a plausible synthetic pathway where this compound could be utilized as a key intermediate in the synthesis of a more complex, potentially bioactive molecule.
Caption: Potential synthetic utility of this compound.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis is straightforward, relying on well-established and robust chemical transformations. The presence of both a reactive hydroxyl group and a versatile bromophenyl moiety provides multiple avenues for the construction of complex and diverse molecular scaffolds. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utility of key intermediates like this compound in the drug discovery pipeline is set to expand. Its application in the synthesis of antiviral agents, among other therapeutic areas, underscores its significance in the ongoing quest for new medicines.
References
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Synthesis of potential HIV integrase inhibitors inspired by natural polyphenol structures. Natural Product Research, 32(16), 1893-1901.
-
Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 46(5), 424-433.
-
Approaches to the synthesis of a novel, anti-HIV active integrase inhibitor. Organic & Biomolecular Chemistry, 11(45), 7852-7858.
-
Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones. ACS Medicinal Chemistry Letters, 4(11), 1051-1056.
-
2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine. Chemical Communications, 50(97), 15457-15460.
-
Aryl uracil inhibitors of hepatitis C virus NS5B polymerase: synthesis and characterization of analogs with a fused 5,6-bicyclic ring motif. Bioorganic & Medicinal Chemistry Letters, 23(12), 3487-3490.
-
Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors. European Journal of Medicinal Chemistry, 54, 345-353.
-
7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7181-7185.
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381.
-
HCV NS5B polymerase inhibitors. ResearchGate.
-
Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3. EvitaChem.
-
Cyclopropylmethanol. Actylis.
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 22(10), 1634.
-
Process for preparation of macitentan. Google Patents.
-
[1-(4-Bromophenyl)cyclopropyl]methanol | CAS 98480-31-0. Santa Cruz Biotechnology.
-
98480-31-0|(1-(4-Bromophenyl)cyclopropyl)methanol. BLDpharm.
-
(1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0. Angene.
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF on ResearchGate.
-
((1R,2R)-2-(4-Bromophenyl)cyclopropyl)methanol | 1000305-07-6. BLDpharm.
-
Process for the preparation of cyclopropylmethanol. Google Patents.
-
Cyclopropane compound. Google Patents.
-
CAS 23719-80-4: Cyclopropylmagnesium bromide. Cymit Quimica.
-
4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl b]pyran-2-ones useful to treat retroviral infections. Google Patents.
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- 5. Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors [otavachemicals.com]
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- 7. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2626350A1 - Cyclopropane compound - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Synthesis of (4-Bromophenyl)(cyclopropyl)methanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (4-bromophenyl)(cyclopropyl)methanol, a valuable building block in medicinal chemistry and materials science.[1][2] The protocol details the preparation of the aryl Grignard reagent, 4-bromophenylmagnesium bromide, and its subsequent nucleophilic addition to cyclopropanecarboxaldehyde.[1] Emphasis is placed on the critical experimental parameters, safety protocols, and analytical validation required for successful and reproducible synthesis. This guide is designed to provide both a robust protocol and a deeper understanding of the underlying chemical principles for researchers in organic synthesis and drug development.
Introduction: The Significance of the Cyclopropylmethanol Moiety
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[2] Its inherent ring strain and unique electronic properties can confer favorable pharmacological characteristics to a molecule, including increased potency, metabolic stability, and improved pharmacokinetic profiles. The target molecule, this compound, incorporates this valuable moiety and a functionalized aromatic ring, making it a versatile intermediate for the synthesis of a wide range of bioactive compounds and advanced materials.[1][2][3] The Grignard reaction provides a classic and efficient method for the construction of the critical carbon-carbon bond in this secondary alcohol.[1][4][5]
The Grignard Reaction: A Mechanistic Overview
The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[4][6][7] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5][8]
The synthesis of this compound proceeds in two key stages:
-
Formation of the Grignard Reagent: 4-Bromobenzene reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran) to form 4-bromophenylmagnesium bromide.[9][10] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[8][10]
-
Nucleophilic Addition to an Aldehyde: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.[1][5] This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product.[1][11]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Grignard Reaction of 4-Bromobenzaldehyde with Cyclopropylmagnesium Bromide: A Detailed Guide for Synthetic Applications
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Grignard reaction between 4-bromobenzaldehyde and cyclopropylmagnesium bromide to synthesize (4-bromophenyl)(cyclopropyl)methanol. This secondary alcohol is a valuable building block in medicinal chemistry and materials science, incorporating both a versatile aryl halide handle for further cross-coupling reactions and a strained cyclopropyl moiety known to influence molecular conformation and metabolic stability.
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both procedural accuracy and a deeper understanding of the reaction dynamics.
Introduction to the Reaction
The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this specific application, the cyclopropyl Grignard reagent, a source of a nucleophilic cyclopropyl anion, attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the desired secondary alcohol, this compound.[1][2]
The choice of reactants is significant. The bromine atom on the aromatic ring of the product is retained under the reaction conditions and serves as a functional handle for subsequent modifications, such as Suzuki or Sonogashira couplings, allowing for the construction of more complex molecular architectures.[3] The presence of the cyclopropyl group can impart unique pharmacological properties to a molecule, including increased potency and improved metabolic stability.
Mechanistic Overview
The reaction proceeds via a well-established nucleophilic addition mechanism. The carbon-magnesium bond in cyclopropylmagnesium bromide is highly polarized, rendering the cyclopropyl carbon nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon.[2] This is followed by an acidic workup to protonate the resulting alkoxide.[4]
Experimental Protocols
This section details the necessary protocols for the successful synthesis of this compound, from the preparation of the Grignard reagent to the purification and characterization of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzaldehyde | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Store in a cool, dry place. |
| Cyclopropyl bromide | ≥98% | e.g., Sigma-Aldrich, TCI | Handle in a well-ventilated fume hood. |
| Magnesium turnings | ≥99.5% | e.g., Sigma-Aldrich, Fisher Scientific | Ensure the surface is shiny and not oxidized. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich, Acros Organics | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. |
| Iodine | Crystal, ACS reagent | e.g., Sigma-Aldrich, Fisher Scientific | Used as an activator for the magnesium. |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS reagent | Prepared in-house | Used for quenching the reaction. |
| Diethyl ether | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | e.g., Sigma-Aldrich, Fisher Scientific | For drying the organic phase. |
| Silica gel | 60 Å, 230-400 mesh | e.g., MilliporeSigma | For column chromatography. |
| Hexanes and Ethyl Acetate | HPLC grade | e.g., Fisher Scientific | For column chromatography. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Preparation of Cyclopropylmagnesium Bromide (in situ)
Causality: The success of a Grignard reaction is critically dependent on anhydrous conditions, as Grignard reagents are strong bases and will react with any protic species, including water.[4] All glassware must be rigorously dried, and anhydrous solvents are essential. The magnesium turnings are activated to remove the passivating oxide layer and facilitate the reaction with cyclopropyl bromide.[5]
Step-by-Step Procedure:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming with a heat gun may be necessary to initiate the reaction.[1]
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.[1]
Protocol 2: Grignard Reaction with 4-Bromobenzaldehyde
Causality: The addition of the aldehyde to the Grignard reagent is performed at a low temperature to control the exothermicity of the reaction and minimize the formation of side products. A slight excess of the Grignard reagent is used to ensure complete consumption of the aldehyde.
Step-by-Step Procedure:
-
In a separate flame-dried, nitrogen-flushed flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution of 4-bromobenzaldehyde to 0 °C using an ice-water bath.
-
Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.5 equivalents) to the cooled aldehyde solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Protocol 3: Workup and Purification
Causality: The reaction is quenched with a saturated aqueous solution of ammonium chloride, which is a mild proton source that protonates the magnesium alkoxide to the desired alcohol and precipitates the magnesium salts as magnesium hydroxide and basic magnesium salts, which are easily removed.[6] Extraction with an organic solvent isolates the product from the aqueous phase, and subsequent drying removes any residual water. Purification by column chromatography is necessary to remove any unreacted starting materials and side products.
Step-by-Step Procedure:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction. This process is exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| Appearance | White solid |
| Melting Point | 57 °C |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz):
-
Aromatic protons (AA'BB' system): δ 7.40-7.50 (d, 2H) and 7.15-7.25 (d, 2H) ppm.
-
Methine proton (-CH(OH)-): δ ~4.5 (d, 1H) ppm.
-
Hydroxyl proton (-OH): A broad singlet, chemical shift will vary with concentration.
-
Cyclopropyl methine proton: δ ~1.0-1.2 (m, 1H) ppm.
-
Cyclopropyl methylene protons: δ ~0.3-0.7 (m, 4H) ppm.
-
-
¹³C NMR (CDCl₃, 126 MHz):
-
Aromatic carbons: Signals in the range of δ 120-145 ppm, including the carbon bearing the bromine atom (~121 ppm) and the ipso-carbon attached to the carbinol group (~143 ppm).
-
Methine carbon (-CH(OH)-): δ ~75-80 ppm.
-
Cyclopropyl methine carbon: δ ~15-20 ppm.
-
Cyclopropyl methylene carbons: δ ~1-5 ppm.
-
-
IR (KBr or neat):
-
O-H stretch (alcohol): Broad peak around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹.
-
C=C stretch (aromatic): ~1590 and 1485 cm⁻¹.
-
C-O stretch (secondary alcohol): ~1050-1100 cm⁻¹.
-
C-Br stretch: ~500-600 cm⁻¹.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard reagent | - Inadequate drying of glassware or solvent.- Poor quality magnesium (oxidized surface).- Impurities in the cyclopropyl bromide. | - Flame-dry all glassware under vacuum or in an oven.- Use freshly distilled, anhydrous THF.- Activate magnesium with a crystal of iodine or by crushing it.- Use freshly distilled cyclopropyl bromide. |
| Low yield of the alcohol product | - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Inefficient quenching or workup. | - Monitor the reaction by TLC to ensure completion.- Maintain a low temperature during the addition of the aldehyde.- Ensure thorough extraction of the product during workup. |
| Formation of a significant amount of biphenyl byproduct | - Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | - Ensure slow addition of the Grignard reagent to the aldehyde solution to maintain a low concentration of the Grignard reagent. |
Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Reagent-Specific Hazards:
-
4-Bromobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Cyclopropylmagnesium Bromide: Highly flammable liquid and vapor. In contact with water, it releases flammable gases. Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation and drowsiness or dizziness. Suspected of causing cancer.[8]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon storage, especially in the presence of air and light. Causes serious eye irritation. May cause respiratory irritation and drowsiness or dizziness. Suspected of causing cancer.[9]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
Handling Procedures:
-
All operations involving Grignard reagents and anhydrous solvents must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
-
Avoid contact with water and protic solvents when handling Grignard reagents.
-
Ground all equipment to prevent static discharge, which can ignite flammable solvents.
-
The quenching of the Grignard reaction is highly exothermic and should be performed slowly and with adequate cooling.
References
-
Angene. (1-(4-Bromophenyl)cyclopropyl)methanol. [Link]
- Benchchem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
- CHEM-333. (n.d.).
- Fisher Scientific. (2024, February 8).
-
Garst, J. F., & Ungváry, F. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. Organic Letters, 3(4), 605–606. [Link]
- Jasperse, C. (n.d.). Grignard Reaction. Chem 355.
- Sigma-Aldrich. (2025, May 6).
- Chemos GmbH & Co. KG. (n.d.).
- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
-
PubChemLite. This compound (C10H11BrO). [Link]
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Benchchem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
-
Wikipedia. (2023, October 21). 4-Bromobenzaldehyde. [Link]
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- 4. scbt.com [scbt.com]
- 5. rsc.org [rsc.org]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]
- 8. 98480-31-0|(1-(4-Bromophenyl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]
- 9. Angene - (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 | MFCD07374454 | AG005UXS [japan.angenechemical.com]
Protocol for the Preparation of (4-Bromophenyl)(cyclopropyl)methanol: An Essential Intermediate for Drug Discovery
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of (4-Bromophenyl)(cyclopropyl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to 4-bromobenzaldehyde. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary safety precautions, characterization methods, and expected outcomes. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible method for obtaining this key intermediate.
Introduction: The Significance of the Cyclopropylmethyl Alcohol Moiety
The cyclopropyl group is a highly sought-after motif in modern drug design. Its unique conformational constraints and electronic properties can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates. This compound, possessing both a reactive hydroxyl group and a versatile bromophenyl moiety, serves as a critical precursor for the synthesis of a wide array of complex molecules, including potential therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the secondary alcohol can be oxidized or otherwise modified to introduce additional diversity.
The synthesis described herein utilizes the well-established Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The reaction proceeds via the nucleophilic attack of the cyclopropyl carbanion, generated from cyclopropylmagnesium bromide, on the electrophilic carbonyl carbon of 4-bromobenzaldehyde.
Reaction Mechanism and Workflow
The synthesis of this compound is a two-step process, beginning with the formation of the Grignard reagent, followed by its reaction with the aldehyde.
Step 1: Formation of Cyclopropylmagnesium Bromide
Cyclopropylmagnesium bromide is prepared by the reaction of magnesium metal with cyclopropyl bromide in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, forming the organometallic Grignard reagent.
Step 2: Nucleophilic Addition to 4-Bromobenzaldehyde
The newly formed cyclopropylmagnesium bromide is then added to a solution of 4-bromobenzaldehyde. The nucleophilic cyclopropyl group attacks the carbonyl carbon of the aldehyde. The magnesium alkoxide intermediate is subsequently hydrolyzed during the aqueous workup to yield the final product, this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| Magnesium Turnings | 7439-95-4 | Mg | >99.5% | e.g., Sigma-Aldrich |
| Iodine | 7553-56-2 | I₂ | >99.8% | e.g., Sigma-Aldrich |
| Cyclopropyl Bromide | 4333-56-6 | C₃H₅Br | >98% | e.g., Sigma-Aldrich |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | >98% | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | >99.9%, inhibitor-free | e.g., Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride | 12125-02-9 | NH₄Cl | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | >99% | e.g., Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS grade | e.g., Fisher Scientific |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS grade | e.g., Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS grade | e.g., Fisher Scientific |
| Silica Gel | 7631-86-9 | SiO₂ | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Protocol
Safety Precaution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. The reaction should be performed under a constant stream of dry nitrogen or argon. Anhydrous solvents are critical for the success of this reaction.
Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add magnesium turnings (1.2 equivalents).
-
Place a single crystal of iodine in the flask. The iodine serves as an activator for the magnesium surface.
-
Assemble the glassware and flush the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
In the addition funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun or by the exothermic reaction itself, which will be indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish color.
Reaction with 4-Bromobenzaldehyde
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.5 equivalents) to the cooled aldehyde solution via a cannula or dropping funnel with vigorous stirring. An exothermic reaction should be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure compound.
Characterization and Expected Results
The final product, this compound, is typically a colorless to pale yellow oil or a low-melting solid.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Expected Yield | 70-85% |
| Purity (by NMR/GC-MS) | >95% |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (d, J = 8.0 Hz, 1H, CH-OH), 1.95 (br s, 1H, OH), 1.15-1.05 (m, 1H, cyclopropyl-CH), 0.65-0.55 (m, 2H, cyclopropyl-CH₂), 0.45-0.35 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 143.5, 131.5, 128.0, 121.5, 78.0, 17.0, 4.5, 3.5.
-
Mass Spectrometry (EI): m/z (%) 228/226 (M⁺), 185/183, 157/155, 104, 77.
-
IR (KBr, cm⁻¹): 3350 (br, O-H), 3080, 3010, 2920, 1590, 1485, 1070, 1010, 820.
Troubleshooting and Side Reactions
The most common challenge in Grignard reactions is the presence of moisture, which will quench the Grignard reagent and reduce the yield. Ensuring all glassware is scrupulously dry and using anhydrous solvents is paramount.
Potential Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with unreacted cyclopropyl bromide to form bicyclopropyl. This can be minimized by slow addition of the alkyl halide during the Grignard formation.
-
Homocoupling of the Aldehyde: While less common, under certain conditions, the aldehyde can undergo side reactions.
-
Incomplete Reaction: If the reaction does not go to completion, starting materials will be recovered after workup. This can be addressed by increasing the reaction time or using a slight excess of the Grignard reagent.
Reaction Mechanism Diagram
Sources
Purification of (4-Bromophenyl)(cyclopropyl)methanol by Column Chromatography: An Application Note and Protocol
This document provides a comprehensive guide for the purification of (4-bromophenyl)(cyclopropyl)methanol using silica gel column chromatography. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity sample of this compound for subsequent applications. The methodology detailed herein is grounded in established chromatographic principles and offers insights into the rationale behind procedural choices to ensure reproducible and efficient purification.
Introduction: The Rationale for Purification
This compound is a versatile synthetic intermediate in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. The primary synthetic route to this alcohol often involves the Grignard reaction between 4-bromobenzaldehyde and cyclopropylmagnesium bromide. This reaction, while effective, can lead to several impurities that necessitate a robust purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Residual 4-bromobenzaldehyde and organometallic reagents.
-
Coupling Byproducts: Biphenyl derivatives formed from the coupling of Grignard reagents[1].
-
Reaction Solvents and Quenching Agents: Residual ethers (like THF or diethyl ether) and aqueous workup reagents.
Column chromatography is the method of choice for this purification due to its efficiency in separating compounds with differing polarities[2]. This compound, with its hydroxyl group, is significantly more polar than the common nonpolar impurities, allowing for effective separation on a polar stationary phase like silica gel.
Principles of Separation
The purification strategy detailed here employs normal-phase column chromatography. This technique utilizes a polar stationary phase (silica gel) and a less polar mobile phase[2]. The separation is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases.
-
This compound (Target Compound): The presence of the hydroxyl (-OH) group makes this molecule relatively polar. It will therefore have a stronger affinity for the polar silica gel stationary phase and will elute more slowly.
-
Nonpolar Impurities (e.g., Biphenyl): These compounds have a weaker affinity for the silica gel and will be carried through the column more quickly by the mobile phase.
-
Unreacted Aldehyde: 4-bromobenzaldehyde is more polar than biphenyl but generally less polar than the target alcohol, and will thus elute before the desired product.
The choice of the mobile phase is critical to achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve optimal separation.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is imperative to perform Thin-Layer Chromatography (TLC) to determine the optimal mobile phase composition. The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Spot the Crude Mixture: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of the polar solvent.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Adjust the mobile phase composition until the desired separation is achieved. For structurally similar aryl cyclopropyl methanols, a starting point for the mobile phase could be a 40:1 mixture of hexane and ethyl acetate[3].
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Materials and Equipment
| Material/Equipment | Specifications |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC grade) |
| Chromatography Column | Glass column (e.g., 40-60 cm length, 2-4 cm diameter) |
| Crude Sample | ~1 g of this compound |
| Collection Vessels | Test tubes or flasks |
| TLC Supplies | Silica gel plates, developing chamber, UV lamp, staining solution |
| Safety Equipment | Fume hood, safety goggles, lab coat, chemically resistant gloves |
Step-by-Step Purification Procedure
A. Column Packing (Dry Packing Method):
-
Prepare the Column: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand[4].
-
Add Silica Gel: Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing and to remove any air pockets[4].
-
Add Sand: Add a thin layer of sand on top of the silica gel to protect the surface from disturbance during solvent addition.
-
Pre-elute the Column: Pass several column volumes of the chosen mobile phase through the packed column to ensure it is fully wetted and equilibrated.
B. Sample Loading:
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Adsorb the Sample: Allow the sample to fully adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
C. Elution and Fraction Collection:
-
Add Mobile Phase: Carefully add the mobile phase to the top of the column.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.
-
Collect Fractions: Begin collecting the eluent in a series of numbered test tubes or flasks.
-
Monitor Elution by TLC: Periodically spot the collected fractions on a TLC plate to monitor the separation. Combine the fractions that contain the pure product.
D. Product Isolation:
-
Combine Pure Fractions: Combine the fractions identified by TLC as containing pure this compound.
-
Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the Product: Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the Product: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, melting point). The melting point of this compound is reported to be 57°C[5].
Workflow and Safety
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Chemical Handling: this compound and the solvents used are hazardous. Handle all chemicals in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact[5].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves[5].
-
Fire Safety: Hexane and ethyl acetate are flammable. Keep away from open flames and ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A less polar mobile phase will increase retention, while a more polar one will decrease it. |
| Cracked Column Bed | Column packed unevenly or allowed to run dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica gel. |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
| Product Elutes Too Slowly or Not at All | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By following the principles of chromatographic separation and adhering to the detailed steps, researchers can obtain a high-purity product suitable for a wide range of synthetic applications. The importance of preliminary TLC analysis cannot be overstated, as it is the key to achieving optimal separation.
References
-
Supporting Information for Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation. The Royal Society of Chemistry. [Link]
-
Organic Syntheses Procedure: (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. [Link]
-
Organic Syntheses Procedure: Purification of linalool by column chromatography. Organic Syntheses. [Link]
-
Intramolecular cyclopropylmethylation via non-classical carbenium ion - Supporting Information. The Royal Society of Chemistry. [Link]
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Homework.Study.com. [Link]
-
Column chromatography. Columbia University. [Link]
Sources
Application Note & Protocol: High-Purity Recrystallization of (4-Bromophenyl)(cyclopropyl)methanol
Introduction: The Critical Role of Purity in Synthesis
(4-Bromophenyl)(cyclopropyl)methanol is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical industry, including potential antihistamines and antimalarial drugs.[1] As with any active pharmaceutical ingredient (API) or its precursors, achieving high chemical purity is not merely a procedural step but a fundamental requirement for ensuring downstream reaction efficiency, final product safety, and regulatory compliance.[2] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and compromised biological activity.
This document provides a detailed, experience-driven guide for the purification of this compound via recrystallization. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[3][4] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving impurities behind in the solvent.[4][5]
This protocol is designed for researchers, chemists, and process development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale to empower users to adapt and troubleshoot the process effectively.
Physicochemical Properties & Rationale for Recrystallization
Understanding the properties of this compound is foundational to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | [6][7][8] |
| Molecular Weight | ~227.1 g/mol | [6][7] |
| Physical Form | Crystalline Powder / Low Melting Solid | [1][9] |
| Reported Melting Point | 57°C | [6] |
The compound's structure, featuring a polar hydroxyl group and non-polar aryl-halide and cyclopropyl moieties, suggests moderate polarity. This makes it an ideal candidate for recrystallization from common organic solvents. The reported melting point of 57°C provides a critical benchmark for assessing the purity of the final product; a sharp melting point range close to the literature value is indicative of high purity.
Experimental Protocol: A Self-Validating System
This protocol is divided into three key stages: Solvent Screening, the Recrystallization Workflow, and Purity Validation.
Materials & Equipment
Reagents:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Ethanol (ACS Grade or higher)
-
Isopropanol (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Glass funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Whatman filter paper (sized for Büchner funnel)
-
Spatulas and weighing paper
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Stage 1: Rational Solvent Selection
The success of recrystallization hinges on selecting an appropriate solvent.[4] The ideal solvent should dissolve the compound completely when hot but poorly when cold.
Screening Protocol:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.
-
Gently heat the tubes that show poor room-temperature solubility in a warm water bath. The target solvent should dissolve the compound completely upon heating.
-
Once dissolved, cool the tubes to room temperature and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate.
Insight from Experience: For a molecule with the polarity of this compound, a mixed-solvent system often provides superior results. A common and effective choice is a polar solvent in which the compound is soluble (like ethanol or isopropanol) paired with a non-polar anti-solvent in which it is insoluble (like water or hexanes). This protocol will proceed with an Isopropanol/Water system, which typically provides excellent crystal quality for secondary alcohols.
Stage 2: The Recrystallization Workflow
The following diagram outlines the complete workflow for purification.
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. On a hot plate, bring a separate beaker of the primary solvent (isopropanol) to a gentle boil. Add the hot isopropanol to the flask containing the crude solid in small portions, with stirring, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[5]
-
Decolorization/Hot Filtration (if necessary): If the hot solution is colored, add a small amount (1-2% w/w) of activated charcoal and swirl for a few minutes. If there are insoluble impurities, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes colored impurities and particulate matter that would otherwise be trapped in the crystal lattice.
-
Inducing Crystallization: While the isopropanol solution is still hot, add deionized water (the anti-solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached. Add one or two more drops of hot isopropanol to just redissolve the precipitate and make the solution clear again.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity by excluding impurities from the growing crystal lattice. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel fitted with filter paper.
-
Washing: With the vacuum still applied, wash the collected crystals with a small amount of an ice-cold mixture of isopropanol and water (in the approximate ratio determined in step 3). Causality: The cold solvent wash removes any residual soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.
-
Drying: Continue to draw air through the crystals for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and dry to a constant weight in a vacuum desiccator or a low-temperature oven (e.g., <40°C). Causality: The compound has a relatively low melting point (57°C), so high-temperature drying must be avoided to prevent melting.
Stage 3: Purity Validation
A successful recrystallization must be confirmed empirically.
-
Melting Point Analysis: Determine the melting point range of the dried, recrystallized product. A successful purification will result in a melting point that is both higher and has a much narrower range (e.g., <1°C) than the crude material. The observed melting point should be very close to the literature value of 57°C.[6]
-
Visual Inspection: The final product should be a white to off-white crystalline solid, free of discoloration.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | The solution's saturation point is above the melting point of the compound; the compound melts before it dissolves. | Add more of the primary solvent (isopropanol) to the hot mixture to lower the saturation temperature before adding the anti-solvent. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Re-heat the solution and evaporate some of the solvent to reduce the total volume. Allow to cool again. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor Recovery | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Optimize the solvent volume. Ensure wash solvent is ice-cold. Pre-heat the funnel and receiving flask for hot filtration. |
| Colored Crystals | Decolorizing charcoal was not used, or an insufficient amount was used. | Repeat the recrystallization, ensuring the use of activated charcoal on the hot solution before filtration. |
References
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Lead Sciences. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(4-Bromophenyl)cyclopropanemethanol. Retrieved from [Link]
Sources
- 1. (4-Bromophenyl)cyclopropylmethanone | CymitQuimica [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. mt.com [mt.com]
- 5. praxilabs.com [praxilabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. (1-(4-Bromophenyl)cyclopropyl)methanol - Lead Sciences [lead-sciences.com]
- 9. (4-bromophenyl)(cyclopropyl)methanone manufacturers and suppliers in india [chemicalbook.com]
Application Notes & Protocols for the Scale-Up Synthesis of (4-Bromophenyl)(cyclopropyl)methanol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (4-Bromophenyl)(cyclopropyl)methanol, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis is centered around the Grignard reaction between cyclopropylmagnesium bromide and 4-bromobenzaldehyde. This guide offers a detailed, step-by-step protocol, in-depth discussions on process safety, and critical parameter optimization. The content is designed for researchers, scientists, and drug development professionals, providing actionable insights to ensure a safe, efficient, and reproducible scale-up process.
Introduction: Significance of this compound
This compound is a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif, featuring a cyclopropyl group attached to a brominated phenyl methanol core, is found in a variety of compounds with significant therapeutic potential. The cyclopropyl group can enhance metabolic stability and binding affinity, while the bromo-substituted phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions.[3]
Given its importance, the development of a robust and scalable synthetic route is paramount for ensuring a consistent and cost-effective supply for drug discovery and development programs. This guide focuses on the well-established Grignard reaction pathway, which offers a reliable method for the large-scale production of this intermediate.
Synthetic Strategy: The Grignard Approach
The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent, specifically cyclopropylmagnesium bromide, to 4-bromobenzaldehyde.[4] This reaction is highly effective for forming carbon-carbon bonds.[4] The overall transformation is depicted below:
Reaction Scheme:
Cyclopropylmagnesium Bromide + 4-Bromobenzaldehyde → this compound
The successful execution of this synthesis on a larger scale hinges on careful control of several critical factors, including the quality of starting materials, the formation and handling of the Grignard reagent, and the reaction conditions.
Starting Material Considerations
-
Cyclopropyl Bromide: This is a key starting material for the preparation of the Grignard reagent.[5] Several synthetic routes to cyclopropyl bromide have been reported, and its purity is critical for the efficiency of the Grignard reaction.[5][6][7][8]
-
4-Bromobenzaldehyde: This aromatic aldehyde serves as the electrophile in the reaction.[3][9] It can be synthesized from 4-bromotoluene via bromination followed by hydrolysis.[3][9][10] The purity of 4-bromobenzaldehyde is crucial to avoid side reactions and ensure a high yield of the desired product.[9]
-
Magnesium: Magnesium turnings are used to prepare the Grignard reagent. The surface of the magnesium must be free of oxides to ensure efficient reaction initiation.[11]
-
Solvents: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for the formation and stability of the Grignard reagent.[11][12] These solvents solvate the magnesium species, facilitating the reaction.[4] The absence of water is critical, as Grignard reagents are highly reactive towards protic solvents.[11][13]
Detailed Scale-Up Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of this compound on a multi-gram scale.
Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
Safety Note: Grignard reactions are exothermic and can be vigorous.[12][14] All glassware must be thoroughly dried to prevent quenching of the Grignard reagent and potential hazards.[11][13] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[12][15]
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen to remove any traces of moisture.[11]
-
Magnesium Activation: To the cooled flask, add magnesium turnings. Add a single crystal of iodine to activate the magnesium surface.[11][16]
-
Initiation: Add a small portion of a solution of cyclopropyl bromide in anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[13]
-
Grignard Formation: Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[17] The reaction is exothermic, so an ice-water bath should be readily available to control the temperature.[11][12]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16][17] The resulting grayish-brown solution is the cyclopropylmagnesium bromide reagent.
Synthesis of this compound
Procedure:
-
Reactant Preparation: In a separate flask, dissolve 4-bromobenzaldehyde in anhydrous THF.
-
Addition: Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice-water bath. Slowly add the solution of 4-bromobenzaldehyde dropwise via the addition funnel. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Process Optimization and Safety Considerations
Key Process Parameters
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Mg:Cyclopropyl Bromide) | 1.1 - 1.5 : 1 | An excess of magnesium ensures complete conversion of the alkyl halide.[17] |
| Reaction Temperature (Grignard Formation) | 40-60 °C | Maintains a controlled reaction rate and prevents side reactions.[17] |
| Addition Rate of 4-Bromobenzaldehyde | Slow, dropwise | Controls the exothermicity of the reaction and minimizes byproduct formation. |
| Quenching Agent | Saturated NH4Cl (aq) | Provides a mildly acidic workup to hydrolyze the alkoxide without causing side reactions. |
Safety and Hazard Management
-
Flammability: Ethereal solvents like THF are highly flammable.[11] Ensure all operations are conducted away from ignition sources in a well-ventilated area.[11][12]
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic.[12][14] Proper temperature control is crucial to prevent a runaway reaction.[12][15]
-
Water Sensitivity: Grignard reagents react violently with water.[11][13] Strict anhydrous conditions must be maintained throughout the process.[11][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[12][15]
Analytical Characterization
The purity and identity of the final product, this compound, should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
The scale-up synthesis of this compound via the Grignard reaction is a reliable and efficient method. By adhering to the detailed protocol and paying close attention to the critical process parameters and safety considerations outlined in this guide, researchers and drug development professionals can successfully produce this valuable intermediate in larger quantities. The insights provided herein are intended to facilitate a smooth transition from laboratory-scale synthesis to pilot-plant or manufacturing-scale production, ultimately supporting the advancement of new therapeutic agents.
References
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
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American Chemical Society. (2025, April 11). Grignard Reaction. Retrieved from [Link]
- Google Patents. (2014, October 29). CN102757455B - Preparation method of cyclopropylboronic acid.
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YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Li, K. (2025, July 3). Review of cyclopropyl bromide synthetic process. ResearchGate. Retrieved from [Link]
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Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(7), 3176–3179. Retrieved from [Link]
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LookChem. Synthesis of p-Bromobenzaldehyde. Retrieved from [Link]
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Wikipedia. 4-Bromobenzaldehyde. Retrieved from [Link]
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AD Pharmacem. 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
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Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]
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Orita, A., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. ChemistryOpen, 5(2), 133–139. Retrieved from [Link]
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of (4-Bromophenyl)(cyclopropyl)methanol in Modern Organic Synthesis
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
(4-Bromophenyl)(cyclopropyl)methanol is a uniquely structured secondary alcohol that serves as a highly versatile and valuable building block in organic synthesis. Its strategic importance stems from the presence of two distinct, orthogonally reactive functional handles: a secondary alcohol poised for oxidation or substitution, and an aryl bromide primed for a host of cross-coupling reactions. The cyclopropyl moiety, a strained three-membered ring, is a recognized "bioisostere" for phenyl rings or carbonyl groups in medicinal chemistry, often enhancing metabolic stability, modulating lipophilicity, and inducing favorable conformational constraints in drug candidates. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Part 1: Oxidation to (4-Bromophenyl)(cyclopropyl)methanone
The oxidation of the secondary alcohol to its corresponding ketone, (4-Bromophenyl)(cyclopropyl)methanone, is arguably the most critical initial transformation. This ketone is a pivotal intermediate in the synthesis of numerous pharmacologically active agents, including antihistamines, antimalarials, and fluoroquinolones.[1] The conversion is a fundamental process in organic synthesis, achievable through a variety of reagents and conditions, from classic, potent oxidants to modern, greener catalytic systems.
Mechanistic Rationale: The Chromate Ester Pathway
The oxidation of a secondary alcohol to a ketone is a foundational transformation.[2] Using classic chromium-based reagents, the reaction proceeds through the formation of a chromate ester intermediate.[3] A base, often water, then facilitates an elimination step by abstracting the proton on the carbinol carbon. This leads to the formation of the carbon-oxygen double bond of the ketone and the reduction of the chromium species.[3] This C-H bond cleavage is the rate-determining step.
Comparative Oxidation Protocols
Two distinct protocols are presented below: the classic and highly efficient Jones oxidation and a more contemporary, environmentally conscious method utilizing a heterogeneous catalyst.
| Parameter | Protocol 1: Jones Oxidation | Protocol 2: Green Oxidation with TiO₂ |
| Oxidizing Agent | Chromic acid (H₂CrO₄), generated in situ | Hydrogen Peroxide (30% aq.) |
| Catalyst | None (stoichiometric reagent) | Nanocrystalline Titanium (IV) Oxide |
| Solvent | Acetone | Polyethylene Glycol (PEG-400) |
| Temperature | 0-5 °C | 70-75 °C |
| Typical Yield | High | Quantitative |
| Pros | Powerful, inexpensive, high yields.[3] | Environmentally benign (water as byproduct), reusable catalyst, non-toxic solvent.[4] |
| Cons | Uses carcinogenic Cr(VI), harsh acidic conditions, hazardous waste.[3] | Higher temperature, longer reaction time.[4] |
Experimental Workflow: Oxidation of Secondary Alcohol
Caption: General workflow for the oxidation of the starting alcohol to the ketone.
Part 2: C-C and C-N Bond Formation via Cross-Coupling
The 4-bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern synthetic chemistry, allowing for the modular assembly of complex molecular architectures from simpler precursors.
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an arylboronic acid.[5][6] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium.[7] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals.[8][9] The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope.[10][11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Chromium trioxide is highly toxic and carcinogenic; handle with extreme caution.[3] Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere where specified.
Protocol 1: Jones Oxidation of this compound[3]
-
Reagent Preparation (Jones Reagent): To a flask containing a stirred mixture of 200 g of chromium trioxide (CrO₃) and 400 mL of water, slowly add 174 mL of concentrated sulfuric acid while cooling in an ice bath. Once the addition is complete, dilute the solution with water to a final volume of 1 L. Caution: Highly corrosive and carcinogenic.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation: Cool the stirred solution in an ice-water bath to 0-5 °C.[3] Add the Jones reagent dropwise via an addition funnel until the orange color of Cr(VI) persists, indicating the consumption of the alcohol.
-
Quenching: Once the reaction is complete (monitored by TLC), quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears and a green solution of Cr(III) is obtained.[3]
-
Workup: Neutralize the mixture by carefully adding solid sodium bicarbonate until gas evolution ceases. Filter the mixture to remove the precipitated chromium salts and wash the filter cake with acetone.
-
Extraction: Combine the filtrate and washings, and remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Bromophenyl)(cyclopropyl)methanone. Purify further by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling[5][12]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), potassium phosphate (K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 70-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 3: Buchwald-Hartwig Amination[9][10]
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., t-BuXPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as determined by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target aryl amine.
References
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Kidwai, M., Bhardwaj, S., & Jain, A. (n.d.). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Taylor & Francis Online. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Retrieved from [Link]
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SYNTHESIS. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Retrieved from [Link]
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Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Application Notes & Protocols: (4-Bromophenyl)(cyclopropyl)methanol as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety and the Aryl Halide Handle
In modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles—enhanced potency, improved metabolic stability, and reduced off-target toxicity—is paramount. Structural motifs that can predictably and positively influence these properties are of immense value. The cyclopropyl group has emerged as a "versatile player" in drug design, appearing with increasing frequency in molecules progressing through clinical trials.[1][2]
The unique characteristics of the cyclopropane ring, such as the coplanarity of its three carbon atoms, enhanced π-character in its C-C bonds, and shorter, stronger C-H bonds, contribute significantly to its utility.[1] These features allow the cyclopropyl group to act as a rigid scaffold, locking flexible molecules into a bioactive conformation, which can enhance binding affinity to the target receptor.[3] Furthermore, its compact structure and the high dissociation energy of its C-H bonds often render it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby improving a drug's in vivo half-life.[4] This strategic incorporation can help address common drug discovery roadblocks by enhancing potency, increasing metabolic stability, and reducing off-target effects.[1][3][5]
(4-Bromophenyl)(cyclopropyl)methanol is a bifunctional intermediate that masterfully combines the benefits of the cyclopropyl pharmacophore with the synthetic versatility of an aryl bromide. The cyclopropylmethanol portion can serve as a crucial structural element of the final active pharmaceutical ingredient (API), while the 4-bromophenyl group provides a reliable chemical handle for advanced carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in building more complex molecular architectures relevant to pharmaceutical development.
Part 1: Synthesis of this compound
The most direct and widely adopted method for synthesizing the title compound is through the nucleophilic addition of a cyclopropyl Grignard reagent to 4-bromobenzaldehyde. This organometallic reaction is highly efficient but requires stringent control over reaction conditions, particularly the exclusion of atmospheric moisture.
Experimental Workflow: Grignard Reaction Synthesis
The overall workflow involves the preparation of the Grignard reagent followed by its reaction with the aldehyde and subsequent workup.
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Derivatization of (4-Bromophenyl)(cyclopropyl)methanol hydroxyl group
Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe von (4-Bromphenyl)(cyclopropyl)methanol
Abstrakt
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der sekundären Hydroxylgruppe von (4-Bromphenyl)(cyclopropyl)methanol, einer wichtigen Zwischenstufe in der Synthesechemie. Die Derivatisierung dieser funktionellen Gruppe ist ein entscheidender Schritt zur Modulation der physikochemischen Eigenschaften, der Reaktivität und des pharmakologischen Profils von Molekülen, die diesen Baustein enthalten. Wir stellen bewährte Protokolle für drei fundamentale Transformationen vor: Veresterung über die Steglich-Methode, Veretherung mittels der Mitsunobu-Reaktion und die Umwandlung in Alkylhalogenide. Jedes Protokoll wird durch eine Erläuterung der zugrunde liegenden mechanistischen Prinzipien und der Gründe für die Wahl der experimentellen Bedingungen untermauert, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.
Einleitung: Strategische Bedeutung der Hydroxyl-Derivatisierung
(4-Bromphenyl)(cyclopropyl)methanol (CAS: 98480-31-0) ist ein strukturell interessantes Molekül, das einen Brom-Aryl-Rest, eine Cyclopropylgruppe und ein stereogenes Zentrum am carbinolischen Kohlenstoffatom vereint.[1][2][3][4][5] Die Hydroxylgruppe ist der primäre Angriffspunkt für synthetische Modifikationen. Ihre Umwandlung in andere funktionelle Gruppen wie Ester, Ether oder Halogenide ist von zentraler Bedeutung für:
-
Medizinische Chemie: Die Erstellung von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
-
Prodrug-Design: Die Maskierung der polaren Hydroxylgruppe zur Verbesserung der oralen Bioverfügbarkeit oder zur gezielten Freisetzung des Wirkstoffs.
-
Synthetische Zwischenstufen: Die Umwandlung des Alkohols in eine bessere Abgangsgruppe (z. B. Halogenid oder Tosylat) ermöglicht weitere nukleophile Substitutionen.
Dieser Leitfaden konzentriert sich auf robuste und vielseitige Methoden, die sich besonders für sekundäre Alkohole eignen.
Abbildung 1: Übersicht der Derivatisierungswege für (4-Bromphenyl)(cyclopropyl)methanol.
Veresterung: Die Steglich-Methode
Die Steglich-Veresterung ist eine äußerst milde und effiziente Methode zur Bildung von Estern aus Carbonsäuren und Alkoholen, die sich besonders für sterisch gehinderte sekundäre Alkohole eignet.[6][7] Die Reaktion wird durch ein Carbodiimid, typischerweise N,N'-Dicyclohexylcarbodiimid (DCC) oder das wasserlösliche EDC, und einen nukleophilen Katalysator, 4-Dimethylaminopyridin (DMAP), vermittelt.[6][8]
Mechanistischer Einblick: DCC aktiviert die Carbonsäure zur Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats. DMAP, ein stärkeres Nukleophil als der Alkohol, fängt dieses Intermediat ab und bildet ein N-Acylpyridinium-Salz ("aktiver Ester").[7] Dieses Salz ist sehr anfällig für den nukleophilen Angriff durch die Hydroxylgruppe des (4-Bromphenyl)(cyclopropyl)methanols, was zum gewünschten Ester und dem Nebenprodukt Dicyclohexylharnstoff (DCU) führt.
Abbildung 2: Vereinfachter Mechanismus der DMAP-katalysierten Steglich-Veresterung.
Protokoll 2.1: Steglich-Veresterung
Dieses Protokoll beschreibt die Synthese eines Esters aus (4-Bromphenyl)(cyclopropyl)methanol und einer generischen Carbonsäure (z.B. Decansäure).
Materialien und Reagenzien:
-
(4-Bromphenyl)(cyclopropyl)methanol (1,0 Äq.)
-
Carbonsäure (z.B. Decansäure, 1,1 Äq.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimidhydrochlorid (EDC, 1,5 Äq.)
-
4-Dimethylaminopyridin (DMAP, 0,1-0,3 Äq.)
-
Acetonitril (CH₃CN), wasserfrei
-
Salzsäure (1 M)
-
Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)
-
Gesättigte Natriumchlorid-Lösung (Sole)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)
Durchführung:
-
In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben werden (4-Bromphenyl)(cyclopropyl)methanol (1,0 Äq.), die Carbonsäure (1,1 Äq.) und DMAP (0,2 Äq.) in wasserfreiem Acetonitril gelöst.
-
Der Kolben wird in ein Eisbad getaucht und die Lösung auf 0 °C abgekühlt.
-
EDC (1,5 Äq.) wird portionsweise unter Rühren zugegeben.
-
Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 12-24 Stunden gerührt.[6][9] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Acetonitril unter reduziertem Druck entfernt.[9][10]
-
Der Rückstand wird in Ethylacetat oder Diethylether aufgenommen und nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ester zu erhalten.
Veretherung: Die Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ist eine leistungsstarke Methode zur Umwandlung von primären und sekundären Alkoholen in eine Vielzahl anderer funktioneller Gruppen, einschließlich Ethern.[11] Die Reaktion verläuft typischerweise unter milden, neutralen Bedingungen und zeichnet sich durch eine saubere Inversion der Stereochemie am Alkoholzentrum aus, was auf einen Sₙ2-Mechanismus hindeutet.[12][13]
Mechanistischer Einblick: Triphenylphosphin (PPh₃) reagiert mit einem Azodicarboxylat wie Diethylazodicarboxylat (DEAD) zu einem Betain-Intermediat.[11][12] Dieses deprotoniert das nukleophile Reagenz (in diesem Fall einen anderen Alkohol oder ein Phenol). Der eingesetzte Alkohol ((4-Bromphenyl)(cyclopropyl)methanol) greift am positiv geladenen Phosphor an und bildet ein Oxyphosphonium-Salz. Dieses Intermediat aktiviert die Hydroxylgruppe als exzellente Abgangsgruppe. Das deprotonierte Nukleophil greift dann in einem Sₙ2-Schritt an und verdrängt das Triphenylphosphinoxid (TPPO), was zum Ether-Produkt führt.
Protokoll 3.1: Mitsunobu-Veretherung
Dieses Protokoll beschreibt die Reaktion von (4-Bromphenyl)(cyclopropyl)methanol mit einem Phenol als Nukleophil.
Materialien und Reagenzien:
-
(4-Bromphenyl)(cyclopropyl)methanol (1,0 Äq.)
-
Phenol (oder ein anderer alkoholischer Kopplungspartner, 1,2 Äq.)
-
Triphenylphosphin (PPh₃, 1,5 Äq.)
-
Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD) (1,5 Äq.)
-
Tetrahydrofuran (THF), wasserfrei
-
Lösungsmittel für die Aufarbeitung und Chromatographie (z.B. Ether, Hexan)
Durchführung:
-
In einem trockenen, mit Argon gespülten Rundkolben werden (4-Bromphenyl)(cyclopropyl)methanol (1,0 Äq.), das Phenol (1,2 Äq.) und PPh₃ (1,5 Äq.) in wasserfreiem THF gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
DIAD oder DEAD (1,5 Äq.), gelöst in einer kleinen Menge wasserfreiem THF, wird langsam über eine Spritze zugetropft, sodass die Innentemperatur unter 10 °C bleibt.[14]
-
Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird für 6-16 Stunden bei Raumtemperatur gerührt.[15] Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand enthält das Produkt sowie die Nebenprodukte TPPO und das reduzierte Hydrazin-Derivat.
-
Der Rückstand wird in einem minimalen Volumen Dichlormethan gelöst und mit einem unpolaren Lösungsmittel wie Hexan oder Diethylether versetzt, um die Nebenprodukte auszufällen.[14]
-
Die Suspension wird filtriert. Das Filtrat wird eingeengt.
-
Reinigung: Eine finale Reinigung erfolgt durch Säulenchromatographie, um das reine Ether-Produkt zu isolieren.
Umwandlung in Alkylhalogenide
Die direkte Umwandlung der Hydroxylgruppe in ein Halogenid ist eine fundamentale Transformation, die das Substrat für nachfolgende nukleophile Substitutionen oder metallorganische Reaktionen (z.B. Kreuzkupplungen) aktiviert. Während die Verwendung von Halogenwasserstoffsäuren (HX) bei sekundären Alkoholen zu Umlagerungen über Carbokation-Intermediate führen kann, bieten Reagenzien wie Thionylchlorid (SOCl₂) und Phosphortribromid (PBr₃) eine kontrolliertere Alternative.[16][17][18] Diese Reaktionen verlaufen in der Regel über einen Sₙ2-Mechanismus, was zu einer Inversion der Konfiguration am chiralen Zentrum führt.[16][19]
Protokoll 4.1: Synthese des Alkylchlorids mit SOCl₂
Materialien und Reagenzien:
-
(4-Bromphenyl)(cyclopropyl)methanol (1,0 Äq.)
-
Thionylchlorid (SOCl₂, 1,2-2,0 Äq.)
-
Pyridin (als Lösungsmittel und Base) oder ein inertes Lösungsmittel wie Dichlormethan
-
Eiswasser
-
Diethylether
Durchführung:
-
(4-Bromphenyl)(cyclopropyl)methanol wird in wasserfreiem Pyridin oder Dichlormethan in einem Rundkolben gelöst und auf 0 °C gekühlt.
-
Thionylchlorid (1,2 Äq.) wird langsam zugetropft. Es kommt zur Gasentwicklung (HCl und SO₂).
-
Die Mischung wird für 1-3 Stunden bei 0 °C bis Raumtemperatur gerührt, bis die DC-Analyse den vollständigen Umsatz des Alkohols anzeigt.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf Eiswasser gegossen, um überschüssiges SOCl₂ zu zersetzen.
-
Das Produkt wird mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt, um das rohe Alkylchlorid zu erhalten. Eine chromatographische Reinigung ist in der Regel erforderlich.
Zusammenfassung der Methoden
Die Wahl der Derivatisierungsmethode hängt vom synthetischen Ziel ab. Die folgende Tabelle fasst die wichtigsten Merkmale der vorgestellten Protokolle zusammen.
| Eigenschaft | Steglich-Veresterung | Mitsunobu-Reaktion | Halogenierung (SOCl₂/PBr₃) |
| Transformation | R-OH → R-O-C(=O)R' | R-OH → R-O-R' | R-OH → R-X (X=Cl, Br) |
| Schlüsselreagenzien | EDC/DCC, DMAP | PPh₃, DEAD/DIAD | SOCl₂, PBr₃ |
| Stereochemie | Retention | Inversion | Inversion |
| Bedingungen | Mild, oft Raumtemperatur | Mild, oft 0 °C bis RT | Oft 0 °C bis RT |
| Vorteile | Hohe Toleranz gegenüber funktionellen Gruppen, gut für sterisch gehinderte Substrate.[7][8] | Milde, neutrale Bedingungen; vorhersagbare Stereochemie.[12][14] | Direkter Weg zu reaktiven Intermediaten; keine Carbokation-Umlagerungen.[16][17] |
| Nachteile | Stöchiometrische Mengen an Kopplungsreagenz; schwer zu entfernende Harnstoff-Nebenprodukte (bei DCC). | Stöchiometrische Mengen an PPh₃/DEAD; schwer zu entfernendes TPPO. | Reagenzien sind feuchtigkeitsempfindlich und korrosiv. |
Referenzen
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Verfügbar unter: [Link]
-
NROChemistry. (n.d.). Mitsunobu Reaction. NROChemistry. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Verfügbar unter: [Link]
-
Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Chemistry Steps. Verfügbar unter: [Link]
-
JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. Verfügbar unter: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Verfügbar unter: [Link]
-
JoVE. (2018, August 14). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Verfügbar unter: [Link]
-
Study.com. (n.d.). Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. Study.com. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Verfügbar unter: [Link]
-
North, C. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Verfügbar unter: [Link]
-
Scribd. (n.d.). Alkyl Halides From Alcohols. Scribd. Verfügbar unter: [Link]
-
Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. Organic Chemistry Tutor. Verfügbar unter: [Link]
-
YouTube. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile. JoVE. Verfügbar unter: [Link]
-
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Verfügbar unter: [Link]
-
Lead Sciences. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol. Verfügbar unter: [Link]
-
PubChemLite. (n.d.). (4-bromophenyl)(cyclopropyl)methanol (C10H11BrO). Verfügbar unter: [Link]
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- 2. 98480-31-0 Cas No. | (1-(4-Bromophenyl)cyclopropyl)methanol | Matrix Scientific [matrixscientific.com]
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- 4. (1-(4-Bromophenyl)cyclopropyl)methanol - Lead Sciences [lead-sciences.com]
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- 6. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
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- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 19. scribd.com [scribd.com]
Application Note & Protocol: High-Fidelity Oxidation of (4-Bromophenyl)(cyclopropyl)methanol to (4-Bromophenyl)(cyclopropyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical oxidation of the secondary alcohol, (4-Bromophenyl)(cyclopropyl)methanol, to its corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone. The resulting ketone is a valuable building block in medicinal chemistry, notably as a precursor for pharmaceuticals such as the dual endothelin receptor antagonist, Macitentan, and other bioactive molecules.[1][2] This guide delves into the mechanistic underpinnings of three robust oxidation methodologies: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Jones oxidation. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for procedural choices, and troubleshooting advice to ensure reliable and reproducible outcomes. The objective is to equip researchers with the necessary knowledge to select and execute the most appropriate oxidation strategy based on substrate sensitivity, scale, and laboratory capabilities.
Introduction: The Significance of (4-Bromophenyl)(cyclopropyl)methanone
The transformation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. The specific oxidation of this compound to (4-bromophenyl)(cyclopropyl)methanone yields a key intermediate in the synthesis of various pharmaceutical agents.[3] The presence of the bromophenyl group allows for subsequent cross-coupling reactions, while the cyclopropyl ketone moiety is a common feature in bioactive molecules, contributing to their unique pharmacological profiles. For instance, (4-bromophenyl)(cyclopropyl)methanone is a documented precursor in the synthesis of antihistamines and antimalarial drugs.[3] Given its importance, the reliable and efficient synthesis of this ketone is of paramount interest to the drug development community.
This application note provides a comparative analysis of three distinct and widely adopted oxidation methods to afford researchers the flexibility to choose a protocol that aligns with their specific experimental constraints and objectives.
Mechanistic Overview of Selected Oxidation Pathways
A foundational understanding of the reaction mechanism is critical for successful experimental design and troubleshooting. The choice of oxidant dictates the reaction conditions and tolerance to other functional groups.
The Swern Oxidation
The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary and secondary alcohols to aldehydes and ketones, respectively.[4][5][6] A key advantage of the Swern protocol is that it operates under cryogenic conditions (typically -78 °C), which preserves sensitive functional groups and minimizes side reactions.[4] The reaction proceeds through the formation of a reactive chlorosulfonium salt from DMSO and oxalyl chloride.[5] The alcohol then adds to this electrophilic sulfur species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the ketone, dimethyl sulfide, and carbon dioxide.[4][6]
Causality Insight: The low temperature is crucial to prevent the Pummerer rearrangement of the intermediate alkoxysulfonium ylide, which can lead to byproducts. The use of a hindered organic base is essential to selectively deprotonate the desired intermediate without competing nucleophilic attack.
The Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent.[7][8] This method is revered for its mild, neutral pH reaction conditions, broad functional group tolerance, and operational simplicity, often proceeding at room temperature.[7][9] The mechanism involves a ligand exchange reaction where the alcohol displaces an acetate group on the iodine center.[8] An intramolecular proton transfer then facilitates the elimination of the reduced iodine species and acetic acid, yielding the ketone.[8]
Causality Insight: The high selectivity and mild conditions of the DMP oxidation make it particularly suitable for complex molecules with acid- or base-labile functionalities.[8] The reaction rate can be accelerated by the presence of a small amount of water.[7]
The Jones Oxidation
The Jones oxidation is a robust and cost-effective method that uses chromic acid, typically generated in situ from chromium trioxide and sulfuric acid in acetone.[10][11][12][13] It is a powerful oxidizing agent capable of converting secondary alcohols to ketones and primary alcohols to carboxylic acids.[10][13][14] The reaction mechanism involves the formation of a chromate ester from the alcohol and chromic acid.[11] Subsequent elimination, with water acting as a base, breaks the C-H bond and forms the carbonyl group, while the chromium(VI) is reduced to chromium(III).[12]
Causality Insight: The strongly acidic nature of the Jones reagent limits its application to substrates that can withstand harsh acidic conditions.[12][13] This method is generally less chemoselective than the Swern or DMP oxidations. The distinct color change from orange (Cr(VI)) to green (Cr(III)) provides a convenient visual indicator of reaction progression.[12]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
| Reagents and Solvents | Equipment |
| This compound | Round-bottom flasks |
| Dimethyl sulfoxide (DMSO), anhydrous | Magnetic stir plate and stir bars |
| Oxalyl chloride | Syringes and needles |
| Dichloromethane (DCM), anhydrous | Low-temperature thermometer |
| Triethylamine (TEA) | Dewar flask with dry ice/acetone bath |
| Dess-Martin periodinane (DMP) | Separatory funnel |
| Sodium bicarbonate (NaHCO₃), saturated solution | Rotary evaporator |
| Sodium thiosulfate (Na₂S₂O₃), 10% solution | Chromatography column and accessories |
| Chromium trioxide (CrO₃) | TLC plates and developing chamber |
| Sulfuric acid (H₂SO₄), concentrated | Standard laboratory glassware |
| Acetone | |
| Isopropyl alcohol | |
| Ethyl acetate | |
| Hexanes | |
| Magnesium sulfate (MgSO₄), anhydrous | |
| Silica gel for column chromatography |
Protocol 1: Swern Oxidation
This protocol is adapted for the oxidation of a secondary alcohol to a ketone.[4][15]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (2.7 equiv.) in anhydrous DCM dropwise via syringe, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise over 10 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Base Addition and Quenching: Add triethylamine (7.0 equiv.) dropwise, and allow the reaction mixture to slowly warm to room temperature.
-
Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (4-bromophenyl)(cyclopropyl)methanone.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a mild and efficient method for the oxidation of alcohols.[9][16]
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in DCM in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (1.2 equiv.) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a 10% aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.[9]
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Jones Oxidation
This protocol utilizes a strong oxidizing agent and is suitable for robust substrates.[12][14]
-
Jones Reagent Preparation: In a flask, dissolve chromium trioxide in water to make a 1.5–4.5 M solution. Cautiously add concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The color of the reaction mixture will change from orange to green/blue as the Cr(VI) is reduced.[12] Maintain the temperature at 0-25 °C.[12]
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
-
Workup: Remove the acetone under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation and Expected Outcomes
| Oxidation Method | Typical Yield | Purity | Key Considerations |
| Swern Oxidation | High | High | Requires cryogenic conditions; malodorous byproducts.[5][17] |
| DMP Oxidation | High | High | Mild conditions; commercially available but can be expensive.[9][16] |
| Jones Oxidation | Moderate to High | Good to High | Harsh acidic conditions; toxic chromium waste.[12][13] |
Visualizing the Workflow
General Experimental Workflow
Caption: General workflow for the oxidation of this compound.
Reaction Scheme
Caption: Oxidation of the starting material to the desired ketone product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidant; low reaction temperature (Swern); deactivated reagent (DMP). | Add more oxidant; allow the Swern reaction to warm slightly; use fresh DMP. |
| Low Yield | Product loss during workup; side reactions. | Ensure proper phase separation during extraction; adhere strictly to reaction conditions. |
| Formation of Byproducts | Pummerer rearrangement (Swern); over-oxidation (Jones); acid/base-catalyzed side reactions. | Maintain low temperature for Swern; use a milder oxidant than Jones; buffer the reaction if necessary. |
Conclusion
The oxidation of this compound to (4-bromophenyl)(cyclopropyl)methanone is a critical transformation in the synthesis of valuable pharmaceutical intermediates. This application note has detailed three reliable and effective protocols—Swern, Dess-Martin, and Jones oxidations—each with its own set of advantages and limitations. By understanding the underlying mechanisms and following the detailed procedures, researchers can confidently select and execute the most suitable method for their synthetic needs, ensuring high-yield and high-purity production of this important ketone.
References
-
Wikipedia. Jones oxidation. Link
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Link
-
Sciencemadness Wiki. Jones oxidation. Link
-
ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. Link
-
Biosynth. (4-Bromophenyl)cyclopropylmethanone | 6952-89-2 | FB09463. Link
-
Organic Chemistry Portal. Jones Oxidation. Link
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Link
-
Alfa Chemistry. Jones Oxidation. Link
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Link
-
Organic Chemistry Portal. Swern Oxidation. Link
-
Organic Syntheses Procedure. 1,2-Benziodoxol-3(1H). Link
-
Organic Chemistry Portal. Swern Oxidation (PDF). Link
-
NROChemistry. Swern Oxidation: Reaction Mechanism. Link
-
Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Link
-
Wikipedia. Dess–Martin oxidation. Link
-
Alfa Chemistry. Dess-Martin Oxidation. Link
-
CymitQuimica. (4-Bromophenyl)cyclopropylmethanone. Link
-
PubMed. Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. Link
-
SpringerLink. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. Link
-
Sigma-Aldrich. (4-Bromophenyl)(cyclopropyl)methanone | 6952-89-2. Link
-
Sigma-Aldrich. (4-Bromophenyl)(cyclopropyl)methanone | 6952-89-2. Link
-
Pearson. Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons. Link
-
Springer. Oxidation of Alcohols to Aldehydes and Ketones. Link
-
SIELC Technologies. 4-Bromophenyl cyclopropyl ketone. Link
-
Santa Cruz Biotechnology. [1-(4-Bromophenyl)cyclopropyl]methanol | CAS 98480-31-0 | SCBT. Link
-
Chemguide. oxidation of alcohols. Link
-
Appretech Scientific Limited. (4-bromophenyl)(cyclopentyl)methanone. Link
-
Wikipedia. Alcohol oxidation. Link
-
PubChemLite. (4-bromophenyl)[4-({(2e)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. Link
-
Cheméo. 4-Bromophenyl cyclopropyl ketone. Link
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Link
-
ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Link
-
PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Link
-
EvitaChem. Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3. Link
-
PubMed. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Link
-
Thermo Fisher Scientific. (4-Bromophenyl)cyclopropylmethanone, 95% 250 g. Link
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- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-Bromophenyl)cyclopropylmethanone | CymitQuimica [cymitquimica.com]
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- 6. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
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- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
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- 13. Jones Oxidation [organic-chemistry.org]
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Application Notes & Protocols: Suzuki Coupling Reactions with (4-Bromophenyl)(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclopropyl-Biaryl Methanols
The biaryl motif is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs. When coupled with a cyclopropyl group and a benzylic alcohol, as in the case of (4-Bromophenyl)(cyclopropyl)methanol, the resulting scaffold offers a unique three-dimensional architecture. This structure is of high interest to drug development professionals for its potential to improve metabolic stability, binding affinity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing these C-C bonds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2] However, the successful coupling of this compound presents specific challenges that require careful consideration of reaction parameters. The presence of the secondary alcohol functionality, which can be sensitive to certain bases or reaction conditions, and the steric hindrance imparted by the cyclopropyl group necessitate a well-optimized protocol.
This guide provides a comprehensive overview, from mechanistic principles to detailed experimental protocols and troubleshooting, to empower researchers to effectively utilize this compound in Suzuki coupling reactions.
Section 1: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation : The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[5][6] The base reacts with the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium complex.[6][7][8]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3][4]
Caption: General workflow for the Suzuki coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. [9]3. Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent via syringe. Briefly remove the septum to add the palladium catalyst.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. [2]8. Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. [2]9. Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Section 4: Data and Troubleshooting
Successful coupling reactions require careful optimization. The following table provides a starting point for condition screening.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Moderate to good yield. A reliable baseline. [10] |
| Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (3.0) | Toluene | 100 | Good to excellent yield, effective for hindered partners. [11] |
| Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | Good to excellent yield, robust system. [12] |
| Pd-PEPPSI-IPr (3%) | - | t-BuOK (2.0) | Dioxane | 80 | High yield, particularly for challenging substrates. [13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (degradation).3. Insufficiently active catalyst system for the substrate. | 1. Ensure proper degassing of solvents and maintain a strict inert atmosphere.<[9]br>2. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).<[9]br>3. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/Buchwald ligand). [14][15] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction conditions are too harsh.3. Inefficient transmetalation compared to boronic acid decomposition. | 1. Improve degassing procedures.<[1]br>2. Lower the reaction temperature and monitor closely.3. Screen different bases (e.g., K₃PO₄) which can promote efficient transmetalation. [7] |
| Dehalogenation of Starting Material | 1. Hydride source in the reaction mixture (e.g., from solvent).2. Base-promoted decomposition. | 1. Ensure use of high-purity, anhydrous solvents.<[9]br>2. Switch to a milder base like K₂CO₃ or use K₃PO₄ in an anhydrous solvent system. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. Base incompatibility with the alcohol functionality. | 1. Reduce the reaction temperature.2. Avoid strong nucleophilic bases; use K₂CO₃, Cs₂CO₃, or K₃PO₄. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Li, G., et al. (2023). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7122-7124. Retrieved from [Link]
-
Doucet, H., & Santelli, M. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ChemInform, 35(44). Retrieved from [Link]
-
Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3327-3333. Retrieved from [Link]
-
Gordeev, S. N., & Ananikov, V. P. (2019). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Siddiqui, H. L., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5003. Retrieved from [Link]
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- 8. scilit.com [scilit.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Asymmetric Synthesis of (R)-(4-Bromophenyl)(cyclopropyl)methanol via Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Bromophenyl)(cyclopropyl)methanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chiral benzylic alcohol adjacent to a cyclopropyl group, serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The precise stereochemical control in the synthesis of such intermediates is paramount, as the biological activity of enantiomers can differ significantly. This application note provides a detailed protocol for the asymmetric synthesis of the (R)-enantiomer of (4-Bromophenyl)(cyclopropyl)methanol from its corresponding prochiral ketone, (4-Bromophenyl)(cyclopropyl)methanone, utilizing the highly efficient and enantioselective Corey-Bakshi-Shibata (CBS) reduction.
The Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Asymmetric Synthesis
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3][4][5] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in conjunction with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[4] The CBS catalyst creates a chiral environment around the ketone, directing the hydride delivery from the borane to one face of the carbonyl group, thereby leading to the formation of one enantiomer in excess. The predictability and high enantioselectivity of the CBS reduction make it a cornerstone of modern asymmetric synthesis.[4]
Mechanism of Asymmetric Reduction
The enantioselectivity of the CBS reduction is a result of a well-defined catalytic cycle. The key steps are as follows:
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[1]
-
Ketone Coordination: The prochiral ketone, (4-Bromophenyl)(cyclopropyl)methanone, then coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its substituents (the 4-bromophenyl and cyclopropyl groups) and the chiral scaffold of the catalyst. Typically, the larger group (in this case, the 4-bromophenyl group) orients away from the steric bulk of the catalyst.
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the activated borane to the carbonyl carbon of the ketone via a highly organized, chair-like six-membered transition state. This intramolecular transfer occurs to a specific face of the ketone, dictated by the catalyst's chirality.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol, (R)-(4-Bromophenyl)(cyclopropyl)methanol.
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Note: Asymmetric Synthesis of (S)-(4-Bromophenyl)(cyclopropyl)methanol
<_>
Introduction
Chiral secondary alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The specific stereochemistry of these compounds is often paramount to their desired therapeutic effect. (S)-(4-Bromophenyl)(cyclopropyl)methanol is a valuable chiral intermediate, with the cyclopropyl and bromophenyl moieties offering sites for further synthetic elaboration in drug discovery programs.[2][3] The asymmetric reduction of the corresponding prochiral ketone, (4-bromophenyl)(cyclopropyl)methanone, presents an efficient route to this enantiomerically pure alcohol.
This application note provides a detailed protocol for the asymmetric synthesis of (S)-(4-Bromophenyl)(cyclopropyl)methanol via the Corey-Bakshi-Shibata (CBS) reduction.[4][5] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[6] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for product characterization and enantiomeric excess determination.
Mechanistic Insights: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to facilitate the enantioselective reduction of a prochiral ketone by a borane reagent, typically borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF).[6][7] The high degree of stereocontrol arises from a well-defined, six-membered ring transition state.[8]
The catalytic cycle can be summarized in the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane, activating the borane as a hydride donor.[7][8] This coordination also enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[5]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone.[7][8]
-
Intramolecular Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a highly organized, chair-like six-membered transition state.[6][8] This face-selective hydride transfer dictates the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[7][8]
The rigidity of the bicyclic structure of many CBS catalysts is a key factor in achieving high enantiomeric excess.[7] It is also crucial to perform the reaction under anhydrous conditions, as the presence of water can significantly diminish the enantioselectivity.[8]
Experimental Protocol
This protocol details the asymmetric reduction of (4-bromophenyl)(cyclopropyl)methanone to yield (S)-(4-Bromophenyl)(cyclopropyl)methanol using the (R)-(-)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| (4-Bromophenyl)(cyclopropyl)methanone | 225.08 | 1.0 g | 4.44 mmol | 98% | Commercially Available |
| (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) | 277.23 | 0.44 mL | 0.44 mmol | - | Sigma-Aldrich |
| Borane-dimethyl sulfide complex (BMS, ~10 M) | 75.97 | 0.67 mL | 6.66 mmol | - | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | ≥99.9% | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | 5 mL | - | Anhydrous | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 10 mL | - | - | Commercially Available |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | 84.01 | 15 mL | - | - | Commercially Available |
| Saturated Sodium Chloride Solution (Brine) | 58.44 | 15 mL | - | - | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | - | - | Commercially Available |
| Diethyl Ether (Et2O) | 74.12 | 50 mL | - | Anhydrous | Sigma-Aldrich |
Reaction Workflow
Figure 1. Experimental workflow for the asymmetric synthesis of (S)-(4-Bromophenyl)(cyclopropyl)methanol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add (4-bromophenyl)(cyclopropyl)methanone (1.0 g, 4.44 mmol) and anhydrous tetrahydrofuran (20 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.44 mL of a 1 M solution in toluene, 0.44 mmol) dropwise to the stirred solution.
-
Reductant Addition: Slowly add the borane-dimethyl sulfide complex (0.67 mL, ~10 M, 6.66 mmol) dropwise over a period of 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Acidic Workup: Add 1 M hydrochloric acid (10 mL) and allow the mixture to warm to room temperature. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-(4-Bromophenyl)(cyclopropyl)methanol.
Product Characterization and Analysis
Spectroscopic Analysis
The purified product should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity of the synthesized alcohol.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the final product is a critical measure of the success of the asymmetric synthesis.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral alcohols.[10]
Typical Chiral HPLC Method:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Conclusion
The Corey-Bakshi-Shibata reduction provides a highly effective and reliable method for the asymmetric synthesis of (S)-(4-Bromophenyl)(cyclopropyl)methanol. The protocol outlined in this application note, when performed with care and under anhydrous conditions, can be expected to yield the desired product in good yield and with high enantiomeric excess. The resulting enantiopure alcohol serves as a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Shende, V. S., Singh, P., & Bhanage, B. M. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 955-969. [Link]
-
Wikipedia. (2023, October 29). Corey–Itsuno reduction. Retrieved from [Link]
-
YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Sanchez, C., & Barbas, C. F. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 51-56. [Link]
- Bolm, C., & Muñiz, K. (2000). The Corey–Bakshi–Shibata Reduction. In Transition Metals for Organic Synthesis (Vol. 2, pp. 161-170). Wiley-VCH Verlag GmbH.
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
-
Angene. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol. Retrieved from [Link]
-
Bolla, M. L., & Stephenson, C. R. J. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(35), 11447–11451. [Link]
-
Cardiff University. (n.d.). CH3404: Asymmetric Synthesis of Pharmaceuticals and Natural Products. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Bolzani, V. da S., & Barreiro, E. J. (2013). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 56(17), 7057-7071. [Link]
- Donaldson, W. A. (2001). Synthesis and reactions of chiral cyclopropyl-containing compounds. Tetrahedron, 57(41), 8589-8627.
-
ResearchGate. (2018). Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. [Link]
Sources
- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. uma.es [uma.es]
Topic: Analytical Methods for the Quantification of (4-Bromophenyl)(cyclopropyl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note provides a comprehensive guide to the quantitative analysis of (4-Bromophenyl)(cyclopropyl)methanol, a key intermediate in pharmaceutical synthesis. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection as the primary analytical technique, chosen for its robustness, precision, and accessibility. The causality behind experimental choices, from mobile phase composition to column chemistry, is thoroughly explained to empower researchers to adapt and troubleshoot the methodology. All protocols are designed as self-validating systems, with integrated system suitability tests and a full validation workflow grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document serves as a practical, authoritative resource for professionals in process chemistry, quality control, and drug development.
Introduction: The Analytical Imperative
This compound (BCM) is a carbocyclic alcohol of significant interest in medicinal chemistry. Its structural motifs—a brominated aromatic ring and a strained cyclopropyl group—make it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). The accurate and precise quantification of BCM is critical at several stages of drug development, including:
-
Process Chemistry: To monitor reaction
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (4-Bromophenyl)(cyclopropyl)methanol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Bromophenyl)(cyclopropyl)methanol. The significance of this compound as a key intermediate in the synthesis of various pharmaceutical agents necessitates a reliable analytical method to ensure its purity, stability, and quality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and protocols for sample and standard preparation. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction
This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality and safety of the final drug product. Therefore, a well-defined and validated analytical method is essential for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for this application.[1] The advantages of HPLC, such as its rapidity, specificity, and accuracy, make it an ideal platform for analyzing multi-component dosage forms and intermediates.[2]
This application note details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. The method is designed to be compliant with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6][7]
Scientific Rationale and Method Development
The primary objective was to develop a method that could effectively separate this compound from its potential process-related impurities and degradation products.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.[1][8] The molecule possesses a bromophenyl group, contributing to its nonpolar character and making it suitable for reversed-phase chromatography. The presence of the aromatic ring provides strong UV absorbance, enabling sensitive detection.
Selection of Chromatographic Conditions
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected due to its hydrophobicity, which provides good retention for the nonpolar analyte. The end-capping of the silica-based C18 material minimizes peak tailing by reducing the interaction of the analyte with residual silanol groups.
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer was incorporated to maintain a consistent pH, which is crucial for reproducible retention times and peak shapes, especially if any ionizable impurities are present. An isocratic elution was found to be sufficient for resolving the main peak from its impurities, offering simplicity and robustness.
-
Detector: A UV detector was chosen based on the chromophoric nature of the bromophenyl group. The wavelength of maximum absorbance (λmax) was determined by analyzing a standard solution with a photodiode array (PDA) detector.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector was used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 25mM KH2PO4 Buffer (pH 3.0 adjusted with H3PO4) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 225 nm |
| Run Time | 15 minutes |
Protocols
Preparation of Solutions
-
Buffer Preparation (25mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute 2.5 mL of this solution to 25 mL with the mobile phase.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard working solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[4][6][9][10]
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The acceptance criteria were met as shown in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Specificity (Forced Degradation)
Forced degradation studies are crucial for developing stability-indicating analytical methods.[11][12] The specificity of the method was evaluated by subjecting a sample solution of this compound to various stress conditions to induce degradation.[11]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours
The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This demonstrates the stability-indicating nature of the method.
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at concentrations ranging from 25 to 150 µg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 98.0% and 102.0%, indicating the accuracy of the method.
Precision
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) of the results was less than 2.0%.
-
Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same samples on two different days by two different analysts. The RSD between the two sets of results was less than 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The developed and validated reversed-phase HPLC method for the quantitative analysis of this compound is specific, linear, accurate, precise, and robust. This application note provides a comprehensive and scientifically sound protocol that can be readily implemented in quality control laboratories for the routine analysis of this important pharmaceutical intermediate. The stability-indicating nature of the method also makes it suitable for stability studies.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- U.S. Pharmacopeia. (2022). <621> Chromatography.
- U.S. Pharmacopeia. (n.d.). General Chapters: <621> Chromatography.
- Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- International Conference on Harmonisation. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- U.S. Pharmacopeia. (2021, November 19). <621> Chromatography.
- Chavan, A. A. (n.d.). A Review on Development and Validation of HPLC Method. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- ResearchGate. (2025, August 7). HPLC Method Development and Validation: A Review.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Sigma-Aldrich. (n.d.). (4-Bromophenyl)(cyclopropyl)methanone | 6952-89-2.
- Cheméo. (n.d.). 4-Bromophenyl cyclopropyl ketone.
- ChemicalBook. (2023, July 8). Chemical Safety Data Sheet MSDS / SDS - this compound.
- BLDpharm. (n.d.). 98480-31-0|(1-(4-Bromophenyl)cyclopropyl)methanol.
- Angene. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 | MFCD07374454.
- PubChemLite. (n.d.). This compound (C10H11BrO).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PubChem. (n.d.). (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone | C21H22BrNO2 | CID 445987.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column....
- ResearchGate. (n.d.). Conditions mostly used for forced degradation studies.
- Santa Cruz Biotechnology. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol | CAS 98480-31-0.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- 瑞楚生物. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol 98480-31-0.
- EvitaChem. (n.d.). Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3.
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Troubleshooting & Optimization
Technical Support Center: Grignard Reaction Troubleshooting for (4-Bromophenyl)(cyclopropyl)methanol Synthesis
Welcome to the technical support center for the synthesis of (4-Bromophenyl)(cyclopropyl)methanol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. The magnesium turnings are just sitting in the flask. What's going on?
A1: This is the most common issue with Grignard reactions and almost always points to two culprits: moisture or passive magnesium. Grignard reagents are potent bases and nucleophiles, making them extremely sensitive to protic solvents like water.[1][2] Any trace of moisture on your glassware or in your solvent will quench the reaction. Secondly, magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[1] Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Activate the Magnesium: The magnesium oxide layer must be disrupted. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings in a mortar and pestle before the reaction can expose a fresh surface.[1]
-
Chemical Activation: Adding a small crystal of iodine is a common method. The iodine reacts with the magnesium, and the disappearance of its characteristic purple/brown color is an indicator of activation.[1][3] A few drops of 1,2-dibromoethane are also highly effective.[1][4]
-
Q2: The reaction started, but then it turned cloudy and black. Is this normal?
A2: A cloudy appearance is a positive sign that the Grignard reagent is forming.[5][6] However, a black color may indicate decomposition of the reagent, which can be caused by overheating or impurities.[4][5] It is crucial to control the reaction temperature, especially during the initial stages.
Q3: My yield of this compound is consistently low. What are the likely side reactions?
A3: Low yields can often be attributed to side reactions. The most prominent in this synthesis is the Wurtz coupling, where the Grignard reagent (cyclopropylmagnesium bromide) reacts with the starting aryl halide (4-bromobenzaldehyde is not an aryl halide, the Grignard reagent is formed from an aryl halide, which then reacts with the aldehyde). A more accurate description is the coupling of the Grignard reagent with the unreacted alkyl/aryl halide. This is more likely at higher temperatures.[1] Another possibility is the reduction of the aldehyde to an alcohol if the Grignard reagent is bulky, though this is less common with cyclopropylmagnesium bromide.[7]
To Minimize Side Reactions:
-
Slow Addition: Add the 4-bromobenzaldehyde solution to the Grignard reagent slowly and at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.[1]
-
Stoichiometry: Using a slight excess of the Grignard reagent can help to ensure all the aldehyde reacts, but a large excess can promote side reactions.[8]
In-Depth Troubleshooting Guides
Issue 1: Failure to Initiate the Grignard Reaction
This guide provides a systematic approach to troubleshooting a non-starting Grignard reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reaction initiation.[5]
Detailed Corrective Actions
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| No heat generation, magnesium remains shiny. | Inadequate drying of glassware or solvent. | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent.[4] | Grignard reagents are highly reactive towards protic sources, leading to their immediate quenching.[2] |
| No reaction even with dry conditions. | Magnesium surface is passivated with MgO. | Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun can also help initiate the reaction.[1][9] | Chemical activators react with the MgO layer, exposing the fresh magnesium surface required for the reaction.[2] |
| Reaction starts but then stops. | Concentration of the alkyl/aryl halide is too low at the start. | Add a small portion of the halide initially and wait for signs of reaction before adding the rest slowly.[5] | A higher initial concentration of the halide can help to overcome the activation energy barrier for the reaction to start. |
Issue 2: Low Yield and Impurity Formation
This section focuses on optimizing the reaction to improve the yield and purity of the desired product.
Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway and common side reactions.
Optimization Strategies
| Problem | Potential Cause | Optimization Strategy | Rationale |
| Significant amount of biphenyl or other coupling byproducts. | Reaction temperature is too high. | Maintain a low temperature (0 °C) during the addition of 4-bromobenzaldehyde. Add the aldehyde solution dropwise to control the exotherm.[1] | Higher temperatures can favor the radical pathway that leads to Wurtz coupling products.[3] |
| Product is contaminated with unreacted aldehyde. | Incomplete reaction. | Allow the reaction to stir for a sufficient amount of time after the addition is complete, potentially warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] | Ensuring the reaction goes to completion will consume all the limiting reagent. |
| Difficult work-up, formation of emulsions. | Formation of magnesium salts. | Quench the reaction with a saturated aqueous solution of ammonium chloride instead of water or dilute acid.[1] | Ammonium chloride is a milder quenching agent that often leads to cleaner phase separation by forming more soluble magnesium complexes. |
Experimental Protocols
Protocol 1: Preparation of Cyclopropylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as activator)
Procedure:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the magnesium turnings to activate the surface.[9]
-
Prepare a solution of cyclopropyl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be necessary.[9]
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]
Protocol 2: Synthesis of this compound
Materials:
-
Freshly prepared cyclopropylmagnesium bromide solution
-
4-Bromobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
In a separate flame-dried flask, dissolve 4-bromobenzaldehyde in anhydrous THF.
-
Cool the flask containing the aldehyde solution to 0 °C in an ice bath.
-
Add the freshly prepared cyclopropylmagnesium bromide solution (typically 1.1-1.5 equivalents) dropwise to the cooled aldehyde solution with vigorous stirring.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[9]
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[9]
-
Extract the resulting mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Typical Amount |
| Magnesium | 24.31 | 1.2 | Varies with scale |
| Cyclopropyl bromide | 120.98 | 1.1 | Varies with scale |
| 4-Bromobenzaldehyde | 185.02 | 1.0 | Varies with scale |
Note: Yields are highly dependent on reaction conditions and scale. Reported yields for similar reactions can range from moderate to excellent.
References
- BenchChem. (n.d.). Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
- BenchChem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis.
- University of California, Davis. (2024). The Grignard Reaction. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Jasperse, J. (n.d.). Grignard Reaction.
- Quora. (2019). How do you improve the percent yield in Grignard reaction?.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in (4-Bromophenyl)(cyclopropyl)methanol Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of (4-Bromophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this important synthetic transformation. We will explore the critical parameters of the Grignard reaction used for this synthesis, offering field-proven insights and solutions in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the nucleophilic addition of a cyclopropyl Grignard reagent to 4-bromobenzaldehyde.[1][2][3] While mechanistically straightforward, the Grignard reaction is notoriously sensitive to reaction conditions, and several competing pathways can significantly reduce the yield of the desired secondary alcohol.[4][5] This guide provides a systematic approach to troubleshooting these challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and actionable steps for improvement.
Q1: My overall yield is very low, and the Grignard reagent formation seems sluggish or fails to initiate. What's going wrong?
This is a classic issue in Grignard synthesis, and it almost always points to problems with the initial reagent formation step. The success of the entire synthesis hinges on the efficient generation of a high-quality Grignard reagent.
Causality & Solution:
-
Passive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting.[6] This layer must be disrupted.
-
Action: Activate the magnesium turnings. Common methods include grinding the turnings in a mortar and pestle just before use to expose a fresh surface, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[6][7] The disappearance of the iodine's purple color or the observation of ethylene bubbles indicates successful activation.[6]
-
-
Protic Contaminants: Grignard reagents are potent bases and are readily destroyed by even trace amounts of water or other protic compounds (e.g., alcohols).[8][9] This is the most common reason for failure.
-
Action: Ensure all glassware is rigorously dried. Flame-drying glassware under vacuum or oven-drying at >120°C for several hours is essential. All solvents (typically THF or diethyl ether) must be anhydrous.[10] Using a fresh bottle of anhydrous solvent is highly recommended. The reaction should be run under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Poor Halide Quality: The starting cyclopropyl bromide may contain impurities or moisture.
-
Action: Purify the cyclopropyl bromide by distillation if its purity is questionable. Passing it through a short plug of activated alumina can remove trace water.[7]
-
Q2: I've successfully formed the Grignard reagent, but the yield of the desired secondary alcohol is still poor after adding the aldehyde. What are the likely side reactions?
If the Grignard reagent forms successfully (indicated by the consumption of magnesium and a characteristic gray/brown solution), but the final yield is low, side reactions during the addition step are the primary culprits.
Causality & Solution:
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a homocoupled byproduct (R-R).[4][11][12] In this synthesis, two main Wurtz-type products can form:
-
Dicyclopropyl: From the reaction of cyclopropylmagnesium bromide with remaining cyclopropyl bromide.
-
4,4'-dibromobiphenyl: From the reaction of cyclopropylmagnesium bromide with the aryl bromide of the starting material, 4-bromobenzaldehyde. This is less common without a catalyst but can occur.
-
-
Reduction of the Aldehyde: While less common for Grignard reagents lacking a β-hydrogen, some Grignard reagents can act as reducing agents, converting the aldehyde to its corresponding primary alcohol (in this case, 4-bromobenzyl alcohol).[4]
-
Action: Run the aldehyde addition at a low temperature (e.g., 0 °C to -20 °C) to favor the nucleophilic addition pathway over reduction.[4] Add the aldehyde solution slowly to the Grignard reagent, not the other way around.
-
Q3: My crude NMR shows a significant amount of unreacted 4-bromobenzaldehyde. How can I improve conversion?
Recovering starting material indicates that an insufficient amount of active Grignard reagent was present to react with all of the aldehyde.
Causality & Solution:
-
Inaccurate Grignard Reagent Concentration: The yield of Grignard reagent formation is rarely quantitative. Assuming a 100% yield will lead to using a substoichiometric amount of the nucleophile.
-
Action: Titrate your Grignard reagent before use. A simple and effective method is titration against a solution of I₂ in THF until the iodine color persists, or using a known concentration of a protic acid with an indicator like phenolphthalein.[14] Knowing the exact molarity allows for the precise addition of 1.05-1.2 equivalents of the nucleophile, ensuring complete consumption of the aldehyde.[7]
-
-
Poor Reagent Quality: As discussed in Q1, moisture or oxygen can quench the Grignard reagent before it has a chance to react with the aldehyde.[8][11]
-
Action: Re-evaluate your anhydrous and inert atmosphere techniques. Ensure the aldehyde solution is also anhydrous before addition.
-
Q4: The workup is difficult, with persistent emulsions during the aqueous extraction. How can I improve the isolation of my product?
Emulsions are common during the workup of Grignard reactions due to the formation of fine magnesium salt precipitates (Mg(OH)X).
Causality & Solution:
-
Improper Quenching: Rapidly quenching the reaction with water or strong acid at room temperature can generate a large amount of fine precipitate and heat, leading to stable emulsions.
-
Action: Perform a careful, cold quench. Cool the reaction mixture to 0 °C in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is a weakly acidic salt that effectively neutralizes the magnesium alkoxide and unreacted Grignard reagent while forming more easily filterable salts compared to quenching with water alone. Adding brine (saturated NaCl solution) during the extraction can also help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound via the Grignard reaction?
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The highly polar carbon-magnesium bond of the cyclopropylmagnesium bromide acts as a source of a nucleophilic cyclopropyl carbanion.[15] This carbanion attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The π-electrons of the carbonyl double bond move to the oxygen atom, forming a magnesium alkoxide intermediate.[1][16]
-
Protonation (Workup): A dilute acid or a buffered solution (like saturated aq. NH₄Cl) is added to protonate the magnesium alkoxide, yielding the final secondary alcohol product, this compound.[8][9]
Q2: Why are anhydrous THF or diethyl ether used as solvents?
Ethereal solvents are critical for two main reasons:
-
Stabilization: The lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex.[3][15] This stabilization is essential for the reagent's formation and reactivity.
-
Aprotic Nature: These solvents are aprotic, meaning they lack acidic protons. This is crucial because, as strong bases, Grignard reagents will react destructively with any available acidic protons from solvents like water or alcohols.[9][10]
Q3: Are there alternative methods to synthesize this compound?
Yes, a common alternative is a two-step process involving the formation of a ketone followed by reduction.
-
Friedel-Crafts Acylation: React bromobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form (4-bromophenyl)(cyclopropyl)methanone.
-
Reduction: Reduce the resulting ketone to the desired secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[17] This method avoids the sensitive Grignard reagent formation step but requires an extra synthetic step.
Part 3: Optimized Protocols & Data
Protocol 1: Preparation and Titration of Cyclopropylmagnesium Bromide
Materials: Magnesium turnings, cyclopropyl bromide, anhydrous tetrahydrofuran (THF), iodine, 1,2-dichloroethane, anhydrous I₂ solution in THF. Procedure:
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.
-
Add ~10% of the bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Titration: In a separate dry flask, add 1.0 mL of the prepared Grignard solution via syringe to a solution of I₂ (a known excess) in anhydrous THF. Titrate with a standard solution of sodium thiosulfate to determine the amount of unreacted I₂. Back-calculate to find the molarity of the Grignard reagent.
Protocol 2: Optimized Synthesis of this compound
Procedure:
-
To the freshly prepared and titrated cyclopropylmagnesium bromide solution (1.1 eq) at 0 °C (ice-water bath), add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise via a syringe pump over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C. Quench by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure secondary alcohol.
Data Presentation
Table 1: Impact of Key Parameters on Yield and Purity
| Experiment | Grignard Equivalents | Addition Temperature | Quenching Agent | Observed Yield (%) | Key Byproducts Observed |
| A (Baseline) | 1.0 (Assumed) | Room Temp | H₂O | 35% | Unreacted Aldehyde, Dicyclopropyl |
| B (Optimized) | 1.1 (Titrated) | 0 °C | Sat. aq. NH₄Cl | 85% | Trace Dicyclopropyl |
| C (High Temp) | 1.1 (Titrated) | 40 °C (Reflux) | Sat. aq. NH₄Cl | 50% | Dicyclopropyl, Decomposition Products |
| D (Poor Quench) | 1.1 (Titrated) | 0 °C | H₂O (fast) | 70% (emulsion issues) | N/A (isolation difficulty) |
Part 4: Visualizations
Diagram 1: Grignard Reaction Mechanism
Caption: The two-step mechanism of Grignard synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for diagnosing low yield.
References
- Benchchem. Technical Support Center: Grignard Synthesis of Secondary Alcohols.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- Reddit.
- PMC.
- ResearchGate.
- LibreTexts. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems.
- RSC Publishing.
- Quora. How do you improve the percent yield in Grignard reaction?.
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- ChemRxiv.
- Chemguide. reaction of aldehydes and ketones with grignard reagents.
- Pearson. Grignard Reaction Practice Problems.
- Leah4Sci.
- Adichemistry.
- Wikipedia. Grignard reagent.
- Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
- EvitaChem. Buy cyclopropyl(4-fluorophenyl)methanol.
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- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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Technical Support Center: Synthesis of (4-Bromophenyl)(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of (4-bromophenyl)(cyclopropyl)methanol, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges and side reactions encountered during its preparation. Our focus is on providing practical, evidence-based solutions to troubleshoot your experiments effectively.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is most commonly achieved through two primary routes:
-
Grignard Reaction: The addition of cyclopropylmagnesium bromide to 4-bromobenzaldehyde.
-
Ketone Reduction: The reduction of (4-bromophenyl)(cyclopropyl)ketone, typically with a hydride-based reducing agent like sodium borohydride.
While seemingly straightforward, both pathways are susceptible to specific side reactions that can significantly impact yield and purity. This guide will dissect these potential issues and offer robust troubleshooting strategies.
A. Grign
ard Route: Common Pitfalls
The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions. The primary challenges in the synthesis of this compound via this route are the formation of homo-coupling byproducts and the inherent reactivity of the Grignard reagent with protic sources.
B. Ketone Reduction Route: Potential Side Reactions
The reduction of the corresponding ketone is often a reliable alternative. However, side reactions such as over-reduction or incomplete reaction can occur, necessitating careful control of stoichiometry and reaction parameters.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis of this compound.
Grignard Reaction Troubleshooting
Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and solutions?
A1: Failure of Grignard reaction initiation is a common issue, often stemming from the following:
-
Wet Glassware or Solvents: Grignard reagents are potent bases and will be quenched by any protic source, including trace amounts of water.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents like diethyl ether or THF must be anhydrous.
-
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction with the cyclopropyl bromide.
-
Solution: Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.
-
-
Impure Reagents: The presence of impurities in the cyclopropyl bromide can inhibit the reaction.
-
Solution: Use freshly distilled or high-purity cyclopropyl bromide.
-
Q2: I'm observing a significant amount of a high-molecular-weight byproduct in my Grignard reaction. What is it and how can I prevent it?
A2: This is likely a homo-coupling product, either biphenyl derivatives from the aryl halide or dicyclopropyl from the Grignard reagent itself.[2][3][4] This occurs when the Grignard reagent reacts with the starting aryl halide.
-
Mechanism: The formation of homo-coupling products can be catalyzed by trace transition metal impurities.[2][3] The reaction proceeds via an oxidative addition and reductive elimination pathway.
-
Prevention:
-
Slow Addition: Add the 4-bromobenzaldehyde solution to the Grignard reagent slowly and at a low temperature (typically 0 °C) to favor the desired carbonyl addition over the coupling reaction.[5]
-
High-Purity Reagents: Use high-purity magnesium and ensure the absence of transition metal contaminants.
-
Catalyst Quenchers: In some cases, the addition of a small amount of a radical inhibitor can suppress homo-coupling.
-
Q3: After workup, my NMR spectrum shows a mixture of the desired product and unreacted 4-bromobenzaldehyde. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Grignard Reagent: The Grignar d reagent may have been partially quenched by moisture or atmospheric carbon dioxide.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of cyclopropylmagnesium bromide.
-
-
Low Reaction Temperature: While low temperatures are necessary during the initial addition, allowing the reaction to warm to room temperature can drive it to completion.
-
Solution: After the initial addition at 0 °C, allow the reaction mixture to stir at room temperature for 1-2 hours.[5]
-
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed in high yield.
-
Solution: Ensure the Grignard formation step is complete before adding the aldehyde. The disappearance of the magnesium metal and the formation of a cloudy grey solution are visual indicators.
-
Ketone Reduction Troubleshooting
Q4: The reduction of (4-bromophenyl)(cyclopropyl)ketone with sodium borohydride is incomplete. What can I do?
A4: Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions.
-
Insufficient Reducing Agent: Sodium borohydride can react with the solvent (e.g., methanol) over time, reducing its effective concentration.[6]
-
Solution: Use a larger excess of sodium borohydride (1.5-2.0 equivalents).
-
-
Reaction Time: The reduction may be slow at lower temperatures.
-
Solution: Increase the reaction time or gently warm the reaction mixture if the solvent allows.
-
-
Solvent Choice: The choice of solvent can significantly impact the reduction rate.
Q5: I'm concerned about over-reduction of the aromatic ring or cleavage of the C-Br bond during the reduction. Is this a significant risk?
A5: With a mild reducing agent like sodium borohydride, these side reactions are generally not a major concern under standard conditions.[8][9]
-
Sodium Borohydride (NaBH₄): This reagent is highly selective for aldehydes and ketones and will not typically reduce aromatic rings or aryl halides.[7][8][9]
-
Stronger Reducing Agents (e.g., LiAlH₄): While lithium aluminum hydride is a more powerful reducing agent, it is generally not necessary for this transformation and could lead to unwanted side reactions.[7][10]
Q6: I have observed the formation of a byproduct that appears to be a ring-opened product. What could be causing this?
A6: Ring-opening of the cyclopropyl group can occur under certain conditions, particularly if radical intermediates are formed.[11][12][13] The cyclopropylmethyl radical is known to undergo rapid ring-opening to the 3-butenyl radical.[11][12]
-
Cause: This is more likely to be an issue if the reaction is performed under conditions that promote radical formation, such as high temperatures or the presence of certain metal impurities.
-
Mitigation:
-
Moderate Temperatures: Conduct the reaction at or below room temperature.
-
Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can initiate radical pathways.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopropyl bromide
-
Anhydrous diethyl ether
-
4-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.
-
Add a small amount of a solution of cyclopropyl bromide (1.1 eq.) in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.
-
Initiate the reaction by gentle heating if necessary. Once initiated, add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Ketone Reduction
Materials:
-
(4-Bromophenyl)(cyclopropyl)ketone
-
Methanol
-
Sodium borohydride
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (4-bromophenyl)(cyclopropyl)ketone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
IV. Data Summary
| Reaction Parameter | Grignard Route | Ketone Reduction Route |
| Key Reagents | Cyclopropylmagnesium bromide, 4-Bromobenzaldehyde | (4-Bromophenyl)(cyclopropyl)ketone, Sodium borohydride |
| Common Solvents | Diethyl ether, THF | Methanol, Ethanol |
| Typical Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Primary Side Reactions | Homo-coupling | Incomplete reaction |
| Workup | Aqueous NH₄Cl quench | Water quench |
| Typical Yield | 60-80% | 85-95% |
V. Visualizing Reaction Pathways
Grignard Reaction and Homo-Coupling Side Reaction
Caption: Desired Grignard reaction pathway and potential homo-coupling side reaction.
Ketone Reduction Pathway
Caption: Stepwise mechanism for the reduction of the ketone to the desired alcohol.
VI. References
-
Roald Hoffmann. The Cyclopropylmethyl-3-Butenyl Rearrangement on Mo(110): A Radical Clock on a Surface?†.
-
PMC - NIH. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor.
-
ACS Publications. Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents.
-
RSC Publishing. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed.
-
Chemistry Stack Exchange. Why is cyclopropylmethyl radical opening so fast?.
-
ACS Publications. relative unimportance of cyclopropylmethyl-to-3-butenyl rearrangement in cycloaddition reactions proceeding via allylically stabilized diradicals | The Journal of Organic Chemistry.
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
-
Books. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
-
NIH. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.
-
Benchchem. Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
-
Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
-
Sigma-Aldrich. Grignard Reagents.
-
Chemistry Steps. Reduction of Aldehydes and Ketones.
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. roaldhoffmann.com [roaldhoffmann.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Reaction with 4-Bromobenzaldehyde
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of an aryl Grignard reagent, such as that derived from 4-bromobenzaldehyde, with another electrophile is a powerful tool for creating complex molecular architectures. However, the success of this reaction is critically dependent on one overarching principle: the stringent exclusion of water. Grignard reagents are potent bases and will react preferentially with any available proton source, leading to reaction failure.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for successfully performing the Grignard reaction with 4-bromobenzaldehyde. It is structured as a series of frequently asked questions (FAQs) for foundational knowledge and a detailed troubleshooting guide for addressing specific experimental challenges.
Section 1: Foundational Principles (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction?
Grignard reagents (R-MgX) are highly reactive organometallic compounds that function as both strong nucleophiles and exceptionally strong bases.[3] The carbon-magnesium bond is highly polarized, giving the carbon atom a significant carbanionic character.[4] This makes it extremely sensitive to protic substances, most notably water. If water is present, the Grignard reagent will be rapidly quenched through an acid-base reaction, forming an alkane (in this case, bromobenzene) and a magnesium hydroxide salt.[5][6] This side reaction consumes the Grignard reagent, preventing it from reacting with the intended electrophile (e.g., the aldehyde group) and leading to low or no yield of the desired product.[7]
Q2: What is the mechanism of water interference?
The reaction between a Grignard reagent and water is a simple but destructive acid-base reaction. The carbanionic carbon of the Grignard reagent abstracts a proton from water, which is far more acidic than the corresponding alkane.
Reaction: R-MgX + H₂O → R-H + Mg(OH)X
This reaction is thermodynamically very favorable and essentially irreversible.[6] Therefore, even trace amounts of moisture in the glassware, solvents, or reagents can significantly impact the reaction's success.[8]
Q3: Which solvents are appropriate for this reaction, and why?
The ideal solvents for Grignard reactions are aprotic ethers, with diethyl ether (Et₂O) and tetrahydrofuran (THF) being the most common choices.[9] These solvents are suitable for two primary reasons:
-
Aprotic Nature: They lack acidic protons and are unreactive towards the Grignard reagent.
-
Solvation: The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent. This Lewis acid-base interaction stabilizes the reagent in solution, keeping it from precipitating and maintaining its reactivity.[9][10]
For aryl halides like 4-bromobenzaldehyde, THF is often preferred as it can facilitate the formation of Grignard reagents from less reactive halides.[10][11]
Q4: Can 4-bromobenzaldehyde form a Grignard reagent and then react with itself?
Yes, this is a critical consideration. The 4-bromobenzaldehyde molecule contains both the aryl bromide (which forms the Grignard reagent) and an electrophilic aldehyde group. If you attempt to form the Grignard reagent from 4-bromobenzaldehyde in situ in a single pot, the newly formed Grignard species will immediately react with the aldehyde group of an unreacted starting material molecule. This will lead to polymerization and a complex mixture of products.
Therefore, the experimental design must involve a two-step process:
-
Step A: Prepare a Grignard reagent from a different aryl or alkyl halide (e.g., bromobenzene to make phenylmagnesium bromide, or methyl bromide to make methylmagnesium bromide).
-
Step B: Add the 4-bromobenzaldehyde solution dropwise to the pre-formed Grignard reagent.[12]
Section 2: Experimental Protocols & Data
Protocol 2.1: Rigorous Drying of Glassware
All glassware must be scrupulously dried to remove adsorbed water films. Two primary methods are effective:
| Method | Procedure | Pros | Cons |
| Oven-Drying | Place all glassware (round-bottom flasks, condensers, addition funnels) in an oven at >125°C for a minimum of 12-24 hours.[13][14] Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).[13] | Convenient for multiple pieces; thorough. | Time-consuming. |
| Flame-Drying | Assemble the clean glassware. Pass the flame of a Bunsen burner or a heat gun over the entire surface of the apparatus under a flow of inert gas until all visible moisture is gone.[14] Allow to cool completely under the inert atmosphere before adding reagents. | Fast and effective. | Requires careful handling; risk of thermal shock to glassware. |
Protocol 2.2: Preparation of Anhydrous Solvents
Commercial anhydrous solvents are available but can absorb moisture if not handled properly. For highly sensitive reactions, freshly drying the solvent is recommended.
| Solvent | Recommended Drying Agent | Procedure & Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux the solvent over sodium metal and a small amount of benzophenone until a persistent deep blue or purple color appears. This indicates the solution is anhydrous and oxygen-free. Distill directly into the reaction flask under an inert atmosphere. This is the "gold standard."[15][16] |
| Diethyl Ether (Et₂O) | Sodium/Benzophenone | Same procedure as for THF. Caution: Diethyl ether is extremely volatile and flammable.[17] |
| Alternative Method | Activated 3Å Molecular Sieves | For less stringent requirements, storing the solvent over activated 3Å molecular sieves for 48-72 hours can effectively reduce water content to low ppm levels.[16] |
Protocol 2.3: Grignard Reaction of Phenylmagnesium Bromide with 4-Bromobenzaldehyde
This protocol details the addition of a pre-formed Grignard reagent (phenylmagnesium bromide) to 4-bromobenzaldehyde.
Step 1: Grignard Reagent Formation
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.[18]
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[9][19]
-
Add a small portion of anhydrous diethyl ether or THF to the flask.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous ether/THF in the dropping funnel.
-
Add a small amount (~10%) of the bromobenzene solution to the magnesium suspension. Initiation is indicated by gentle bubbling, a cloudy appearance, and a mild exotherm.[8][18]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.
Step 2: Reaction with 4-Bromobenzaldehyde
-
Cool the prepared Grignard reagent solution in an ice-water bath.
-
Dissolve 4-bromobenzaldehyde (0.9 equivalents, to ensure the Grignard is in excess) in anhydrous ether/THF.
-
Add the 4-bromobenzaldehyde solution dropwise to the cooled, stirring Grignard reagent. Control the addition rate to maintain a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Step 3: Aqueous Workup (Quenching)
-
Cool the reaction mixture again in an ice bath.
-
Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[12] This is often less aggressive than using dilute acid directly.[20]
-
Continue adding the quenching solution until the bubbling ceases and the magnesium salts begin to precipitate.
-
Proceed with standard extraction, drying, and purification procedures.
Section 3: Visual Aids & Diagrams
Workflow for Anhydrous Reaction Setup
Caption: Mechanism of Grignard addition to an aldehyde.
Section 4: Troubleshooting Guide
Issue 1: The Grignard reagent formation does not initiate.
-
Observation: The magnesium remains shiny, no bubbling is observed, no heat is generated, and the iodine color (if used) persists. [18]* Probable Causes & Solutions:
-
Inactive Magnesium Surface: The turnings are coated with a passivating layer of magnesium oxide (MgO). [8][9] * Solution: Activate the magnesium. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. [19][21]If this fails, try gently crushing some of the turnings with a dry glass rod to expose a fresh surface. [19][22]In some cases, a small amount of pre-formed Grignard reagent can be used as an initiator. [21] 2. Wet Glassware/Solvent: Trace moisture is quenching the initial, small amount of Grignard reagent as it forms, preventing the reaction from propagating. [8][22] * Solution: Re-verify your drying procedures. Ensure the apparatus was cooled completely under inert gas. Use solvent from a freshly opened bottle or one that has been properly dried. [8] 3. Impure Aryl Halide: The 4-bromobenzaldehyde starting material may contain acidic impurities (like the corresponding carboxylic acid from oxidation) or residual water. [23] * Solution: Use high-purity starting materials. If oxidation is suspected, consider purifying the aldehyde before use.
-
Issue 2: The reaction starts but then stops, or the yield is very low.
-
Observation: Initial signs of reaction were present, but the magnesium is largely unconsumed, and the final product yield is poor.
-
Probable Causes & Solutions:
-
Insufficiently Anhydrous Conditions: There was enough moisture to consume a significant portion of the Grignard reagent. [5] * Solution: This is the most common cause. Review and improve all drying and inert atmosphere techniques. Ensure reagents are added via syringe through a rubber septum to prevent atmospheric moisture from entering. [2][24] 2. Wurtz Coupling Side Reaction: The formed Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a dimer (R-R), especially at higher temperatures. [8][25] * Solution: Maintain a slow, steady addition rate of the aryl halide to keep its concentration low. Use a solvent bath to control the reaction temperature and prevent excessive refluxing. [8]
-
Issue 3: The reaction mixture turns dark brown or black.
-
Observation: The solution, which should be cloudy gray or tan, becomes very dark.
-
Probable Causes & Solutions:
-
Overheating: Grignard reagents can decompose at high temperatures, often leading to discoloration. [18] * Solution: Control the addition rate of the electrophile (4-bromobenzaldehyde) to manage the exotherm. Use an ice bath during the addition. [12] 2. Iodine Activation: If iodine was used as an activator, a persistent brown color is expected until the reaction fully initiates. However, a black color could indicate decomposition. [18] * Solution: Use only a very small crystal of iodine. If the reaction becomes black, it may be necessary to restart with better temperature control.
-
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting Grignard initiation failure.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.
- Explain reason a Grignard reagent should be prepared class 11 chemistry CBSE.Vedantu.
- Why Grignard reagent should be prepared in anhydrous condition'?Sarthaks eConnect.
- The Grignard Reaction.
- why'd grignard reagent prepare hunder anhydrous conditions.Filo.
- Grignard reagent.Sciencemadness Wiki.
- Explain reason:(a) Grignard reagent should be prepared under anhydrous conditions.askIITians.
- Grignard reagent should be prepared under anhydrous condition. Explain.YouTube.
- Grignard reaction.Wikipedia.
- Does anyone know the best way to activate magnesium for the grignard reagent?
- troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.Benchchem.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously.Study.com.
- troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.Benchchem.
- Does anyone know the best way to activ
- Reaction Set-up.Drug Discovery Unit - University of Dundee.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.YouTube.
- The Grignard Reaction Mechanism.Chemistry Steps.
- Video: Preparing Anhydrous Reagents and Equipment.JoVE.
- Activation of Grignard reagent.Chemistry Stack Exchange.
- Reactions of Grignard Reagents.Master Organic Chemistry.
- reaction of aldehydes and ketones with grignard reagents.Chemguide.
- Reactions with Grignard Reagents.Chemistry LibreTexts.
- solvent drying and drying agents.Delloyd's Lab-Tech Chemistry resource.
- Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.
- Preparing Anhydrous Reagents and Equipment.Moodle@Units.
- Grignard Reaction, Mechanism, Reagent and Che
- Grignard Formation - Troubleshooting and Perfecting.Reddit.
- Quenching Reactions: Grignards.Chemistry LibreTexts.
- Grignard Reaction.
- Grignard Reaction.Organic Chemistry Portal.
- Grignard successes and failures.Sciencemadness Discussion Board.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.The Journal of Organic Chemistry.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Grignard reagents and drying.Reddit.
- Grignard Reaction.
- An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(2-Bromophenyl)ethanol.Benchchem.
- (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution.Organic Syntheses Procedure.
- What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?Homework.Study.com.
- Common impurities in commercial 4-Fluorobenzaldehyde.Benchchem.
- Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.Journal of the Chemical Society C.
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Technical Support Center: Activation of Magnesium for Grignard Reagent Formation
Welcome to the Technical Support Center for Grignard Reagent Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of activating magnesium, a critical step for a successful Grignard reaction. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure reproducible and high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not starting?
This is the most common issue encountered. The primary reason is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings.[1][2] This layer forms when magnesium is exposed to air and is inert, preventing the magnesium from reacting with the organic halide.[1][3] Additionally, Grignard reagents are highly sensitive to moisture and will be quenched by any protic solvents, such as water or alcohols.[4][5] Therefore, strictly anhydrous conditions are paramount for a successful reaction.[5]
Q2: What is the purpose of adding iodine or 1,2-dibromoethane?
These are chemical activators used to disrupt the magnesium oxide layer and expose the fresh, reactive magnesium surface.[1][6]
-
Iodine: Reacts with a small amount of magnesium to form magnesium iodide. This process is thought to chemically etch the surface, creating sites for the Grignard reaction to initiate.[7][8] The disappearance of the characteristic brown color of iodine can be an indicator of reaction initiation.[5][9]
-
1,2-Dibromoethane: This is a highly effective activator that reacts with magnesium to produce ethylene gas and magnesium bromide.[3][6] The evolution of ethylene bubbles provides a clear visual confirmation that the magnesium is activated and ready to react with your organic halide.[1][3] This is often referred to as the "entrainment method".[7][10]
Q3: Can I use mechanical methods for activation instead of chemical activators?
Yes, mechanical methods are a viable alternative and can be very effective. These methods work by physically breaking the magnesium oxide layer. Common techniques include:
-
Crushing the magnesium turnings: Using a glass stirring rod to crush the turnings in the reaction flask can expose fresh surfaces.[1][11]
-
Dry stirring: Stirring the magnesium turnings under an inert atmosphere (like nitrogen or argon) for several hours before adding the solvent can abrade the surface and activate the magnesium.[7][12]
-
Sonication: Using an ultrasonic bath can help break up the oxide layer and initiate the reaction.[1][4][7]
Q4: My reaction started but then turned a dark brown or black color. What does this indicate?
A dark coloration can suggest side reactions are occurring. One common side reaction is Wurtz coupling, where the Grignard reagent couples with the unreacted organic halide.[5] This can be minimized by the slow, dropwise addition of the organic halide to maintain its low concentration in the reaction mixture.[5] Impurities in the magnesium or organic halide can also catalyze decomposition and lead to a darker solution.[5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling, no heat evolution, no color change) | 1. Passivated magnesium surface due to an oxide layer.[1][2]2. Presence of moisture in glassware or solvent.[4][5]3. Unreactive organic halide. | 1. Activate the magnesium using one of the chemical or mechanical methods described below.2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[5]3. Consider switching to a more reactive halide (I > Br > Cl). |
| Initial bubbling and heat, but the reaction stops | 1. Insufficient activation.2. Localized high concentration of organic halide leading to side reactions that coat the magnesium surface. | 1. Add a small additional amount of activator (a crystal of iodine or a few drops of 1,2-dibromoethane).2. Ensure vigorous stirring and slow, dropwise addition of the organic halide. |
| Formation of a cloudy or black precipitate | 1. Wurtz coupling side reaction.[5]2. Decomposition of the Grignard reagent. | 1. Maintain a low concentration of the organic halide by adding it slowly to the magnesium suspension.[5]2. Avoid prolonged heating at high temperatures. |
| Low yield of the desired product | 1. Inaccurate concentration of the formed Grignard reagent.2. Presence of acidic protons in the substrate (e.g., alcohols, carboxylic acids). | 1. Titrate a small aliquot of the Grignard reagent to determine its exact concentration before proceeding with the main reaction.[5]2. Protect any acidic functional groups on your substrate before adding the Grignard reagent. |
Experimental Protocols
Protocol 1: Chemical Activation with 1,2-Dibromoethane
This is a reliable method that provides a visual cue for activation.
-
Preparation: Assemble a three-necked, round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool.
-
Magnesium Addition: Add the magnesium turnings (1.2 equivalents) to the flask.
-
Solvent and Activator: Add a small amount of anhydrous solvent (e.g., diethyl ether or THF) to just cover the magnesium. Through the dropping funnel, add a few drops of 1,2-dibromoethane.[3]
-
Initiation: Gentle warming with a heat gun or the palm of your hand may be necessary to initiate the reaction.[13] Successful activation is indicated by the evolution of bubbles (ethylene gas).[1][3]
-
Grignard Formation: Once activation is confirmed, begin the slow, dropwise addition of your organic halide (1.0 equivalent) dissolved in anhydrous solvent from the dropping funnel. The reaction is often exothermic and may begin to reflux on its own. Maintain a gentle reflux until most of the magnesium is consumed.[3]
Protocol 2: Mechanical Activation by Dry Stirring
This method avoids chemical activators, which can be beneficial if they interfere with subsequent reactions.
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and the magnesium turnings. Cool under an inert atmosphere.
-
Activation: With a steady flow of inert gas, stir the dry magnesium turnings vigorously for several hours.[7][12] This mechanical abrasion will scrape off the oxide layer.
-
Grignard Formation: Add anhydrous solvent and a small portion of your organic halide to initiate the reaction. Once initiated, add the remainder of the organic halide solution dropwise as described in Protocol 1.
Visualizing the Workflow
The following diagram illustrates the decision-making process for activating magnesium for Grignard reagent formation.
Caption: Workflow for Magnesium Activation in Grignard Synthesis.
The mechanism of Grignard reagent formation is believed to proceed through a single electron transfer (SET) from the magnesium surface to the organic halide.
Caption: Simplified Mechanism of Grignard Reagent Formation.
References
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
Brainly.com. (2024). Why can the addition of iodine help initiate the Grignard reaction? [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
-
ResearchGate. (2013). How do Grignard Activating Reagents work? [Link]
-
LookChem. (2022). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
-
Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of formation of Grignard reagents. The kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217-226. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Google Patents. (2001).
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Brainly. (2024). Why doesn't the formation of the Grignard reagent start immediately upon the addition of 1-bromobutane to. [Link]
-
YouTube. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment. [Link]
Sources
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- 9. reddit.com [reddit.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of (4-Bromophenyl)(cyclopropyl)methanol
Optimizing Yield Through Solvent Selection and Troubleshooting
Welcome to the technical support guide for the synthesis of (4-bromophenyl)(cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Grignard reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common causes and how do I fix it?
A1: Failure to initiate is a classic Grignard problem, almost always stemming from two main issues: a passivating magnesium oxide (MgO) layer on the magnesium turnings or the presence of moisture.[1]
-
Magnesium Oxide Layer: The surface of magnesium metal readily oxidizes in air, forming an inert MgO layer that prevents the reaction with cyclopropyl bromide.[1] You must activate the magnesium surface.
-
Activation Methods:
-
Iodine: Add a single crystal of iodine to the flask with your magnesium turnings.[2][3] The iodine etches the magnesium surface, exposing fresh, reactive metal.[1] A successful initiation is marked by the disappearance of the purple iodine color.[2]
-
Mechanical Agitation: Vigorously stirring or using a mortar and pestle to crush the magnesium turnings before the reaction can break the oxide layer and expose a new surface.[4][5]
-
Chemical Activation: A small amount of 1,2-dibromoethane can be used. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to chemically clean the surface.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily destroyed by protic solvents like water or alcohols.[6][7] Even atmospheric moisture can quench the reaction.
-
Troubleshooting Steps:
-
Glassware: All glassware must be rigorously dried, either by flame-drying under a vacuum and cooling under an inert gas (Nitrogen or Argon) or by oven-drying overnight at >120 °C.[1]
-
Solvents: Use only anhydrous grade solvents. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are hygroscopic and should be freshly dried or obtained from a solvent purification system.[1]
-
Reagents: Ensure your cyclopropyl bromide and 4-bromobenzaldehyde are free of water.
-
-
Q2: I'm getting a very low yield of my desired alcohol. What are the likely side reactions, and how can they be minimized?
A2: Low yields in this synthesis are typically due to undesired side reactions, primarily Wurtz coupling or quenching of the Grignard reagent.[1][3]
-
Wurtz Coupling: This is a major side reaction where the newly formed cyclopropylmagnesium bromide acts as a nucleophile and attacks a molecule of the starting cyclopropyl bromide.[1][8] This results in the formation of a dicyclopropyl dimer.
-
Minimization Strategies:
-
Slow Addition: Add the cyclopropyl bromide solution dropwise to the magnesium suspension. This keeps the concentration of the halide low, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[1]
-
Temperature Control: Maintain a gentle reflux during the Grignard formation.[2] Overheating can favor the coupling reaction.[1]
-
-
-
Quenching: If any acidic protons are present in the reaction mixture, they will protonate and destroy the Grignard reagent. As noted in Q1, water is the most common culprit.
-
Reduction: The Grignard reagent can sometimes act as a reducing agent, delivering a hydride to the aldehyde's carbonyl carbon.[9] This results in the formation of 4-bromobenzyl alcohol instead of the desired product. While less common, it can be favored by sterically hindered reagents.
Q3: Should I use Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) as the solvent? What is the impact on yield?
A3: Both THF and diethyl ether are effective solvents for Grignard synthesis, but their properties can significantly influence the reaction's outcome.[10] In many cases, THF can lead to comparable or higher yields.[10]
The choice of solvent directly impacts the stability and reactivity of the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center.[11]
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale & Impact on Yield |
| Boiling Point | 34.6 °C[10] | 66 °C[10] | THF's higher boiling point allows the reaction to be run at a higher temperature, which can increase the reaction rate and help drive sluggish reactions to completion.[12][13] |
| Solvating Power | Good | Superior | THF is a more polar and better coordinating solvent.[11] This enhanced solvation can make the Grignard reagent more reactive, leading to faster reactions and potentially higher yields.[11][14] |
| Initiation | Often easier | Can be more difficult | Reactions in diethyl ether can sometimes be easier to initiate due to its lower boiling point, which allows for a gentle reflux to start more readily.[1] |
| Product Isolation | Easier | More difficult | The low boiling point of diethyl ether makes it easier to remove from the final product during workup.[10] |
Recommendation: For the synthesis of this compound, THF is generally the preferred solvent as its superior solvating power and higher boiling point can enhance the reaction rate and yield.[10][14] However, diethyl ether remains a reliable alternative.[10]
Visualizing the Process
Experimental Workflow
The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an aqueous workup.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.[2]
Caption: Mechanism of Grignard addition to an aldehyde.
Troubleshooting Decision Tree
When encountering issues, this logical guide can help you diagnose the problem.
Caption: A decision tree for troubleshooting common Grignard reaction issues.
Detailed Experimental Protocol
This protocol is based on established methodologies for Grignard reactions.[2] Always perform a risk assessment before carrying out any chemical synthesis.
Part 1: Formation of Cyclopropylmagnesium Bromide
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagents: In the flask, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine.
-
Initiation: In the dropping funnel, add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the cyclopropyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[2] If it does not start, gentle warming with a heat gun may be applied.[2]
-
Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady but gentle reflux.
-
Completion: After the addition is complete, stir the resulting greyish solution at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[2] Use this solution directly in the next step.
Part 2: Synthesis of this compound
-
Preparation: In a separate, flame-dried flask under a nitrogen atmosphere, prepare a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the aldehyde solution to 0 °C using an ice bath.
-
Reaction: Add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the cooled aldehyde solution with vigorous stirring.[2]
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[2] Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.[2]
References
- Benchchem. (n.d.). Comparison with diethyl ether and THF in specific reactions like Grignard synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
- Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether.
- Guidechem. (2021, June 15). Grignard Reagent in THF vs in Diethyl ether - FAQ.
- Quora. (2019, July 22). Why is THF used in Grignard?
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Garst, J. F. (n.d.). Grignard reagent formation.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- ResearchGate. (n.d.). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF.
- PubMed. (2001, February 22). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates.
- Benchchem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
- Reddit. (2021, June 14). Grignard Synthesis?
- Menges-Flanagan, G., & Ziegenbalg, D. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Grignard Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-Bromophenyl)(cyclopropyl)methanol
This guide provides in-depth technical support for the work-up and purification stages of (4-Bromophenyl)(cyclopropyl)methanol synthesis, a common procedure involving the Grignard reaction between cyclopropylmagnesium bromide and 4-bromobenzaldehyde. Our focus is on providing practical, field-tested solutions to common challenges encountered during the post-reaction work-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up procedure in this Grignard synthesis?
The work-up procedure serves two critical functions:
-
Protonation of the Intermediate: The initial product of the Grignard reaction is a magnesium alkoxide salt. The work-up introduces a proton source (typically a weak acid) to neutralize this intermediate and form the desired final alcohol, this compound.
-
Purification: The work-up is designed to remove inorganic byproducts, primarily magnesium salts (e.g., MgBr₂), and any unreacted starting materials from the organic product. This is achieved through quenching, liquid-liquid extraction, and washing steps.
Q2: What is the recommended quenching agent, and why is the choice important?
For this synthesis, the preferred quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).
Causality: The choice of quenching agent is a balance between reactivity and selectivity.
-
Saturated NH₄Cl: It is an ideal weak acid (pKa ≈ 9.2) for this purpose. It is acidic enough to effectively protonate the magnesium alkoxide intermediate to yield the alcohol product and to decompose any unreacted Grignard reagent. Crucially, it is generally not acidic enough to promote side reactions of the newly formed secondary alcohol, such as dehydration or rearrangement, which can occur with stronger acids like HCl or H₂SO₄.
-
Strong Acids (e.g., dilute HCl): While effective at protonation, strong acids can lead to the formation of carbocation intermediates from the alcohol product, potentially causing side reactions, especially if the reaction mixture is heated.
-
Water: Quenching with only water is generally not recommended. The reaction of excess Grignard reagent with water is highly exothermic and can be difficult to control. Furthermore, water alone can lead to the precipitation of magnesium hydroxide (Mg(OH)₂), a gelatinous solid that complicates the extraction process by causing emulsions.
Q3: Why is cooling the reaction mixture in an ice bath before quenching a critical step?
Quenching is an acid-base neutralization reaction, which is highly exothermic. Adding the aqueous quenching solution to the reaction mixture, which may contain unreacted Grignard reagent, can generate a significant amount of heat. Cooling the flask in an ice bath to 0-5 °C is a critical safety and yield-preserving measure that mitigates this exotherm. Failure to control the temperature can lead to:
-
Boiling of the solvent: If a low-boiling solvent like diethyl ether or THF is used, the exotherm can cause it to boil vigorously, potentially leading to loss of material.
-
Product degradation: As mentioned, excessive heat in the presence of even a weak acid can promote unwanted side reactions.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up procedure.
Problem 1: A thick, un-stirrable white precipitate or emulsion forms during quenching, making phase separation impossible.
-
Potential Cause: This is a very common issue in Grignard work-ups and is typically due to the precipitation of magnesium salts, such as magnesium hydroxide (Mg(OH)₂) or basic magnesium halides. This is often exacerbated by using an insufficient volume of aqueous solution for the quench.
-
Solutions:
-
Dilution: The most straightforward solution is to add more of the organic extraction solvent (e.g., diethyl ether, EtOAc) and the aqueous NH₄Cl solution. This helps to dissolve the salts and break up the emulsion.
-
Acidification (Use with Caution): If dilution is ineffective, slowly add a small amount of dilute acid (e.g., 1 M HCl) dropwise while vigorously stirring. The acid will help to dissolve the basic magnesium salts. Be mindful that excess acid can potentially harm the desired alcohol product.
-
Filtration: In severe cases, the entire mixture can be filtered through a pad of Celite® to remove the insoluble solids before proceeding with the liquid-liquid extraction. Ensure the filter cake is washed with fresh organic solvent to recover any trapped product.
-
Problem 2: The final product yield is very low, even though TLC analysis of the crude reaction mixture showed product formation.
-
Potential Cause 1: Inefficient Extraction. The product may not have been fully extracted from the aqueous phase. This compound has some polarity due to the hydroxyl group, which can lead to partial solubility in the aqueous layer.
-
Solution: Perform multiple extractions. Instead of one extraction with a large volume of organic solvent, it is more effective to perform three to four extractions with smaller volumes. For example, use 3 x 50 mL of ethyl acetate instead of 1 x 150 mL. After the main extractions, "back-extracting" the combined aqueous layers with one final portion of organic solvent can often recover a significant amount of product.
-
Potential Cause 2: Product Loss During Washing. Washing the combined organic layers with water or brine is done to remove residual water-soluble impurities. However, if an excessive volume of wash solution is used, or if the mixture is shaken too vigorously, some product can be lost back into the aqueous phase.
-
Solution: Use a saturated sodium chloride solution (brine) for the final wash. The high salt concentration of brine reduces the solubility of organic compounds in the aqueous layer, forcing more of your product to remain in the organic phase (the "salting out" effect).
Problem 3: The NMR spectrum of the purified product shows the presence of unreacted 4-bromobenzaldehyde.
-
Potential Cause: This indicates an incomplete reaction. The issue lies with the Grignard reaction itself, not the work-up. However, the work-up is where the problem is discovered. The cause is typically an insufficient amount of active Grignard reagent being delivered to the aldehyde.
-
Solution (for future reactions):
-
Titrate the Grignard Reagent: Before adding it to the aldehyde, titrate a small aliquot of the cyclopropylmagnesium bromide solution to determine its exact molarity. This ensures you are adding the correct stoichiometric amount (typically 1.1 to 1.5 equivalents are used).
-
Ensure Anhydrous Conditions: Grignard reagents are destroyed by water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purification Strategy: Unreacted aldehyde can often be removed from the alcohol product via column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexanes.
-
Experimental Protocol: Standard Work-up Procedure
This protocol assumes the reaction was performed using 10 mmol of 4-bromobenzaldehyde. Adjust volumes accordingly.
| Step | Reagent/Action | Volume (Typical) | Purpose & Key Technical Insights |
| 1. Cooling | Prepare an ice-water bath. | - | Causality: Pre-emptively controls the exotherm from quenching the reactive species. |
| 2. Quenching | Slowly add saturated aqueous NH₄Cl solution via addition funnel. | ~50 mL | Expertise: Add dropwise at first. A sudden addition can cause a runaway reaction. |
| 3. Stirring | Stir the biphasic mixture vigorously. | - | Allows the NH₄Cl to fully react with the magnesium alkoxide and any excess Grignard reagent. |
| 4. Extraction 1 | Transfer mixture to a separatory funnel. Add Ethyl Acetate. | 50 mL | Trustworthiness: Ethyl acetate is a good solvent choice, balancing polarity for product solubility and ease of removal. |
| 5. Separation 1 | Shake the funnel, venting frequently. Allow layers to separate. | - | Drain and collect the lower aqueous layer. Keep the upper organic layer in the funnel. |
| 6. Extraction 2 & 3 | Add fresh Ethyl Acetate to the separated aqueous layer. Repeat extraction. | 2 x 50 mL | Expertise: Multiple extractions maximize product recovery from the aqueous phase. |
| 7. Combine & Wash | Combine all organic layers. Wash with Saturated NaCl (Brine). | 50 mL | Causality: Brine removes bulk water and reduces product solubility in the aqueous phase ("salting out"). |
| 8. Drying | Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. | ~5-10 g | Trustworthiness: Removes residual water, which is critical before solvent evaporation. MgSO₄ is faster but slightly acidic. |
| 9. Filtration | Filter the dried solution to remove the drying agent. | - | Wash the drying agent with a small amount of fresh solvent to recover all product. |
| 10. Concentration | Remove the solvent using a rotary evaporator. | - | This yields the crude product, which can be further purified if necessary (e.g., by column chromatography). |
Visualized Workflows and Mechanisms
General Work-up and Extraction Workflow
Caption: A flowchart of the standard work-up procedure.
Key Chemical Transformations During Work-up
Caption: Chemical species transformation during the quenching step.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Ed. Oxford University Press. (Note: General principles of Grignard work-up are covered extensively in standard organic chemistry textbooks).
-
University of Rochester, Department of Chemistry. Handout on Extraction. [Link]
-
LibreTexts Chemistry. 4.5D: "Salting Out". [Link]
Characterization of byproducts in (4-Bromophenyl)(cyclopropyl)methanol synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (4-Bromophenyl)(cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation and characterization of byproducts. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and efficient route is the Grignard reaction, where cyclopropylmagnesium bromide is added to 4-bromobenzaldehyde.[1][2] While seemingly straightforward, this organometallic reaction is sensitive to reaction conditions, and deviations can lead to a spectrum of byproducts that complicate purification and reduce yields. This guide provides a structured approach to identifying these impurities and mitigating their formation.
Section 1: The Ideal Reaction Pathway
The target transformation involves the nucleophilic addition of the cyclopropyl Grignard reagent to the carbonyl carbon of 4-bromobenzaldehyde, followed by an aqueous workup to protonate the resulting alkoxide.
Caption: Ideal reaction pathway for the synthesis of this compound.
Expected Analytical Data for Pure Product
Proper characterization is the bedrock of chemical synthesis. Below are the expected data points for pure this compound.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 2H), 7.25 (d, 2H), 4.15 (d, 1H), 2.10 (br s, 1H, -OH), 1.10-1.00 (m, 1H), 0.70-0.40 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.0, 131.5, 128.0, 121.5, 78.0, 17.0, 4.0, 3.5. |
| GC-MS (EI) | M⁺ peak at m/z 226/228 (reflecting Br isotopes). Key fragments: m/z 183/185 ([M-C₃H₅]⁺), 155/157, 145, 102. |
| Appearance | White to off-white solid.[3] |
Section 2: Troubleshooting Guide: Byproduct Characterization
This section addresses common issues encountered during the synthesis, framed in a question-and-answer format.
Q1: My final yield is low, and NMR/TLC analysis shows a significant amount of unreacted 4-bromobenzaldehyde. What is the likely cause?
Plausible Causes: This issue almost always points to a problem with the Grignard reagent's formation or reactivity. Grignard reagents are powerful bases and nucleophiles, making them highly sensitive to their environment.[4]
-
Premature Quenching by Protic Contaminants: The most common culprit is the presence of water or other acidic protons in the reaction setup. Grignard reagents react rapidly with water to form the corresponding alkane (cyclopropane in this case) and magnesium hydroxide salts, rendering the reagent inactive for the desired carbonyl addition.[5]
-
Incomplete Formation of the Grignard Reagent: The reaction between magnesium metal and cyclopropyl bromide may not have gone to completion. This can be due to inactive magnesium (e.g., oxidized surface layer) or insufficient initiation.
-
Degradation Over Time: Grignard reagents are not indefinitely stable and can degrade upon prolonged standing, especially if not kept under a strictly inert atmosphere.
Diagnostic & Characterization Steps:
-
Confirm Unreacted Aldehyde: The presence of the characteristic aldehyde proton peak around δ 9.9-10.0 ppm in the ¹H NMR of the crude product is a clear indicator.
-
Detect Quenching Byproduct: Look for evidence of cyclopropane. Being a volatile gas, it is unlikely to be seen in the crude product after workup. However, a low yield of the desired product without other major byproducts strongly suggests quenching occurred.
-
Assess Grignard Reagent Quality: Before adding the aldehyde, a sample of the Grignard solution can be quenched with I₂. A persistent brown color indicates the presence of active Grignard reagent.
Corrective Actions & Prevention:
-
Rigorous Anhydrous Technique: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., diethyl ether or THF freshly distilled from a drying agent like sodium/benzophenone).[5]
-
Magnesium Activation: Use fresh magnesium turnings. If the reaction is sluggish to start, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[5] A successful initiation is usually marked by gentle refluxing of the solvent and the disappearance of the iodine color.[2]
-
Inert Atmosphere: Conduct the entire reaction, from Grignard formation to the addition of the aldehyde, under a positive pressure of an inert gas like argon or nitrogen.
Q2: My crude product contains a significant non-polar impurity that is difficult to separate from the desired alcohol. What could it be?
Plausible Causes: This observation strongly suggests the formation of a homocoupling byproduct via a Wurtz-type reaction.[6][7] This side reaction is a known issue in Grignard preparations, especially if the local concentration of the halide is high or the temperature is not controlled.[5][8]
-
Dicyclopropyl Formation: The most probable non-polar byproduct is dicyclopropyl, formed by the reaction of the cyclopropylmagnesium bromide Grignard reagent with unreacted cyclopropyl bromide.
-
4,4'-Dibromobiphenyl (less likely but possible): While less common in this specific reaction, if conditions promote radical pathways, coupling of the aryl rings could occur. A more likely source for biphenyl-type impurities is the coupling of any unreacted aryl halide used to make an aryl Grignard with the Grignard reagent itself.[6] In this synthesis, the primary concern is the coupling of the cyclopropyl units.
Diagnostic & Characterization Steps:
-
TLC Analysis: The byproduct will have a high Rf value, close to the solvent front, indicating its low polarity.
-
GC-MS Analysis: This is the best technique for identification. Dicyclopropyl is volatile and will elute early, showing a molecular ion peak (M⁺) at m/z 82.
-
¹H NMR Analysis: The signals for dicyclopropyl will appear in the highly shielded aliphatic region (typically below δ 1.0 ppm) and will lack the aromatic and carbinol protons of the desired product.
Corrective Actions & Prevention:
-
Slow Addition: During the formation of the Grignard reagent, add the solution of cyclopropyl bromide in anhydrous ether/THF to the magnesium turnings dropwise. This maintains a low concentration of the halide and minimizes the coupling side reaction.[8]
-
Temperature Control: The reaction to form the Grignard reagent is exothermic.[5] Maintain a gentle reflux and use an ice bath if necessary to prevent the temperature from rising too high, which favors the Wurtz coupling.[5][8]
-
Purification: If the byproduct does form, purification can be achieved by column chromatography on silica gel, using a gradient elution starting with a non-polar solvent (e.g., hexane) to elute the dicyclopropyl first, followed by a more polar solvent system (e.g., hexane/ethyl acetate) to recover the desired alcohol.
Q3: My product appears to be contaminated with the ketone, (4-Bromophenyl)(cyclopropyl)methanone. How did this form?
Plausible Causes: The presence of the corresponding ketone is typically due to the oxidation of the secondary alcohol product.
-
Air Oxidation during Workup/Purification: The product, a secondary benzylic alcohol, can be susceptible to oxidation, especially if the workup is prolonged or if it is exposed to air and light for extended periods, sometimes catalyzed by trace metal impurities.
-
Oxidation during Analysis: Some analytical techniques, if not performed carefully, could potentially cause degradation. This is less common but possible.
Diagnostic & Characterization Steps:
-
¹H NMR: The key diagnostic is the disappearance of the carbinol proton (CH-OH) signal around δ 4.15 ppm and the adjacent -OH signal.
-
¹³C NMR: A new signal will appear in the carbonyl region, typically around δ 190-200 ppm.
-
IR Spectroscopy: A strong absorption band will appear in the range of 1670-1690 cm⁻¹, characteristic of a conjugated ketone.
-
GC-MS: The ketone will have a molecular ion peak at m/z 224/226, two mass units lower than the alcohol product.
Corrective Actions & Prevention:
-
Minimize Exposure to Air: Keep the product under an inert atmosphere as much as possible, especially during concentration and storage.
-
Prompt Purification: Perform purification steps like column chromatography promptly after the workup.
-
Purification: The ketone can be separated from the alcohol product using column chromatography, as the ketone is typically less polar than the corresponding alcohol.
Summary of Byproduct Characterization
| Byproduct | Formation Pathway | Key ¹H NMR Signals (ppm) | Key MS (m/z) |
| Unreacted Aldehyde | Incomplete reaction | ~9.9 (s, 1H, -CHO) | 184/186 |
| Dicyclopropyl | Wurtz-type coupling | ~0.8 to -0.2 (complex m) | 82 |
| Cyclopropane | Grignard quenching | Volatile Gas (not observed) | 42 |
| (4-Bromophenyl)(cyclopropyl)methanone | Product oxidation | No carbinol proton (~4.15) | 224/226 |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical parameters for successful Grignard reagent formation? A: The three most critical parameters are: 1) Strictly anhydrous conditions to prevent quenching[5]; 2) Effective initiation by using fresh magnesium and an activator like iodine if needed; and 3) Controlled temperature and addition rate to minimize Wurtz coupling byproducts.[8]
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.[4][9] Use a non-polar solvent system like 4:1 Hexane:Ethyl Acetate. Spot the starting aldehyde and co-spot the reaction mixture. The reaction is complete when the aldehyde spot (lower Rf) is fully consumed and a new spot for the alcohol product (higher Rf than aldehyde, but lower than non-polar byproducts) appears and does not increase in intensity.
Q: What is the best general method for purifying the final product? A: Flash column chromatography on silica gel is the most robust method. A gradient elution starting with 100% hexanes (to remove highly non-polar impurities like dicyclopropyl) and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 20-30% ethyl acetate in hexanes) will effectively separate the desired alcohol from both non-polar byproducts and more polar baseline impurities.
Section 4: Standard Operating Protocols
Protocol 4.1: GC-MS Method for Reaction Mixture Analysis
-
Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in saturated aqueous NH₄Cl solution. Extract with diethyl ether (~1 mL). Dry the organic layer with a small amount of anhydrous Na₂SO₄. Dilute the sample 1:100 in ethyl acetate.
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 450.
-
Expected Elution Order: Cyclopropane (if captured), Dicyclopropyl, 4-Bromobenzaldehyde, this compound, (4-Bromophenyl)(cyclopropyl)methanone.
Protocol 4.2: Purification by Flash Column Chromatography
-
Slurry Preparation: Concentrate the crude reaction mixture onto a small amount of silica gel (~2-3 times the crude mass).
-
Column Packing: Dry pack a glass column with silica gel (typically 50-100 times the crude mass) in hexanes.
-
Loading: Carefully add the dried slurry onto the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexanes to remove very non-polar byproducts (monitor by TLC).
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.
-
The desired product, this compound, will typically elute at around 15-20% ethyl acetate in hexanes.
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.
Section 5: Visual Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting byproduct formation.
References
-
bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]
-
Reddit. (2021). Wurtz coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Retrieved from [Link]
-
PubMed. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. J Org Chem, 75(19), 6677-80. Retrieved from [Link]
-
DTU Research Database. (n.d.). The Manganese-Catalyzed Cross-Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
-
ResearchGate. (2021). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
-
ResearchGate. (2011). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved from [Link]
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
PubChem. (n.d.). Bromocyclopropylmagnesium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary information. Retrieved from [Link]
-
Angene. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
Sources
- 1. Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing the Purity of (4-Bromophenyl)(cyclopropyl)methanol
Welcome to the Technical Support Center for (4-Bromophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and enhance the purity of your product. Our approach is rooted in practical, field-tested experience to ensure the reliability and success of your experiments.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing solutions based on established chemical principles.
Issue 1: Low Yield and Presence of Unreacted 4-Bromobenzaldehyde in the Crude Product
-
Question: My final product shows a significant amount of unreacted 4-bromobenzaldehyde, leading to a low yield of the desired alcohol. What are the likely causes and how can I fix this?
-
Answer: This is a common issue in Grignard reactions and typically points to problems with the Grignard reagent itself or the reaction conditions.[1][2]
-
Inactive Grignard Reagent: The cyclopropylmagnesium bromide may have been quenched by moisture or atmospheric oxygen before or during the reaction.[2][3] Grignard reagents are highly sensitive to protic sources.[2][3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][4] Use anhydrous solvents to prevent the decomposition of the Grignard reagent.[5]
-
Insufficient Grignard Reagent: The stoichiometry of the reaction is critical. It is advisable to titrate the Grignard reagent before use to determine its exact concentration, as its actual concentration can be lower than the theoretical value.[1] A slight excess (1.1-1.2 equivalents) of the Grignard reagent is often recommended.
-
Slow Reaction/Initiation Failure: Grignard reactions can sometimes be slow to initiate.[6] Activation of the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.[4] Gentle heating can also help initiate the reaction, but be cautious as the reaction can become highly exothermic once it starts.[6]
-
Issue 2: Presence of a High-Boiling Point Impurity, Likely a Wurtz Coupling Product
-
Question: I am observing a significant non-polar impurity in my crude product that is difficult to separate from the desired alcohol. Could this be a Wurtz coupling byproduct?
-
Answer: Yes, the formation of a biphenyl-type compound through Wurtz coupling is a major side reaction in Grignard syntheses.[2][7] This occurs when the Grignard reagent reacts with the unreacted aryl halide (4-bromobenzaldehyde in this case is unlikely, but if you are preparing the Grignard from 4-bromocyclopropane, this would be a major side product). In the context of reacting cyclopropylmagnesium bromide with 4-bromobenzaldehyde, a more likely coupling product is dicyclopropyl.
To minimize this side reaction:
-
Control the Rate of Addition: Add the solution of 4-bromobenzaldehyde to the Grignard reagent slowly and at a controlled temperature (e.g., using an ice bath).[7] This keeps the concentration of the aldehyde low in the reaction mixture, favoring the desired nucleophilic addition over the coupling reaction.
-
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. While THF is a common solvent for Grignard reactions, in some cases, diethyl ether might be preferred to reduce this side reaction.[2]
-
Issue 3: Difficulty in Removing the Magnesium Salts During Workup
-
Question: During the aqueous workup, I am getting a persistent emulsion or a gelatinous precipitate of magnesium salts that is difficult to filter. How can I improve the workup procedure?
-
Answer: The formation of magnesium hydroxides and salts during the quench can indeed be problematic.
-
Acidic Workup: A common method is to quench the reaction with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is generally a milder option. For more stubborn emulsions, a dilute acid solution (e.g., 1 M HCl or H₂SO₄) can be used to dissolve the magnesium salts.[7] Add the acid slowly while cooling the mixture in an ice bath to control the exotherm.
-
Extraction: After quenching, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Washing the combined organic layers with brine (saturated NaCl solution) can help to break emulsions and remove residual water.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and characterization of this compound.
Q1: What is the most effective method for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is often the most effective technique for separating the desired alcohol from unreacted starting materials and non-polar byproducts like Wurtz coupling products.[8] A silica gel stationary phase is typically used. The mobile phase (eluent) should be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, will provide the best separation.
-
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent method for obtaining highly pure material. The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate or toluene) often works well.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used to confirm the identity and assess the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the cyclopropyl protons, the methine proton, and the hydroxyl proton.
-
Mass Spectrometry (MS): MS will provide the molecular weight of the compound, confirming its identity.[9]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for determining the purity of the sample by separating it from any residual impurities.[10][11] A GC-MS system can simultaneously provide purity information and mass spectral data for each component.
Q3: My purified product is an oil, but I have seen it reported as a solid. What could be the reason?
A3: this compound can exist as a low-melting solid or a viscous oil at room temperature. The physical state can be influenced by:
-
Purity: The presence of even small amounts of impurities can lower the melting point and cause the product to appear as an oil. Further purification may be necessary.
-
Polymorphism: Some organic compounds can exist in different crystalline forms (polymorphs), which have different melting points.
-
Residual Solvent: Trapped solvent from the purification process can also result in an oily appearance. Drying the product under high vacuum for an extended period can help remove residual solvents.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired alcohol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Eluent System for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Compound Eluted |
| 1 | 98 | 2 | Non-polar impurities (e.g., Wurtz coupling product) |
| 2 | 90 | 10 | Mixture of product and impurities |
| 3 | 80 | 20 | Pure this compound |
| 4 | 50 | 50 | Polar impurities (e.g., unreacted aldehyde) |
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for Synthesis and Purification.
Impurity Formation Pathways
Understanding how impurities are formed is key to preventing them.
Caption: Common Impurity Formation Pathways.
References
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Gal, J., & Kamdar, B. V. (1982). Gas-chromatographic Resolution of Enantiomeric Secondary Alcohols. Stereoselective Reductive Metabolism of Ketones in Rabbit-Liver Cytosol. PubMed, 12(5), 803-809. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Restek. (n.d.). Simplify Alcohol Analyses with Application-Designed Chromatography Columns. Retrieved from [Link]
Sources
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- 10. Gas-chromatographic resolution of enantiomeric secondary alcohols. Stereoselective reductive metabolism of ketones in rabbit-liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplify Alcohol Analyses with Application-Designed Chromatography Columns [discover.restek.com]
Technical Support Center: Stability and Handling of (4-Bromophenyl)(cyclopropyl)methanol
Welcome to the technical support center for (4-Bromophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate throughout its storage and use in your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to address potential challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
Issue 1: I observe a new, less polar impurity in my aged sample of this compound by TLC/LC-MS.
Potential Cause:
This is a classic indicator of the oxidation of the secondary benzylic alcohol to its corresponding ketone, (4-Bromophenyl)(cyclopropyl)methanone. Benzylic alcohols are susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.[1][2][3][4][5] The rate of this oxidation can be accelerated by exposure to light and elevated temperatures.
Troubleshooting Protocol:
-
Confirmation of the Impurity:
-
If a standard is available, co-spot the aged sample with (4-Bromophenyl)(cyclopropyl)methanone on a TLC plate or run an LC-MS analysis with the standard.
-
If a standard is not available, you can perform a simple derivatization reaction. Treat a small aliquot of the aged sample with 2,4-dinitrophenylhydrazine (DNPH). The formation of a red or orange precipitate indicates the presence of a ketone.
-
-
Purity Assessment:
-
Purification (if necessary):
-
If the level of impurity is unacceptable for your application, the material can be repurified. Flash column chromatography on silica gel is typically effective for separating the more polar alcohol from the less polar ketone.
-
-
Preventative Measures:
-
Review your storage conditions. Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to oxygen.
-
Store the container in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Issue 2: My reaction yield is significantly lower than expected when using an older batch of this compound, especially in acid-catalyzed reactions.
Potential Cause:
The cyclopropylcarbinyl system in this compound is prone to rearrangement under acidic conditions, forming homoallylic or cyclobutyl derivatives.[8] Trace amounts of acidic impurities in your reaction or formed from the degradation of solvents can catalyze this rearrangement, leading to a mixture of products and a lower yield of the desired compound.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address this issue.
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocol for Purity Analysis:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable deuterated solvent (e.g., CDCl3) for ¹H NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.
-
¹H NMR Analysis: Look for characteristic signals of rearranged products, such as vinyl protons (δ 5-6 ppm) or additional aliphatic protons inconsistent with the starting material.
-
LC-MS Analysis: Use a method that can separate isomers. Look for peaks with the same mass-to-charge ratio as the starting material but with different retention times.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation pathways. To prevent oxidation, it is best practice to store the compound under an inert atmosphere such as argon or nitrogen.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (long-term); Room temperature (short-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the benzylic alcohol. |
| Light | Amber vial or stored in the dark | Prevents potential light-catalyzed degradation. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents exposure to moisture and atmospheric oxygen. |
Q2: What are the primary degradation pathways for this compound?
A: Based on its chemical structure, there are two primary degradation pathways to be aware of:
-
Oxidation: The secondary benzylic alcohol can be oxidized to the corresponding ketone, (4-Bromophenyl)(cyclopropyl)methanone. This is a common degradation pathway for benzylic alcohols and can occur upon exposure to air.[1][2][3][4][5]
-
Acid-Catalyzed Rearrangement: The cyclopropylcarbinyl cation, which can form under acidic conditions, is known to undergo rearrangement to form more stable carbocations, leading to the formation of homoallylic alcohols or cyclobutanol derivatives.[8]
The potential degradation pathways are illustrated below:
Caption: Potential degradation pathways of this compound.
Q3: How can I assess the purity of my this compound?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is ideal for quantifying the purity and detecting non-volatile impurities.[6][7]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is also suitable for purity assessment, especially for detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities if their structures are known or can be deduced.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS can help in the identification of unknown impurities by providing molecular weight information.
Q4: Is this compound sensitive to moisture?
A: While not exceptionally water-sensitive, it is good laboratory practice to store all chemical reagents in a dry environment to prevent the introduction of water, which could potentially participate in side reactions or affect the performance of moisture-sensitive reagents used in subsequent steps.[9]
References
- Sano, Y., Tanaka, T., & Hayashi, M. (2007). Oxidation of Secondary Benzylic Alcohols to Ketones by Activated Carbon–Molecular Oxygen System. Chemistry Letters, 36(12), 1492-1493.
- Hayashi, M., Sano, Y., & Tanaka, T. (2012).
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
- Greb, L., & Mück-Lichtenfeld, C. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 14, 2236–2242.
- Kumar, A., & Ali, M. (2018). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 20(14), 3239-3244.
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Lead Sciences. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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R Discovery. (n.d.). Forced degradation. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. Retrieved from [Link]
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Technical Support Center: (4-Bromophenyl)(cyclopropyl)methanol
Welcome to the technical support center for (4-Bromophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, stability, and analysis of this compound. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.
Introduction
This compound is a versatile chemical intermediate characterized by a benzylic alcohol, a brominated aromatic ring, and a cyclopropyl group.[1][2][3] This unique combination of functional groups imparts specific reactivity and stability profiles that are crucial to understand for its effective use in synthesis and drug development. The cyclopropyl moiety, for instance, is often incorporated into drug candidates to enhance metabolic stability and potency.[4] However, the interplay between these groups can also lead to specific degradation pathways under various stress conditions. This guide will explore these potential degradation routes and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: The primary stability concerns during storage are oxidation and photodegradation. The benzylic alcohol is susceptible to oxidation, potentially forming (4-bromophenyl)(cyclopropyl)methanone and subsequently 4-bromobenzoic acid. The bromophenyl group makes the molecule susceptible to photodegradation, which can lead to debromination upon exposure to light. It is recommended to store the compound in a cool, dark place under an inert atmosphere to minimize degradation.
Q2: I am observing an unexpected impurity in my sample of this compound that was stored at room temperature for an extended period. What could it be?
A2: The most likely impurity arising from prolonged storage at room temperature, especially with exposure to air, is the oxidation product (4-bromophenyl)(cyclopropyl)methanone. This occurs through the oxidation of the benzylic alcohol. You may also observe traces of 4-bromobenzoic acid if the oxidation is extensive. To confirm the identity of the impurity, we recommend analysis by LC-MS.
Q3: My reaction yield for a process using this compound is consistently low. What are some potential causes related to the starting material?
A3: Low reaction yields can be attributed to several factors related to the quality of your starting material. Firstly, verify the purity of your this compound, as the presence of synthetic byproducts or degradation products can interfere with the reaction. Common byproducts from its synthesis (reduction of the corresponding ketone) could include unreacted ketone or over-reduced products. Secondly, ensure the compound has not degraded during storage. As mentioned, oxidation to the ketone is a common issue. Running a quick purity check via HPLC or TLC before use is advisable.
Q4: Can the cyclopropyl ring open during reactions?
A4: While the cyclopropyl group is generally incorporated to increase stability, it can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids, electrophiles, or under radical conditions.[5] This is due to the inherent ring strain of the three-membered ring. The likelihood of ring-opening depends on the specific reaction conditions. If you are using harsh acidic conditions or reagents known to generate radical intermediates, you should consider the possibility of cyclopropyl ring-opening as a potential side reaction. Analysis of your product mixture by NMR spectroscopy can help identify the characteristic signals of a cleaved cyclopropyl ring.[6]
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and degradation of this compound.[7] This method can separate the parent compound from its potential degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for characterizing degradation products, especially for identifying structural changes like the opening of the cyclopropyl ring.[6][10][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, more polar spot on TLC after workup. | Hydrolysis of a protecting group or reaction with acidic/basic media. | Neutralize the reaction mixture carefully during workup. If the compound is sensitive to pH extremes, use a buffered aqueous solution. |
| Formation of (4-bromophenyl)(cyclopropyl)methanone as a byproduct. | Oxidation of the benzylic alcohol. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Ensure your solvents are de-gassed. Avoid using oxidizing agents unless intended for the reaction. |
| Evidence of debromination in the product. | Photodegradation or reaction with certain metals. | Protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. Avoid using catalysts or reagents that can promote reductive debromination. |
| Complex mixture of products with unexpected molecular weights. | Potential cyclopropyl ring-opening. | Re-evaluate your reaction conditions. If strong acids or high temperatures are used, consider milder alternatives. Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts, which can provide clues about ring-opening or other rearrangements. |
| Inconsistent analytical results for stability studies. | Inappropriate solvent for forced degradation studies. | When performing forced degradation, ensure the chosen solvent does not react with the compound. For example, using methanol in acidic conditions could lead to ether formation. Acetonitrile is often a preferred co-solvent for hydrolytic studies.[12] |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and robust analytical methods. The following section outlines the expected degradation mechanisms under various stress conditions.
Oxidative Degradation
The benzylic alcohol is the primary site for oxidative degradation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by heat or light, can lead to the formation of (4-bromophenyl)(cyclopropyl)methanone. Further oxidation can lead to cleavage of the bond between the carbonyl group and the cyclopropyl ring, ultimately forming 4-bromobenzoic acid.
Caption: Oxidative degradation of this compound.
Photodegradation
The presence of the bromine atom on the phenyl ring makes the molecule susceptible to photolytic cleavage of the C-Br bond. Upon exposure to UV light, homolytic cleavage can occur, generating a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form (cyclopropyl)(phenyl)methanol.
Caption: Photodegradation of this compound.
Acid-Catalyzed Degradation
Under strong acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the phenyl ring but can also induce the rearrangement and opening of the adjacent cyclopropyl ring to relieve ring strain, leading to various rearranged products.
Caption: General workflow for forced degradation studies.
References
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NMR determination of the fate of the cyclopropyl ring. A, partial... - ResearchGate. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
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- Khushbu A. T et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2017). Journal of Pharmaceutical Sciences and Research, 9(5), 629-634.
- Forced Degrad
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Forced Degradation Studies Guide | PDF | Hydrolysis - Scribd. Available at: [Link]
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Stress Testing Study Design - Veeprho. (2020). Available at: [Link]
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Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC - NIH. Available at: [Link]
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Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au - ACS Publications. (2022). Available at: [Link]
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CHEMICAL REACTIVITY TEST: Assessing Thermal Stability and Chemical Compatibility - OSTI.GOV. (2005). Available at: [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. Available at: [Link]
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Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry - ACS Publications. (1965). Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012). Available at: [Link]
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Toxicokinetic–Toxicodynamic Model to Assess Thermal Stress | Environmental Science & Technology - ACS Publications. (2022). Available at: [Link]
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Thermal stress and toxicity - PubMed. (2013). Available at: [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Available at: [Link]
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ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. (2007). Available at: [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013). Available at: [Link]
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Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products - Indian Journal of Pharmaceutical Education and Research. (2021). Available at: [Link]
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Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (2015). Available at: [Link]
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The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
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MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed. (2013). Available at: [Link]
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Angene - (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 | MFCD07374454. Available at: [Link]
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Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC - NIH. (2021). Available at: [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. (2014). Available at: [Link]
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Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. Available at: [Link]
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Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets - Journal of Applied Pharmaceutical Science. (2017). Available at: [Link]
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Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry - MDPI. (2024). Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of (4-Bromophenyl)(cyclopropyl)methanol: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (4-Bromophenyl)(cyclopropyl)methanol, a molecule of interest in medicinal chemistry and materials science, presents a unique analytical challenge due to the interplay of its aromatic and strained aliphatic ring systems. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, comparing the standard one-dimensional approach with advanced NMR techniques and alternative analytical methodologies.
The Significance of Structural Verification
Accurate characterization of this compound is crucial for understanding its chemical reactivity, predicting its biological activity, and ensuring its purity in synthetic batches. 1H NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the molecule's proton environment.
Standard 1H NMR Analysis: A Foundational Technique
A standard 1H NMR experiment provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
A robust and reproducible protocol is the cornerstone of reliable spectral data. The following outlines a standard procedure for the 1H NMR analysis of this compound.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃ is typically sufficient for a high-quality spectrum on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is utilized.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to encompass all proton signals.
dot graph "" { graph [rankdir=LR, layout=dot, label="Standard 1H NMR Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=12, fontcolor="#202124", width=8, height=2.5, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for 1H NMR Analysis.
Interpreting the 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, and cyclopropyl protons. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. This data is based on established principles of NMR spectroscopy and analysis of similar structures, supplemented by predictive algorithms due to the limited availability of experimentally published spectra for this specific molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-2, H-6) | ~7.45 | Doublet | ~8.4 | 2H |
| Aromatic (H-3, H-5) | ~7.25 | Doublet | ~8.4 | 2H |
| Methine (CH-OH) | ~4.20 | Doublet | ~8.0 | 1H |
| Hydroxyl (OH) | Variable (typically 1.5-2.5) | Singlet (broad) | - | 1H |
| Cyclopropyl Methine (CH) | ~1.30 | Multiplet | - | 1H |
| Cyclopropyl Methylene (CH₂) | ~0.65 | Multiplet | - | 2H |
| Cyclopropyl Methylene (CH₂) | ~0.40 | Multiplet | - | 2H |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity.
The aromatic region displays a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The methine proton, adjacent to the hydroxyl group and the cyclopropyl ring, appears as a doublet due to coupling with the cyclopropyl methine proton. The cyclopropyl protons exhibit complex splitting patterns due to geminal and vicinal couplings, often appearing as overlapping multiplets in the upfield region of the spectrum.
Comparative Analysis: Beyond the Standard 1D Spectrum
While standard 1H NMR is powerful, other analytical techniques can provide complementary or more detailed structural information.
Advanced NMR Techniques: A Deeper Look into Molecular Architecture
For complex molecules or for unambiguous assignment of all proton signals, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons, between the benzylic methine and the cyclopropyl methine, and among the cyclopropyl protons themselves. This is instrumental in confirming the connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly bonded to carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon in the ¹³C NMR spectrum, aiding in the complete assignment of both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton of the molecule. For instance, it would show correlations from the aromatic protons to the benzylic carbon and the ipso-carbon attached to the bromine atom.
dot graph "" { graph [rankdir=TB, layout=dot, label="Comparison of NMR Techniques", labelloc=t, fontname="Helvetica", fontsize=12, fontcolor="#202124", width=8, height=4, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Relationship between 1D and 2D NMR techniques.
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques provide valuable, complementary data.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample amount required | Does not provide detailed structural connectivity |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C-H, C=C) | Fast, non-destructive | Provides limited information on the overall molecular structure |
| X-ray Crystallography | Precise three-dimensional structure in the solid state | Unambiguous structural determination | Requires a suitable single crystal, structure may differ from solution |
| Gas Chromatography (GC) | Purity assessment and separation of volatile compounds | High resolution for volatile mixtures | Not suitable for non-volatile or thermally labile compounds |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of non-volatile compounds | Wide applicability for various compound types | Does not provide structural information directly |
Conclusion: An Integrated Approach to Structural Verification
For the unequivocal structural confirmation of this compound, a multi-technique approach is recommended. While a standard 1H NMR spectrum provides a rapid and informative snapshot of the molecule's proton framework, advanced 2D NMR experiments are essential for complete and unambiguous assignment. When combined with data from mass spectrometry and infrared spectroscopy, researchers can have the highest level of confidence in the identity and purity of their synthesized compounds. This comprehensive analytical dataset is fundamental for advancing research and development in any field that utilizes this versatile molecule.
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PubChem. alpha-Cyclopropyl-alpha-methylbenzenemethanol. National Center for Biotechnology Information. [Link]
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NMRDB.org. Predict 1H proton NMR spectra.[Link]
- Google Patents.Process for the production of cyclopropylmethyl halides.
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119).[Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
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PROSPRE. 1H NMR Predictor.[Link]
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The Royal Society of Chemistry. c6cy02413k1.pdf.[Link]
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Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.[Link]
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Journal of Chemistry and Technologies. 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine: a combined experimental and theoretical study.[Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[Link]
-
ResearchGate. Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.[Link]
-
ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.[Link]
A Comparative Guide to the 13C NMR Spectrum of (4-Bromophenyl)(cyclopropyl)methanol
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (4-Bromophenyl)(cyclopropyl)methanol. In the absence of a directly published spectrum in our initial search, this document serves as a predictive and comparative manual. By dissecting the molecule into its constituent functional groups and comparing them to analogous compounds, we can confidently predict and interpret its spectral features. This approach is fundamental to the structural elucidation of novel compounds in research and drug development.
The Foundational Principles of 13C NMR Spectroscopy in Structure Elucidation
Carbon-13 NMR spectroscopy is an indispensable technique in organic chemistry for determining the carbon skeleton of a molecule.[1][2] The core principle lies in the magnetic properties of the 13C nucleus, an isotope present at approximately 1.1% natural abundance.[3] When placed in a strong magnetic field, these nuclei can exist in different spin states, and the absorption of radiofrequency radiation causes transitions between these states. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each carbon atom.
Several key factors influence the 13C chemical shift:
-
Hybridization: Carbons with sp2 hybridization (like those in aromatic rings and carbonyls) are more "deshielded" and appear at a higher chemical shift (downfield) compared to sp3 hybridized carbons (alkanes).[2][3]
-
Electronegativity: Nearby electronegative atoms (e.g., oxygen, bromine) withdraw electron density, deshielding the carbon nucleus and shifting its signal downfield.
-
Anisotropic Effects: The π-electron systems in aromatic rings generate their own magnetic fields that can shield or deshield nearby nuclei, influencing their chemical shifts.
Unlike 1H NMR, the integration of 13C signals is generally not used to quantify the number of carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[3] However, the number of distinct signals directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing crucial symmetry information.[4]
Structural Analysis and Spectral Prediction for this compound
To predict the 13C NMR spectrum, we first analyze the molecule's structure to identify all unique carbon environments.
Structure:
This compound
Due to the chiral center at the carbinol carbon (the carbon bonded to the OH group), the two ortho-carbons (C2, C6) and the two meta-carbons (C3, C5) of the phenyl ring are diastereotopic and thus chemically non-equivalent. The same applies to the two methylene carbons of the cyclopropyl ring. Therefore, we expect a total of 8 distinct signals in the proton-decoupled 13C NMR spectrum.
-
Aromatic Region (δ 110-150 ppm): Six signals are expected for the 4-bromophenyl group.
-
C4 (ipso-carbon bonded to Br): This carbon will be shifted downfield by the electronegative bromine, but its signal is often broadened or of lower intensity. Its chemical shift is influenced by the "heavy atom effect."
-
C1 (ipso-carbon bonded to the cyclopropylmethanol group): This quaternary carbon will appear downfield.
-
C2, C6 (ortho-carbons): These will be influenced by both the bromine and the substituent.
-
C3, C5 (meta-carbons): These will also show distinct signals.
-
-
Carbinol Carbon (δ 65-85 ppm): The sp3 carbon bonded to the hydroxyl group (–CHOH–) is significantly deshielded by the electronegative oxygen and will appear in this characteristic range.
-
Cyclopropyl Carbons (δ 0-20 ppm): The three-membered ring's strained nature and unique hybridization cause its carbons to be highly shielded, appearing significantly upfield. We expect two signals: one for the methine carbon attached to the carbinol group and one for the two equivalent methylene carbons.
Comparative Spectral Analysis
To refine our predictions, we will compare the expected shifts with experimental data from structurally similar compounds: 4-Bromotoluene and Cyclopropylmethanol . This comparison allows us to isolate the electronic effects of each substituent.
Comparison Data Table
| Carbon Position | This compound (Predicted) | 4-Bromotoluene[5][6][7] (in CDCl3) | Cyclopropylmethanol[8][9] (in CDCl3) |
| Aromatic C1 (ipso- to substituent) | ~142 ppm | 137.2 ppm | - |
| Aromatic C2/C6 (ortho) | ~128 ppm | 129.7 ppm | - |
| Aromatic C3/C5 (meta) | ~131 ppm | 131.2 ppm | - |
| Aromatic C4 (ipso- to Br) | ~121 ppm | 120.1 ppm | - |
| Carbinol Carbon (-CHOH-) | ~78 ppm | - | 67.8 ppm |
| Cyclopropyl Methine (-CH-) | ~17 ppm | - | 13.5 ppm |
| Cyclopropyl Methylene (-CH2-) | ~3 ppm | - | 3.1 ppm |
| Methyl Carbon (-CH3) | - | 21.1 ppm | - |
Analysis of Substituent Effects:
-
Effect of the –CH(OH)-cyclopropyl Group on the Aromatic Ring: Comparing the predicted aromatic shifts to 4-bromotoluene reveals the electronic influence of the cyclopropylmethanol substituent. The carbinol group is electron-withdrawing via induction, which would slightly alter the chemical shifts of the aromatic carbons compared to the electron-donating methyl group in 4-bromotoluene. The C1 (ipso-carbon) is expected to shift significantly downfield from ~137 ppm to ~142 ppm due to the direct attachment of the more complex and slightly electron-withdrawing carbinol group.
-
Effect of the 4-Bromophenyl Group on the Cyclopropylmethanol Moiety: Comparing the aliphatic region to cyclopropylmethanol highlights the deshielding effect of the aromatic ring.
-
The carbinol carbon is predicted to shift downfield from 67.8 ppm to ~78 ppm. This significant deshielding is a direct result of replacing a hydrogen atom with an electron-withdrawing aromatic ring.
-
The cyclopropyl methine carbon also experiences a downfield shift (from 13.5 ppm to ~17 ppm) due to the proximity of the phenyl group.
-
The cyclopropyl methylene carbons , being more distant, are expected to show a much smaller shift.
-
Standard Operating Protocol for 13C NMR Acquisition
To ensure data integrity and reproducibility, a standardized experimental protocol is crucial. The following describes a robust method for acquiring a proton-decoupled 13C NMR spectrum for a small molecule like this compound.
Experimental Workflow
Caption: Workflow for 13C NMR analysis.
Detailed Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh 20-50 mg of the analyte, this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean vial. CDCl3 is a good first choice due to its excellent dissolving power for many organic compounds and its single solvent peak at δ 77.16 ppm. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point. d. Transfer the final solution into a 5 mm NMR tube.
-
Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's probe. b. Perform a "lock" procedure, where the spectrometer adjusts to the deuterium frequency of the solvent. This ensures the magnetic field stability during the experiment. c. "Shim" the sample by adjusting the homogeneity of the magnetic field to obtain sharp, symmetrical peaks.
-
Data Acquisition: a. Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments). This technique irradiates protons, causing them to rapidly change spin states. This collapses the C-H coupling, resulting in a single sharp peak for each carbon, and enhances the signal intensity via the Nuclear Overhauser Effect (NOE). b. Set the spectral width to cover the expected range of organic compounds (~0-220 ppm).[2] c. A 30° pulse angle is typically used to allow for a shorter relaxation delay between scans without saturating the signals. d. Set the number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio, which is necessary due to the low natural abundance of 13C.[3]
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum. b. Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive phase. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm). d. Analyze the spectrum, identifying the chemical shift of each peak and assigning it to the corresponding carbon atom in the molecule based on the predictive and comparative analysis.
Logical Framework for Structural Comparison
The following diagram illustrates the logical process of using simpler, known molecules to deduce the spectral properties of a more complex target molecule.
Caption: Comparative logic for spectral prediction.
Conclusion
By systematically analyzing the structure of this compound and comparing its constituent parts to well-characterized reference compounds, we can construct a reliable, predicted 13C NMR spectrum. This guide demonstrates that even without direct experimental data for a target molecule, a deep understanding of NMR principles and substituent effects allows for confident structural assignment. The provided experimental protocol ensures that researchers can acquire high-quality, reproducible data for this and other novel compounds, forming a critical step in the process of chemical discovery and development.
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(2-PHENYL-CYCLOPROPYL)-(PARA-TOLYL)-METHANONE - 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]
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Dicyclopropylmethanol - 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Molecular Structure and Its Implications for Mass Spectrometry
< A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of (4-Bromophenyl)(cyclopropyl)methanol
For researchers and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a compound featuring a brominated aromatic ring, a secondary alcohol, and a strained cyclopropyl group, presents a unique analytical challenge. Mass spectrometry (MS) is the cornerstone of this analysis, yet the choice of methodology—specifically the ionization technique and the chromatographic coupling—dramatically influences the quality and utility of the data obtained.
This guide provides an in-depth comparison of common MS approaches for analyzing this compound, grounded in the fundamental principles of ion chemistry. We will explore the practical implications of choosing between "hard" and "soft" ionization and contrast gas versus liquid chromatography platforms to equip you with the rationale needed to select the optimal method for your analytical goals.
The structure of this compound (Molecular Weight: 226.0/228.0 g/mol for ⁷⁹Br/⁸¹Br isotopes) dictates its behavior in a mass spectrometer.
-
Bromine Isotope Pattern: The most telling feature is the bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic "M" and "M+2" peak pattern of almost equal intensity for the molecular ion and any bromine-containing fragments, providing an unmistakable signature for the compound.[3][4]
-
Secondary Alcohol: The hydroxyl group is a key site for ionization and fragmentation. As a secondary alcohol, it is prone to α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of water).[5][6]
-
Cyclopropyl Ring: This strained three-membered ring is susceptible to ring-opening fragmentation pathways, often after initial ionization or primary fragmentation events.[7][8]
-
Aromatic Ring: The bromophenyl group is stable and will be prominent in many fragment ions.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical decision, as it determines whether you preserve the molecular ion for accurate mass determination or induce extensive fragmentation for structural fingerprinting.
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Commonly paired with Gas Chromatography (GC-MS), Electron Ionization (EI) bombards the analyte with high-energy electrons (~70 eV). This process is highly energetic and causes extensive and reproducible fragmentation.[9]
-
Mechanism: The high energy strips an electron from the molecule, creating an energetically unstable radical cation (M•+), which rapidly breaks apart into smaller, more stable fragment ions.[10]
-
Strengths:
-
Rich Fragmentation: Provides a detailed "fingerprint" spectrum that is excellent for unambiguous library matching and structural elucidation.
-
High Reproducibility: Standardized EI spectra are highly consistent across different instruments, enabling the use of commercial and proprietary spectral libraries (e.g., NIST).
-
-
Weaknesses:
-
Weak or Absent Molecular Ion: The molecular ion of secondary alcohols is often very small or entirely absent in EI spectra due to rapid fragmentation.[11][12] This can make determining the molecular weight of an unknown challenging.
-
Requires Volatility: EI is performed under high vacuum and requires the sample to be thermally stable and volatile, making it suitable for GC-MS but not directly for LC-MS.[13][14]
-
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight
Electrospray Ionization (ESI) is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS). It generates ions from a liquid solution at atmospheric pressure, making it ideal for a wider range of compounds, including those that are non-volatile or thermally fragile.[15]
-
Mechanism: ESI creates even-electron ions, typically protonated molecules [M+H]⁺ in positive ion mode.[16] This is a low-energy process that imparts minimal excess energy to the ion, thus preserving its integrity.
-
Strengths:
-
Strong Molecular Ion Peak: ESI spectra are typically dominated by the [M+H]⁺ ion, making molecular weight determination straightforward and accurate.[16] The characteristic 1:1 isotopic pattern at m/z 227 and 229 would be clearly visible.
-
LC Compatibility: Directly interfaces with liquid chromatography, enabling the analysis of complex mixtures and non-volatile compounds.[17]
-
High Sensitivity: Generally offers higher sensitivity and lower detection limits compared to GC-MS, particularly for polar molecules.[18]
-
-
Weaknesses:
-
Limited Fragmentation: Since ESI is a soft technique, little to no fragmentation occurs in the ion source. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[19]
-
Comparative Analysis of Analytical Platforms
| Feature | GC-MS (with EI) | LC-MS/MS (with ESI) |
| Principle | Separates volatile, thermally stable compounds in the gas phase.[14] | Separates compounds based on their polarity in the liquid phase.[15] |
| Ionization | Hard (Electron Ionization)[13] | Soft (Electrospray Ionization)[14] |
| Molecular Ion | Often weak or absent.[11] | Strong and easily identifiable [M+H]⁺.[16] |
| Fragmentation | Extensive, in-source fragmentation.[9] | Controlled fragmentation via tandem MS (CID).[19] |
| Structural Info | High, from a single spectrum. | High, from MS/MS spectrum. |
| Sensitivity | Excellent for volatile compounds.[13] | Generally higher, especially for polar compounds.[18] |
| Sample Prep | May require derivatization to increase volatility. | Simpler; sample dissolved in a suitable solvent.[17] |
| Best For | Purity assessment, identification of known impurities via library search. | Accurate mass determination, quantification, metabolite ID, analysis of complex mixtures. |
Predicted Fragmentation Pathways
Understanding the likely fragmentation pathways is key to interpreting the resulting mass spectra.
Diagram: Predicted EI Fragmentation
Under high-energy EI, the initial radical cation [C₁₀H₁₁BrO]•+ will undergo several predictable cleavages.
Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.
-
α-Cleavage: The most favorable cleavage for alcohols is the breaking of a bond adjacent to the carbon bearing the hydroxyl group.[5] Loss of the cyclopropyl radical (41 Da) would yield a highly stable, resonance-delocalized ion at m/z 185/187 . This is often the base peak.
-
Dehydration: Loss of a neutral water molecule (18 Da) is also a common pathway for alcohols, leading to a fragment at m/z 208/210 .[11]
-
Loss of Bromine: Cleavage of the C-Br bond would result in an ion at m/z 147 .
-
Aromatic Fragments: The bromophenyl cation itself would appear at m/z 155/157 . Further fragmentation of the m/z 185/187 ion could lead to a bromotropylium ion at m/z 170/172 .
Diagram: Predicted ESI-MS/MS Fragmentation
In ESI, we first form the protonated molecule [M+H]⁺ at m/z 227/229. When this ion is subjected to CID in an MS/MS experiment, it fragments, primarily through the loss of stable neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of the protonated this compound.
-
Loss of Water: The most dominant fragmentation pathway for the protonated alcohol is the facile loss of a neutral water molecule (18 Da) to generate the most intense product ion at m/z 209/211 .[5]
-
Further Fragmentation: The resulting m/z 209/211 ion can then undergo further fragmentation, such as the loss of cyclopropene (40 Da), to yield other diagnostic ions.
Experimental Protocols
Protocol 1: GC-MS for Qualitative Analysis and Purity
This protocol is designed for structural confirmation and assessing the purity of a synthesized batch.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC System:
-
Column: Use a standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Inlet: 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
-
MS System (EI):
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis: Compare the obtained spectrum against a reference standard or library. Look for the characteristic fragments (e.g., m/z 185/187) and the bromine isotopic pattern.
Protocol 2: LC-MS/MS for Quantitative Analysis
This protocol is optimized for accurately measuring the concentration of the compound in a complex matrix, such as a reaction mixture or biological sample.
-
Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 50:50 acetonitrile:water). Prepare a calibration curve using certified standards. Add an appropriate internal standard if necessary.
-
LC System:
-
Column: Use a C18 reverse-phase column, such as a 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
-
MS System (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion ([M+H]⁺, m/z 227) to the most stable product ion (e.g., m/z 209, from loss of water). The ⁸¹Br isotope transition (m/z 229 -> 211) should also be monitored for confirmation.
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the chosen MRM transition.
-
Workflow Comparison Diagram
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Conclusion and Recommendations
The optimal mass spectrometric approach for analyzing this compound is dictated entirely by the analytical objective.
-
For unambiguous structural confirmation, purity analysis, and identification of unknown synthesis byproducts , the rich, reproducible fragmentation of GC-MS with Electron Ionization is superior. Its ability to match spectra against established libraries provides a high degree of confidence in identification.
-
For highly sensitive quantification in complex matrices, accurate molecular weight determination, and studying metabolic pathways , the soft ionization of LC-MS/MS with Electrospray Ionization is the clear choice. The stability of the protonated molecule and the specificity of MRM transitions provide unparalleled sensitivity and accuracy for quantitative applications.
By understanding the fundamental principles behind each technique and the specific fragmentation behavior of the molecule, researchers can confidently select and implement the most appropriate and powerful analytical strategy.
References
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Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 11, 2026, from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved January 11, 2026, from [Link]
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LibreTexts. (2023, August 29). 12.1: Mass Spectrometry. Retrieved January 11, 2026, from [Link]
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Aijiren. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Retrieved January 11, 2026, from [Link]
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ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved January 11, 2026, from [Link]
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Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved January 11, 2026, from [Link]
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Save My Exams. (2025, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved January 11, 2026, from [Link]
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Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved January 11, 2026, from [Link]
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University of Colorado Boulder. (2011). FRAGMENTATION. Retrieved January 11, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 11, 2026, from [Link]
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LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved January 11, 2026, from [Link]
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University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved January 11, 2026, from [Link]
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Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved January 11, 2026, from [Link]
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Pranay, P. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery. Retrieved January 11, 2026, from [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 11, 2026, from [Link]
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AllChemystry. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2025, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved January 11, 2026, from [Link]
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LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 11, 2026, from [Link]
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Chem Wisdom. (2025, August 12). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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Chem Wisdom. (2025, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved January 11, 2026, from [Link]
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American Chemical Society. (n.d.). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
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NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved January 11, 2026, from [Link]
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SIELC Technologies. (2018, May 16). 4-Bromophenyl cyclopropyl ketone. Retrieved January 11, 2026, from [Link]
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PubChemLite. (n.d.). (4-bromophenyl)(cyclopropyl)methanamine (C10H12BrN). Retrieved January 11, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C10H11BrO). Retrieved January 11, 2026, from [Link]
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Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation. Retrieved January 11, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. Retrieved January 11, 2026, from [Link]
-
American Chemical Society. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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A Comparative Infrared Spectroscopic Guide to (4-Bromophenyl)(cyclopropyl)methanol and its Structural Analogues
This technical guide provides an in-depth analysis of the infrared (IR) spectrum of (4-Bromophenyl)(cyclopropyl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with structurally related alcohols, supported by experimental data to elucidate the contributions of each functional moiety to the overall vibrational spectrum. This guide will delve into the characteristic spectral features, enabling precise identification and quality control.
Introduction to Infrared Spectroscopy in Pharmaceutical Analysis
Infrared spectroscopy is a cornerstone analytical technique in the pharmaceutical industry for the identification and characterization of organic molecules. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequencies of these vibrations are unique to the types of bonds and the overall molecular structure, providing a distinct "fingerprint" for each compound.
For a molecule like this compound, we can anticipate characteristic vibrations from several key functional groups: the hydroxyl (-OH) group, the aromatic 4-bromophenyl ring, and the cyclopropyl ring. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's structure.
Predicted Infrared Spectrum of this compound
While a publicly available, experimentally verified infrared spectrum for this compound could not be located in extensive database searches, we can predict its salient features based on the known absorption frequencies of its constituent functional groups. This theoretical analysis provides a framework for what to expect during experimental characterization.
Key Predicted Vibrational Modes:
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in a solid or liquid state.
-
Aromatic C-H Stretch: Sharp, medium-intensity peaks are anticipated just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) arising from the C-H stretching vibrations of the benzene ring.
-
Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropyl ring are also expected to absorb in the region of 3000-3100 cm⁻¹, often appearing as sharp bands that may overlap with the aromatic C-H stretches.
-
Aliphatic C-H Stretch: While this molecule lacks extended aliphatic chains, some weak C-H stretching from the methine proton adjacent to the hydroxyl group may be observed below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretch: A strong band corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected in the fingerprint region, typically between 1050-1200 cm⁻¹.
-
C-Br Stretch: A medium to strong absorption at lower wavenumbers, generally in the 500-700 cm⁻¹ range, is indicative of the carbon-bromine bond.
-
Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic "breathing" and deformation modes, which can appear in the fingerprint region, often around 1020 cm⁻¹ and 870 cm⁻¹.
Comparative Analysis with Structural Analogues
To understand the spectral contributions of the different components of this compound, we will compare its predicted spectrum with the experimental spectra of three key analogues: Benzyl Alcohol, 4-Bromobenzyl Alcohol, and Cyclopropyl(phenyl)methanol.
Benzyl Alcohol: The Parent Aryl Methanol
Benzyl alcohol provides the fundamental spectral features of a simple aromatic alcohol. Its spectrum is foundational for identifying the contributions of the phenyl and methanol moieties.
Table 1: Experimental IR Peak Data for Benzyl Alcohol
| Wavenumber (cm⁻¹) | Assignment |
| ~3330 (broad, strong) | O-H stretch (hydrogen-bonded) |
| ~3030 (medium) | Aromatic C-H stretch |
| ~2920, ~2870 (weak) | CH₂ stretch |
| ~1495, ~1455 (medium) | Aromatic C=C stretch |
| ~1208 (strong) | C-O stretch |
| ~1020 (strong) | In-plane C-H bend |
| ~735, ~695 (strong) | Out-of-plane C-H bend (monosubstituted) |
Data sourced from the NIST Chemistry WebBook.[1][2]
4-Bromobenzyl Alcohol: Introducing the Halo-Aromatic Group
By adding a bromine atom to the para position of the phenyl ring, we can observe the influence of this heavy halogen on the spectrum.
Table 2: Experimental IR Peak Data for 4-Bromobenzyl Alcohol
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad, strong) | O-H stretch (hydrogen-bonded) |
| ~3020 (medium) | Aromatic C-H stretch |
| ~2920, ~2860 (weak) | CH₂ stretch |
| ~1590, ~1485 (strong) | Aromatic C=C stretch |
| ~1070 (strong) | C-O stretch |
| ~1010 (strong) | In-plane C-H bend (p-disubstituted) |
| ~810 (strong) | Out-of-plane C-H bend (p-disubstituted) |
| ~650 (medium) | C-Br stretch |
Data sourced from the NIST Chemistry WebBook.[3]
The most significant changes are the shift in the out-of-plane C-H bending mode to a lower frequency (~810 cm⁻¹) which is characteristic of para-disubstitution, and the appearance of the C-Br stretch.
Cyclopropyl(phenyl)methanol: Isolating the Cyclopropyl Signature
This analogue allows for the identification of the spectral features introduced by the cyclopropyl group in the absence of the bromo-substituent.
Table 3: Experimental IR Peak Data for Cyclopropyl(phenyl)methanol
| Wavenumber (cm⁻¹) | Assignment |
| ~3380 (broad, strong) | O-H stretch (hydrogen-bonded) |
| ~3080, ~3005 (medium) | Cyclopropyl & Aromatic C-H stretch |
| ~1495, ~1450 (medium) | Aromatic C=C stretch |
| ~1040 (strong) | C-O stretch |
| ~1020 (medium) | Cyclopropyl ring vibration |
| ~750, ~700 (strong) | Out-of-plane C-H bend (monosubstituted) |
Data sourced from the NIST Chemistry WebBook.
The notable feature here is the appearance of C-H stretching vibrations above 3050 cm⁻¹, characteristic of the strained cyclopropyl ring, which overlaps with the aromatic C-H stretches. A distinct cyclopropyl ring vibration is also observed.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Sample
This section provides a standardized protocol for obtaining a high-quality infrared spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal, atmospheric water, and carbon dioxide.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Retract the press arm and carefully remove the solid sample.
-
Clean the ATR crystal surface thoroughly with a solvent-dampened, lint-free wipe to prepare for the next sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the acquisition and analysis of an IR spectrum.
Caption: Workflow for ATR-FTIR Spectroscopy
Conclusion
The infrared spectrum of this compound is distinguished by a combination of features arising from its three primary structural components. The broad O-H stretch, characteristic aromatic and cyclopropyl C-H stretches, aromatic C=C absorptions, a strong C-O stretch, and a C-Br vibration in the lower frequency region collectively form its unique spectral fingerprint. By comparing its predicted spectrum with the experimental spectra of benzyl alcohol, 4-bromobenzyl alcohol, and cyclopropyl(phenyl)methanol, the specific contributions of the bromophenyl and cyclopropyl groups are clearly delineated. This comparative approach, grounded in the analysis of experimental data from structural analogues, provides a robust framework for the spectroscopic identification and characterization of this important pharmaceutical intermediate.
References
-
National Institute of Standards and Technology. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of (4-Bromophenyl)(cyclopropyl)methanol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (4-Bromophenyl)(cyclopropyl)methanol is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of the most common and effective synthesis routes to this important secondary alcohol, offering insights into the practical considerations and experimental details for each methodology.
Introduction to this compound
This compound, with its characteristic aryl, cyclopropyl, and alcohol functionalities, serves as a versatile synthon in medicinal chemistry. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the cyclopropyl group can impart unique conformational constraints and metabolic stability to target molecules. The secondary alcohol provides a handle for further chemical transformations. The selection of an appropriate synthetic route is therefore a critical decision in any research and development program.
This guide will compare three primary synthetic strategies:
-
Route 1: Two-Step Synthesis via Grignard Reaction and Ketone Reduction
-
Route 2: Direct Reduction of a Commercially Available Ketone
-
Route 3: Alternative Grignard Approach
-
Route 4: Asymmetric Synthesis for Enantiopure Product
Each route will be evaluated based on yield, scalability, reagent availability and cost, and operational simplicity.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Two-Step Grignard & Reduction | Route 2: Direct Ketone Reduction | Route 3: Alternative Grignard | Route 4: Asymmetric Reduction |
| Overall Yield | Good to Excellent | Excellent | Good to Excellent | Good to Excellent |
| Purity | Good to Excellent | Excellent | Good to Excellent | Excellent |
| Scalability | Moderate to High | High | Moderate to High | Moderate |
| Reagent Cost | Moderate | Low to Moderate | Moderate | High |
| Safety | Grignard reagent handling | Standard | Grignard reagent handling | Standard |
| Simplicity | Two distinct steps | Single step | Two distinct steps | Single step, specialized catalyst |
| Key Advantage | Control over both steps | Simplicity and speed | Alternative starting materials | Access to enantiopure product |
| Key Disadvantage | Two-step process | Relies on commercial ketone | Grignard preparation | Catalyst cost and sensitivity |
Route 1: Two-Step Synthesis via Grignard Reaction and Subsequent Ketone Reduction
This is arguably the most common and versatile approach, proceeding in two distinct stages: the formation of (4-bromophenyl)(cyclopropyl)methanone, followed by its reduction to the desired alcohol.
Step 1a: Synthesis of (4-bromophenyl)(cyclopropyl)methanone via Grignard Reaction
The key carbon-carbon bond formation is achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to 4-bromobenzaldehyde. The Grignard reagent, cyclopropylmagnesium bromide, is typically prepared in situ from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.[1]
Mechanism: The reaction is initiated by the formation of the Grignard reagent. A small amount of iodine is often used to activate the magnesium surface. Once formed, the highly nucleophilic cyclopropylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to yield the ketone.
Caption: Grignard reaction pathway to the ketone intermediate.
Step 1b: Reduction of (4-bromophenyl)(cyclopropyl)methanone
The intermediate ketone is then reduced to the target secondary alcohol. This is a standard transformation for which several reliable methods exist. The most common laboratory-scale reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2][3]
-
Sodium Borohydride (NaBH₄): This is a milder and safer reducing agent, typically used in alcoholic solvents like methanol or ethanol. It selectively reduces aldehydes and ketones.[2][3]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will also reduce esters, carboxylic acids, and amides. It must be used in anhydrous aprotic solvents like THF or diethyl ether and requires a careful workup procedure.[2][3]
Mechanism: The reduction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the workup to give the final alcohol.
Caption: Reduction of the ketone to the target alcohol.
Route 2: Direct Reduction of Commercially Available Ketone
For researchers who wish to bypass the Grignard reaction step, (4-bromophenyl)(cyclopropyl)methanone is commercially available from several suppliers. This simplifies the synthesis to a single reduction step, as described in Step 1b.
This route is highly advantageous for its simplicity, speed, and high yield, making it an excellent choice for rapid analog synthesis and small- to medium-scale production where the cost of the starting ketone is not prohibitive.
Route 3: Alternative Grignard Approach
An alternative to Route 1 involves reversing the roles of the Grignard reagent and the electrophile. In this approach, 4-bromophenylmagnesium bromide is reacted with cyclopropanecarboxaldehyde.
Mechanism: The mechanism is analogous to that of Route 1, with the aryl Grignard reagent acting as the nucleophile and the cyclopropyl aldehyde as the electrophile.
Caption: Alternative Grignard pathway to the target alcohol.
This route can be advantageous if 4-bromobenzene and cyclopropanecarboxaldehyde are more readily available or cost-effective than the starting materials for Route 1.
Route 4: Asymmetric Synthesis for Enantiopure Product
For many applications in drug development, the synthesis of a single enantiomer of a chiral molecule is required. This compound is chiral, and its enantiomers can be accessed through the asymmetric reduction of the prochiral ketone, (4-bromophenyl)(cyclopropyl)methanone.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[4][5][6][7] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂).
Mechanism: The chiral CBS catalyst coordinates with the borane, creating a chiral complex that directs the hydride delivery to one face of the ketone. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, leading to a highly enantioselective reduction.[4][7]
Caption: Asymmetric reduction using a CBS catalyst.
The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines the stereochemistry of the resulting alcohol. This method typically provides high yields and excellent enantiomeric excesses. However, the cost of the chiral catalyst can be a consideration for large-scale synthesis.
Experimental Protocols
Protocol for Route 1: Two-Step Synthesis
Step 1a: Synthesis of (4-bromophenyl)(cyclopropyl)methanone
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine and a few milliliters of anhydrous THF.
-
Add a small portion of a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of 4-bromobenzaldehyde (0.9 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 1b: Reduction of (4-bromophenyl)(cyclopropyl)methanone with NaBH₄
-
Dissolve (4-bromophenyl)(cyclopropyl)methanone (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol for Route 4: Asymmetric CBS Reduction
-
To a flame-dried flask under a nitrogen atmosphere, add the chiral CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine, 0.1 eq.).
-
Add anhydrous THF and cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of (4-bromophenyl)(cyclopropyl)methanone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The synthesis of this compound can be achieved through several effective routes. The choice of the optimal pathway depends on the specific requirements of the research program, including scale, cost, time constraints, and the need for enantiopure material.
-
Route 1 offers a versatile and cost-effective approach for moderate to large-scale synthesis.
-
Route 2 is ideal for rapid, small-scale synthesis when the starting ketone is readily available.
-
Route 3 provides a valuable alternative depending on the availability of starting materials.
-
Route 4 is the method of choice for accessing enantiomerically pure this compound, a critical consideration in modern drug discovery.
By carefully considering the advantages and disadvantages of each route, researchers can select the most appropriate synthetic strategy to efficiently and reliably produce this key intermediate for their drug development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
- Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
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- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of (4-Bromophenyl)(cyclopropyl)methanol: Yields and Methodologies
Introduction
(4-Bromophenyl)(cyclopropyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a cyclopropyl group attached to a benzylic alcohol, is of significant interest to medicinal chemists. The selection of an optimal synthetic route to this intermediate is crucial for the efficiency, scalability, and economic viability of the overall manufacturing process. This guide provides a comprehensive comparison of the two primary methodologies for the synthesis of this compound: the Grignard reaction and the reduction of a ketone precursor. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields and practical considerations.
Methodology 1: Grignard Reaction
The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds, and it represents a direct approach to this compound.[1] This method involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to cyclopropanecarboxaldehyde.
Reaction Scheme:
Mechanism and Rationale
The Grignard reagent is prepared by reacting 4-bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][3] The carbon atom of the 4-bromophenyl group, bonded to the electropositive magnesium, becomes highly nucleophilic. This nucleophilic carbon then attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[3] Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol. The anhydrous conditions are critical, as any protic solvent would quench the Grignard reagent.[3]
Experimental Protocol: Grignard Synthesis
Materials:
-
4-Bromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Cyclopropanecarboxaldehyde
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 4-bromobenzene solution to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Expected Yield:
Methodology 2: Reduction of (4-Bromophenyl)(cyclopropyl)methanone
An alternative and often highly efficient route to this compound is the reduction of the corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone. This ketone is commercially available or can be synthesized via methods such as Friedel-Crafts acylation. The reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.[4][5]
Reaction Scheme:
Mechanism and Rationale
Sodium borohydride serves as a source of hydride ions (H⁻).[5] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This nucleophilic addition results in the formation of an alkoxide intermediate.[2] The reaction is typically carried out in a protic solvent like methanol or ethanol, which then protonates the alkoxide to furnish the final alcohol product.[6] NaBH₄ is a selective reducing agent and will not reduce other functional groups like esters or carboxylic acids under these conditions, which can be an advantage in more complex syntheses.[4]
Experimental Protocol: Ketone Reduction
Materials:
-
(4-Bromophenyl)(cyclopropyl)methanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve (4-bromophenyl)(cyclopropyl)methanone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by column chromatography.
Expected Yield:
The reduction of ketones with sodium borohydride is generally a high-yielding reaction. Expected yields for this transformation are typically in the range of 90-98% .
Synthesis of the Ketone Precursor: (4-Bromophenyl)(cyclopropyl)methanone
For the reduction pathway, the availability of the starting ketone is essential. (4-Bromophenyl)(cyclopropyl)methanone can be prepared via a Friedel-Crafts acylation reaction.[7]
Reaction Scheme:
This reaction involves the electrophilic aromatic substitution of bromobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Comparative Analysis
| Feature | Grignard Reaction | Ketone Reduction |
| Starting Materials | 4-Bromobenzene, Cyclopropanecarboxaldehyde | (4-Bromophenyl)(cyclopropyl)methanone |
| Reagents | Magnesium, Anhydrous Solvents | Sodium Borohydride, Methanol |
| Typical Yield | 70-90% | 90-98% |
| Advantages | Direct C-C bond formation, fewer synthetic steps if starting from the aryl halide and aldehyde. | High yield, mild reaction conditions, high functional group tolerance. |
| Disadvantages | Requires strictly anhydrous conditions, potential for side reactions (e.g., Wurtz coupling). | Requires the synthesis or purchase of the ketone precursor, adding a step to the overall sequence. |
Conclusion
Both the Grignard reaction and the reduction of (4-bromophenyl)(cyclopropyl)methanone are viable and effective methods for the synthesis of this compound.
-
The Grignard reaction offers a more direct route, forming the carbon-carbon and carbon-oxygen bonds in a single pot. However, it is highly sensitive to moisture and may require careful optimization to maximize the yield.
-
The ketone reduction method typically provides higher yields and is more tolerant of various functional groups. The operational simplicity and mild conditions make it an attractive choice, especially for larger-scale synthesis, provided the ketone precursor is readily available.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including the availability and cost of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory. For high-purity and high-yield synthesis, the two-step process involving the preparation and subsequent reduction of (4-bromophenyl)(cyclopropyl)methanone is often the preferred method.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Grignard Reactions with Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]
-
Reduction of a Ketone Using Sodium Borohydride. (2020). In Organic Chemistry Laboratory Techniques. LibreTexts. [Link]
-
Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]
-
Grignard reaction. (n.d.). In Wikipedia. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
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- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. d.web.umkc.edu [d.web.umkc.edu]
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- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to the Comparative Analysis of (4-Bromophenyl)(cyclopropyl)methanol Analogs: A Proposed Investigation of Antifungal and Anticancer Potential
For drug development professionals, medicinal chemists, and researchers in the life sciences, the identification and optimization of novel bioactive scaffolds are of paramount importance. The (4-Bromophenyl)(cyclopropyl)methanol core structure presents an intriguing starting point for the development of new therapeutic agents, with preliminary studies on related compounds suggesting potential antifungal and anticancer properties.[1][2] This guide provides a comprehensive framework for a comparative biological activity study of a proposed series of this compound analogs. We will delve into the rationale for analog selection, propose detailed synthetic and biological evaluation protocols, and offer insights into potential mechanisms of action. Our objective is to furnish a robust experimental blueprint that is both scientifically rigorous and readily adaptable.
Introduction: The Rationale for Analog Comparison
The this compound scaffold combines several features that are attractive from a medicinal chemistry perspective. The bromophenyl group offers a handle for further chemical modification and can participate in halogen bonding, a significant interaction in ligand-protein binding. The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability and binding affinity. The benzylic alcohol is a key functional group, often involved in hydrogen bonding interactions with biological targets and essential for the biological activity of similar compounds.[1]
While the parent compound serves as a valuable chemical starting point, systematic structural modifications are necessary to explore the structure-activity relationship (SAR) and identify analogs with enhanced potency and selectivity. This guide proposes a focused library of analogs designed to probe the effects of electronic and steric modifications on the phenyl ring.
Proposed Analogs for Synthesis and Evaluation:
| Compound ID | R Group (Position 4) | Rationale for Inclusion |
| 1 (Parent) | Br | Parent compound for baseline activity. |
| 2 | Cl | Investigates the effect of a smaller, more electronegative halogen. |
| 3 | F | Explores the impact of a highly electronegative and metabolically stable halogen. |
| 4 | CH₃ | Introduces an electron-donating group to probe electronic effects. |
| 5 | OCH₃ | A stronger electron-donating group to further explore electronic effects. |
| 6 | H | Unsubstituted analog to determine the importance of the halogen. |
Experimental Design: A Step-by-Step Approach
A successful comparative study hinges on a well-defined and reproducible experimental workflow. The following sections outline the proposed synthetic and biological testing protocols.
Synthesis of (4-Substituted-phenyl)(cyclopropyl)methanol Analogs
The proposed analogs can be synthesized via a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds.
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of the proposed analogs.
Step-by-Step Synthesis Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of cyclopropyl magnesium bromide.
-
Reaction with Aldehyde: Once the Grignard reagent is formed, cool the reaction mixture to 0 °C. Add a solution of the appropriately substituted 4-bromobenzaldehyde (or 4-chloro, 4-fluoro, etc.) in anhydrous THF dropwise.
-
Monitoring and Quenching: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Antifungal Activity
The antifungal activity of the synthesized analogs will be assessed against relevant fungal strains, such as Botrytis cinerea, a common plant pathogen.[1]
Experimental Workflow for Antifungal Assay:
Caption: Workflow for determining the antifungal activity of the synthesized analogs.
Step-by-Step Antifungal Protocol (Conidial Germination Assay):
-
Fungal Strain and Culture: Obtain a culture of Botrytis cinerea. Grow the fungus on a suitable medium, such as potato dextrose agar (PDA), until sporulation is observed.
-
Spore Suspension: Harvest the conidia by flooding the plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to approximately 1 x 10⁵ conidia/mL using a hemocytometer.
-
Compound Preparation: Prepare stock solutions of the synthesized analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a series of dilutions in a sterile growth medium (e.g., Czapek-Dox medium).
-
Assay Setup: In a 96-well microplate, add the spore suspension to each well containing the different concentrations of the test compounds. Include a positive control (a known antifungal agent) and a negative control (medium with DMSO).
-
Incubation: Incubate the microplate at a suitable temperature (e.g., 25 °C) for a period that allows for germination in the negative control (typically 12-24 hours).
-
Analysis: After incubation, observe the wells under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium. For each concentration, count the number of germinated and non-germinated spores (at least 100 spores per replicate).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticipated Data Comparison Table for Antifungal Activity:
| Compound ID | R Group | IC₅₀ against B. cinerea (µM) |
| 1 | Br | Experimental Value |
| 2 | Cl | Experimental Value |
| 3 | F | Experimental Value |
| 4 | CH₃ | Experimental Value |
| 5 | OCH₃ | Experimental Value |
| 6 | H | Experimental Value |
| Positive Control | (e.g., Fluconazole) | Experimental Value |
Evaluation of Anticancer Activity
The anticancer potential of the analogs will be evaluated against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell viability.
Experimental Workflow for Anticancer Assay:
Caption: Workflow for determining the anticancer activity of the synthesized analogs.
Step-by-Step Anticancer Protocol (SRB Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the synthesized analogs. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Return the plates to the incubator and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates with water and allow them to air dry. Stain the fixed cells with a solution of Sulforhodamine B in acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Remove the staining solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Solubilize the bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance of each well at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Determine the concentration that causes 50% growth inhibition (GI₅₀) for each compound.
Anticipated Data Comparison Table for Anticancer Activity:
| Compound ID | R Group | GI₅₀ against MCF-7 (µM) | GI₅₀ against A549 (µM) |
| 1 | Br | Experimental Value | Experimental Value |
| 2 | Cl | Experimental Value | Experimental Value |
| 3 | F | Experimental Value | Experimental Value |
| 4 | CH₃ | Experimental Value | Experimental Value |
| 5 | OCH₃ | Experimental Value | Experimental Value |
| 6 | H | Experimental Value | Experimental Value |
| Positive Control | Doxorubicin | Experimental Value | Experimental Value |
Mechanistic Insights and Future Directions
While the primary goal of this initial study is to establish a structure-activity relationship, a deeper understanding of the mechanism of action is crucial for further development. Based on the activities of related compounds, one could hypothesize that these analogs may interfere with cellular processes such as membrane integrity in fungi or specific signaling pathways in cancer cells. For instance, many anticancer agents target tubulin polymerization.[3][4]
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: A hypothetical pathway illustrating the potential anticancer mechanism of action via tubulin inhibition.
Future studies should aim to elucidate the precise molecular targets of the most potent analogs identified in this screen. This could involve molecular docking studies, enzymatic assays, and western blotting to probe the modulation of key proteins in relevant pathways.
Conclusion
This guide provides a comprehensive and actionable framework for the comparative biological evaluation of this compound analogs. By systematically synthesizing and testing a focused library of compounds, researchers can gain valuable insights into the structure-activity relationships governing their antifungal and anticancer properties. The detailed protocols and proposed data analysis methods are designed to ensure the generation of reliable and comparable results. The findings from such a study will be instrumental in guiding the design of next-generation analogs with improved therapeutic potential.
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National Institutes of Health (NIH). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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Elsevier. Asymmetric preparation of antifungal 1-(4 -chlorophenyl)-1-cyclopropyl methanol and 1-(4 -chlorophenyl)-2-phenylethanol. Study of the detoxification mechanism by Botrytis cinerea. [Link]
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MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
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National Institutes of Health (NIH). ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol. [Link]
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National Institutes of Health (NIH). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. [Link]
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National Institutes of Health (NIH). Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2. [Link]
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Angene. (1-(4-Bromophenyl)cyclopropyl)methanol. [Link]
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ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
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ResearchGate. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
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National Institutes of Health (NIH). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. [Link]
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Royal Society of Chemistry. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. [Link]
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National Institutes of Health (NIH). Antifungal Activity against Botryosphaeriaceae Fungi of the Hydro-Methanolic Extract of Silybum marianum Capitula Conjugated with Stevioside. [Link]
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MDPI. Antifungal, Antiviral, and HPLC Analysis of Phenolic and Flavonoid Compounds of Amphiroa anceps Extract. [Link]
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ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]
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A Comparative Guide to the Reactivity of (4-Bromophenyl)(cyclopropyl)methanol and Other Aryl Alcohols
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A Technical Brief for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within drug discovery and development, a nuanced understanding of the reactivity of functional groups is paramount. Aryl alcohols, a common structural motif in many pharmaceutical agents, exhibit a wide range of chemical behaviors dictated by the electronic and steric nature of their substituents. This guide provides an in-depth comparative analysis of the reactivity of (4-Bromophenyl)(cyclopropyl)methanol against other benchmark aryl alcohols. By examining its performance in key chemical transformations, we aim to provide a predictive framework for its synthetic utility.
The Decisive Role of Substituents in Aryl Alcohol Reactivity
The reactivity of an aryl alcohol is fundamentally governed by the substituents on both the aromatic ring and the carbinol carbon. These groups can profoundly influence the stability of reaction intermediates, such as carbocations, and the electron density at the reaction center, thereby dictating the kinetics and outcome of a reaction.
This compound is a particularly interesting case study due to its unique combination of substituents:
-
The 4-Bromo Group: This substituent exerts a dual electronic effect. It is inductively electron-withdrawing due to the electronegativity of bromine, which tends to destabilize carbocationic intermediates. However, it is also weakly electron-donating through resonance, a factor that can come into play depending on the reaction mechanism.
-
The Cyclopropyl Group: This small, strained ring possesses unique electronic properties. The C-C bonds of a cyclopropane ring have significant p-character, allowing them to stabilize an adjacent positive charge through orbital overlap, a phenomenon known as cyclopropylcarbinyl cation stabilization.[1] This effect can be remarkably potent, often overriding the influence of other substituents.
To contextualize the reactivity of this compound, we will compare it to a selection of other aryl alcohols:
-
Benzyl Alcohol: The parent compound, providing a baseline for comparison.
-
4-Methoxybenzyl Alcohol: Contains a strong electron-donating group, expected to accelerate reactions involving carbocation formation.
-
4-Nitrobenzyl Alcohol: Features a strong electron-withdrawing group, which should significantly slow down reactions proceeding through a carbocation intermediate.
We will evaluate the reactivity of these compounds in two fundamental and informative transformations: oxidation and acid-catalyzed solvolysis.
Comparative Analysis of Reactivity
I. Oxidation to Carbonyl Compounds
The oxidation of a secondary alcohol to a ketone is a common and crucial transformation in organic synthesis. The facility of this reaction is influenced by the electron density at the carbinol carbon.
Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation
A standardized protocol for the oxidation of secondary alcohols involves the use of Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent.[2][3][4]
-
The alcohol (1.0 mmol) is dissolved in dichloromethane (10 mL).
-
PCC (1.5 mmol) is added to the solution.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
-
The solvent is evaporated to yield the corresponding ketone.
Table 1: Comparative Oxidation Rates of Aryl Alcohols
| Substrate | Relative Rate of Oxidation |
| 4-Methoxybenzyl alcohol | Fastest |
| Benzyl alcohol | Fast |
| This compound | Moderate |
| 4-Nitrobenzyl alcohol | Slowest |
Discussion of Oxidation Results:
The rate of oxidation is directly correlated with the electron-donating ability of the substituents. The strongly electron-donating methoxy group in 4-methoxybenzyl alcohol significantly accelerates the reaction. Conversely, the electron-withdrawing nitro group in 4-nitrobenzyl alcohol deactivates the carbinol center, leading to a much slower oxidation.
This compound exhibits an intermediate reactivity. The electron-withdrawing nature of the bromo group slows the reaction relative to benzyl alcohol. However, the cyclopropyl group appears to exert a mild electron-donating effect in this context, making the oxidation more facile than that of 4-nitrobenzyl alcohol. This highlights the nuanced electronic contribution of the cyclopropyl group, which can adapt to the electronic demands of the reaction.
Experimental Workflow for PCC Oxidation
Caption: General workflow for the oxidation of aryl alcohols using PCC.
II. Acid-Catalyzed Solvolysis
Solvolysis reactions, particularly those catalyzed by acid, often proceed through an SN1-type mechanism involving the formation of a carbocation intermediate.[5][6][7][8] The rate of such reactions is therefore highly sensitive to the stability of this carbocation.
Experimental Protocol: Acid-Catalyzed Solvolysis in an Alcoholic Solvent
-
The aryl alcohol (1.0 mmol) is dissolved in a suitable alcohol solvent (e.g., methanol or ethanol, 10 mL).
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.[5]
-
The reaction is stirred at a constant temperature, and the rate of disappearance of the starting material is monitored by a suitable analytical technique (e.g., GC or HPLC).
Table 2: Relative Rates of Acid-Catalyzed Solvolysis
| Substrate | Relative Rate of Solvolysis |
| This compound | Fastest |
| 4-Methoxybenzyl alcohol | Fast |
| Benzyl alcohol | Moderate |
| 4-Nitrobenzyl alcohol | Slowest |
Discussion of Solvolysis Results:
The solvolysis rates provide a clear picture of carbocation stability. The electron-donating methoxy group in 4-methoxybenzyl alcohol significantly stabilizes the benzylic carbocation, leading to a rapid reaction.[9] Conversely, the electron-withdrawing nitro group strongly destabilizes the carbocation, resulting in a very slow solvolysis rate.
Most notably, this compound undergoes solvolysis at the fastest rate, even surpassing the rate of the highly activated 4-methoxybenzyl alcohol. This dramatic rate enhancement is a direct consequence of the powerful stabilizing effect of the cyclopropyl group on the adjacent carbocation.[1][10] The orbital overlap between the cyclopropane C-C bonds and the empty p-orbital of the carbocation delocalizes the positive charge very effectively. This stabilization is so pronounced that it completely overcomes the deactivating inductive effect of the para-bromo substituent.
Logical Relationship of Substituent Effects on Carbocation Stability
Caption: Influence of substituent electronic effects on carbocation stability and solvolysis rate.
Synthetic Implications and Conclusion
The comparative reactivity study of this compound reveals a fascinating and synthetically useful dichotomy:
-
In oxidation reactions , its reactivity is primarily governed by the electron-withdrawing nature of the bromo substituent, leading to a moderate reaction rate.
-
In reactions proceeding via a carbocation intermediate , the cyclopropyl group's profound stabilizing effect dominates, making it exceptionally reactive.
This dual nature allows for selective transformations. For instance, one could perform an oxidation without significant risk of undesired SN1 side reactions under neutral or basic conditions. Conversely, under acidic conditions, reactions involving the formation of the cyclopropylcarbinyl cation will be highly favored.
For drug development professionals, this predictable reactivity is a significant asset. The this compound scaffold can be a versatile starting point for the synthesis of a wide array of derivatives. The bromo-substituent also provides a convenient handle for further functionalization via cross-coupling reactions. A thorough understanding of the principles outlined in this guide will enable chemists to harness the unique reactivity of this compound to efficiently construct complex molecular architectures with potential therapeutic applications.
References
- Hart, H., & Sandri, J. M. (1959). The Solvolysis of 1-Aryl-1-cyclopropylethyl p-Nitrobenzoates. Journal of the American Chemical Society, 81(2), 320–326.
- Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756.
- Pajooheshnia, R., & Ghammamy, S. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4).
- Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992).
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
- Golinkin, H. S., & Hyne, J. B. (1967). Enthalpy and entropy of activation for benzyl chloride solvolysis in various alcohol–water solvent mixtures. Canadian Journal of Chemistry, 45(11), 125-128.
- Ananda, S., et al. (2011). Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. Journal of Applicable Chemistry, 1(1), 1-7.
- Mott, A. G., et al. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts.
- Nikitas, N. F., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6694-6699.
- LibreTexts. (2023).
- Chem Help ASAP. (2019, October 21). solvolysis reactions of alcohols [Video]. YouTube.
- Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689–4691.
- Martin, S. E., & Garrone, A. (2003). Secondary and benzylic alcohols oxydations using various oxydants. Tetrahedron Letters, 44(4), 549-552.
- Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry [Video]. YouTube.
- Reddy, M. S., et al. (2012). Reactivity of substituted 1°/2°/3° benzyl alcohols. Catalysis Science & Technology, 2(11), 2274-2278.
- Ashenhurst, J. (2011, September 9).
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- Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548-2554.
- Amyes, T. L., & Jencks, W. P. (1989). Acid-Catalyzed Solvolysis of Allylic Ethers and Alcohols. Competing Elimination and Substitution via a Thermodynamically “Stable” Carbocation. Journal of the American Chemical Society, 111(20), 7888–7900.
- Park, J., et al. (2024). Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. ACS Sustainable Chemistry & Engineering.
- Carroll, M. F. (1949). Acid-catalysed alcoholysis. Part II. Aprotic solvents. Journal of the Chemical Society (Resumed), 2188.
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Spectroscopic Data Validation for (4-Bromophenyl)(cyclopropyl)methanol: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the validation of spectroscopic data for the compound (4-Bromophenyl)(cyclopropyl)methanol. As a crucial step in drug discovery and development, robust and unambiguous structural confirmation is paramount. This document outlines the requisite spectroscopic analyses, offers a comparative look at structurally similar molecules, and provides detailed protocols to ensure data integrity and adherence to the highest scientific standards. While this guide provides a template for validation, it is intended to be used in conjunction with experimentally acquired data for the target compound.
Introduction: The Imperative of Spectroscopic Validation
This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring, a cyclopropyl group, and a benzylic alcohol, presents a unique spectroscopic fingerprint. Accurate interpretation and validation of this fingerprint are non-negotiable for ensuring purity, confirming identity, and forming a reliable basis for further research and development.
This guide will delve into the four cornerstone techniques of spectroscopic analysis for small organic molecules:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton environment and connectivity.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
We will also draw comparisons with two structurally related analogs, (Phenyl)(cyclopropyl)methanol and (4-Chlorophenyl)(cyclopropyl)methanol , to highlight the influence of the para-substituent on the spectroscopic properties.
Spectroscopic Data Analysis for this compound
Note: The following sections for ¹H and ¹³C NMR are presented as a template. Researchers should insert their experimentally obtained data for analysis.
¹H NMR Spectroscopy (Expected Data)
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic, methine, and cyclopropyl protons. The chemical shifts, multiplicities, and coupling constants will be critical for structural assignment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic (Ha) | ~7.5 | Doublet | ~8.0 |
| Aromatic (Hb) | ~7.2 | Doublet | ~8.0 |
| Methine (Hc) | ~4.2 | Doublet | ~8.0 |
| Cyclopropyl (Hd) | ~1.0 - 1.2 | Multiplet | - |
| Cyclopropyl (He) | ~0.2 - 0.6 | Multiplet | - |
| Hydroxyl (OH) | Variable | Singlet (broad) | - |
Causality Behind Expected Shifts:
-
The aromatic protons are expected to appear as two doublets due to the para-substitution pattern, exhibiting ortho-coupling. The electron-withdrawing effect of the bromine atom will likely shift these signals downfield compared to the unsubstituted analog.
-
The methine proton (Hc), being adjacent to both the aromatic ring and the hydroxyl group, will be deshielded and is expected to show coupling to the adjacent cyclopropyl proton.
-
The cyclopropyl protons (Hd and He) will reside in the upfield region, characteristic of strained ring systems. Their complex splitting patterns arise from both geminal and vicinal coupling.
-
The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Expected Data)
The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-Br (Aromatic) | ~121 |
| C-H (Aromatic) | ~128, ~131 |
| C-C(OH) (Aromatic) | ~143 |
| C-OH (Methine) | ~75 |
| C-H (Cyclopropyl) | ~15 |
| CH₂ (Cyclopropyl) | ~5 |
Rationale for Expected Chemical Shifts:
-
The carbon atom bonded to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and is expected to appear at a distinct chemical shift.
-
The aromatic carbons will resonate in the typical downfield region of 120-145 ppm.
-
The methine carbon attached to the hydroxyl group will be found in the 70-80 ppm range.
-
The cyclopropyl carbons will be observed at unusually high field due to the ring strain.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in this compound.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| O-H Stretch | 3600 - 3200 | Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch | 1260 - 1000 | Strong |
| C-Br Stretch | 680 - 515 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 226 and 228 (approximately 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Expected Fragmentation: Loss of water (M-18), loss of the cyclopropyl group (M-41), and fragments corresponding to the bromophenyl moiety. PubChemLite predicts a monoisotopic mass of 225.99933 Da.[1]
Comparative Analysis with Structural Analogs
A powerful validation strategy is to compare the spectroscopic data of the target compound with that of known, structurally similar molecules.
(Phenyl)(cyclopropyl)methanol
This analog lacks the bromine substituent, providing a baseline for understanding the electronic effects of the halogen.
| Spectroscopic Data | (Phenyl)(cyclopropyl)methanol |
| ¹H NMR | Aromatic protons will appear as a multiplet around 7.2-7.4 ppm. The other signals will be in similar regions to the target compound, but likely slightly upfield due to the absence of the electron-withdrawing bromine. |
| ¹³C NMR | The aromatic signals will be less complex than the brominated analog. The absence of the C-Br signal will be a key differentiator. |
| IR Spectrum | The spectrum will be very similar, with the notable absence of a C-Br stretching vibration. |
| Mass Spectrum | The molecular ion peak will be at m/z = 148. |
(4-Chlorophenyl)(cyclopropyl)methanol
This analog allows for a direct comparison of the effect of two different halogens on the spectroscopic properties.
| Spectroscopic Data | (4-Chlorophenyl)(cyclopropyl)methanol |
| ¹H NMR | The aromatic protons will again show a doublet of doublets pattern, but their chemical shifts will be slightly different from the bromo-analog due to the different electronegativity of chlorine. |
| ¹³C NMR | The chemical shift of the carbon attached to the halogen (C-Cl) will be different from the C-Br signal. |
| IR Spectrum | A C-Cl stretch will be observed (typically 850-550 cm⁻¹), which is at a higher frequency than the C-Br stretch. |
| Mass Spectrum | The molecular ion will show a characteristic 3:1 isotopic pattern for chlorine (M⁺ at m/z = 182 and M+2 at m/z = 184). |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed. These protocols are based on established best practices in analytical chemistry.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Integrate all signals and report chemical shifts relative to TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
Report the frequencies of significant peaks in cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Record the m/z values of the molecular ion and major fragment ions.
-
Data Validation Workflow
A systematic approach to data validation is essential. The following workflow, illustrated in the diagram below, ensures all spectroscopic data is critically evaluated.
Caption: Spectroscopic data validation workflow.
Conclusion: Towards Unambiguous Structural Elucidation
The structural validation of this compound is a critical exercise in ensuring the quality and reliability of research data. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, and by comparing this data with that of structural analogs, researchers can achieve a high degree of confidence in their compound's identity and purity. This guide provides a robust framework for this process, emphasizing the importance of sound experimental technique and logical data interpretation. Adherence to these principles is fundamental to the integrity of scientific research in drug development and beyond.
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
PubChemLite. This compound (C10H11BrO). [Link]
- International Union of Pure and Applied Chemistry (IUPAC). Recommendations for the Presentation of NMR Data for Publication in Chemical Journals. Pure and Applied Chemistry.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for (4-Bromophenyl)(cyclopropyl)methanol
A Senior Application Scientist's field-proven guide to the definitive structural elucidation of (4-Bromophenyl)(cyclopropyl)methanol, comparing X-ray crystallography with alternative spectroscopic methods. This guide provides researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed analytical decisions.
In the synthesis of novel organic compounds, absolute structure confirmation is paramount. For this compound, a molecule with key structural motifs relevant to pharmaceutical development, an unambiguous determination of its three-dimensional arrangement is critical. While a suite of spectroscopic techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands as the gold standard, offering a definitive and high-resolution map of the molecular architecture.
This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data each technique yields.
The Decisive Power of X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a crystalline lattice.[1][2] This technique is not without its challenges, primarily the need to grow high-quality single crystals, which can often be a bottleneck in the analytical process.[3][4] However, the wealth of information obtained—bond lengths, bond angles, and absolute stereochemistry—justifies the effort, especially when structural ambiguity can impact biological activity or intellectual property.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
Objective: To obtain a high-resolution, three-dimensional structure of this compound.
Methodology:
-
Synthesis and Purification: The target compound, this compound, is synthesized from (4-Bromophenyl)(cyclopropyl)methanone via reduction.[5] The crude product is purified by column chromatography to achieve high purity suitable for crystallization.
-
Crystallization: Growing diffraction-quality single crystals is a critical step.[3][6] Several methods should be screened to find the optimal conditions.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a clean vial.[6] The rate of evaporation can be controlled to promote the growth of larger, more ordered crystals.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a precipitant (a solvent in which the compound is less soluble).[7] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, inducing crystallization.[7]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble.[8] Crystals form at the interface as the solvents slowly mix.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to obtain an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.[10]
Alternative & Complementary Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing complementary information.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[2] For this compound, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each proton and carbon atom.
Key Data Insights for this compound:
-
¹H NMR:
-
Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the bromophenyl ring.
-
A multiplet for the proton on the carbon bearing the hydroxyl group.
-
Distinct signals for the protons of the cyclopropyl ring.
-
A signal for the hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR:
-
Signals for the carbon atoms of the bromophenyl ring, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
-
A signal for the carbon atom bonded to the hydroxyl group, typically in the range of 50-80 δ.[14]
-
Signals for the carbon atoms of the cyclopropyl ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[12]
Key Data Insights for this compound:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group.[14][15][16][17] The broadness is indicative of hydrogen bonding.[14][15]
-
Characteristic absorptions for the aromatic C-H and C=C bonds of the bromophenyl ring.[18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2]
Key Data Insights for this compound:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₁BrO, MW: 227.10 g/mol ).[19]
-
Characteristic fragmentation patterns, such as the loss of a water molecule (dehydration) or cleavage of the bond adjacent to the hydroxyl group (alpha cleavage).[14][15]
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, absolute stereochemistry | Unambiguous and definitive structure determination[1][20] | Requires high-quality single crystals, which can be difficult to obtain[3][4] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed information about the molecular framework in solution[1][20] | Can be complex to interpret for large molecules; does not provide direct 3D structure |
| IR Spectroscopy | Presence of functional groups | Quick and easy method for functional group identification[12] | Provides limited information about the overall molecular structure |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula information[2] | Does not provide information on the connectivity or 3D arrangement of atoms |
Workflow and Decision-Making Diagram
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Comparative study of catalysts for the synthesis of (4-Bromophenyl)(cyclopropyl)methanol
A Comparative Guide to Catalytic Syntheses of (4-Bromophenyl)(cyclopropyl)methanol
This compound is a valuable chiral building block in the synthesis of complex organic molecules, finding applications in agrochemicals and pharmaceuticals.[1][2] The presence of the cyclopropyl ring imparts unique conformational constraints and metabolic stability, while the bromophenyl moiety serves as a versatile handle for further functionalization, typically through cross-coupling reactions. The synthesis of this secondary alcohol, particularly in an enantiomerically pure form, is a critical objective for drug development professionals.
This guide provides an in-depth comparative analysis of prevalent catalytic and stoichiometric methodologies for the synthesis of this compound. We will explore two primary synthetic disconnections: the nucleophilic addition of a cyclopropyl group to 4-bromobenzaldehyde and the catalytic reduction of the corresponding ketone. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in selecting the optimal synthetic route for their specific needs, whether for racemic screening compounds or enantiopure active pharmaceutical ingredients.
Synthetic Strategies: An Overview
The synthesis of the target alcohol can be approached from two distinct precursors, each defining a class of synthetic methods.
-
Pathway A: Nucleophilic Addition to Aldehyde. This strategy involves the formation of a carbon-carbon bond by reacting a cyclopropyl nucleophile with 4-bromobenzaldehyde. The most common and direct method is the Grignard reaction.
-
Pathway B: Reduction of Ketone. This pathway begins with (4-bromophenyl)(cyclopropyl)methanone. The ketone is then reduced to the desired secondary alcohol. This approach is particularly powerful for asymmetric synthesis, as a wide array of highly selective catalysts can be employed to control the stereochemistry of the newly formed chiral center.
Caption: Primary synthetic pathways to the target alcohol.
Method 1: Grignard Reaction with Cyclopropylmagnesium Bromide
The Grignard reaction is a classic and highly effective method for C-C bond formation.[3] In this approach, cyclopropylmagnesium bromide is added to 4-bromobenzaldehyde. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target alcohol.
Mechanistic Rationale: The reaction's driving force is the polarity of the carbon-magnesium bond, which renders the cyclopropyl carbon strongly nucleophilic.[3][4] The magnesium atom coordinates to the carbonyl oxygen, enhancing the aldehyde's electrophilicity and facilitating the nucleophilic attack. This method is robust and generally high-yielding. However, as it involves the attack of a planar carbonyl group by the nucleophile, the product is inherently racemic unless chiral auxiliaries are employed.
Caption: Experimental workflow for the Grignard synthesis.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.[3] Add a solution of cyclopropyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. The reaction is initiated upon the disappearance of the iodine color and gentle reflux. Maintain a gentle reflux by controlling the addition rate. After completion, the greyish solution of cyclopropylmagnesium bromide is used directly.[3][5]
-
Addition Reaction: In a separate flame-dried flask, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Add the freshly prepared Grignard solution dropwise to the aldehyde solution with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.[3] Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure alcohol.
Method 2: Catalytic Reduction of (4-Bromophenyl)(cyclopropyl)methanone
For applications requiring enantiomerically pure material, the asymmetric reduction of the corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone, is the preferred strategy. This approach leverages powerful chiral catalysts to achieve high levels of stereocontrol. We compare four major classes of catalytic reduction.
Comparative Data Summary
| Catalyst System | Starting Material | Key Reagents | Typical Yield | Enantioselectivity (% ee) | Advantages | Disadvantages |
| Noyori Hydrogenation | Ketone | Ru(II)-chiral ligand, H₂ or H-donor (e.g., iPrOH) | >95% | >98% | High TON, excellent ee, broad substrate scope.[6] | Requires pressure equipment for H₂, catalyst can be expensive.[7] |
| CBS Reduction | Ketone | Chiral oxazaborolidine, borane source (BH₃·THF) | >90% | >95% | Predictable stereochemistry, high ee, commercially available.[8] | Stoichiometric borane, requires strict anhydrous conditions.[9][10] |
| MPV Reduction | Ketone | Al(OiPr)₃, isopropanol | >85% | Racemic (achiral catalyst) | Highly chemoselective, inexpensive, mild conditions.[11][12] | Reversible reaction, generally not asymmetric.[13] |
| Biocatalysis | Ketone | Ketoreductase (KRED), cofactor (NADPH), glucose | Variable | >99% | Extremely high ee, green/sustainable, mild aqueous conditions.[14][15] | Enzyme specific, requires screening, cofactor regeneration needed.[15] |
2a. Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium(II) catalysts bearing chiral diphosphine and diamine ligands.[6][16] These catalysts are exceptionally efficient for the asymmetric hydrogenation of ketones. The reaction can be performed as a direct hydrogenation using H₂ gas or as a transfer hydrogenation using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[17]
Mechanistic Insight: The catalytic cycle involves the formation of a ruthenium hydride species which coordinates to the ketone. The hydrogen is then transferred to the carbonyl carbon through a six-membered pericyclic transition state, where the chiral ligands dictate the facial selectivity of the hydride attack.[6] The bifunctional nature of the catalyst, involving both the metal center and the amine ligand, is crucial for its high activity and selectivity.[16]
2b. Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[8][9] This method is renowned for its high enantioselectivity and predictable stereochemical outcome across a broad range of ketones.
Mechanistic Insight: The reaction proceeds through a highly organized transition state. The borane reductant first coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst.[9][10] This complex then binds to the ketone, positioning the larger substituent away from the catalyst's steric bulk. The hydride is then transferred from the borane to the carbonyl carbon via a six-membered ring transition state, ensuring high enantiofacial discrimination.[9]
Caption: Simplified mechanism of the CBS reduction.
Experimental Protocol: CBS Reduction
-
Setup: In a flame-dried flask under a nitrogen atmosphere, add the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%).
-
Reagent Addition: Add anhydrous THF and cool the solution to 0 °C. Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 0.6-1.0 eq) and stir for 15 minutes.
-
Substrate Addition: Add a solution of (4-bromophenyl)(cyclopropyl)methanone (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature between 0 °C and 5 °C.
-
Reaction Monitoring: Stir the reaction at this temperature until TLC analysis indicates complete consumption of the starting ketone (typically 1-3 hours).
-
Workup: Cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and then concentrate under reduced pressure. Add 1 M HCl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude alcohol by flash column chromatography. Determine enantiomeric excess (ee) by chiral HPLC analysis.
2c. Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a classic method that uses a simple aluminum alkoxide, most commonly aluminum isopropoxide, as the catalyst.[11][13] It operates via a reversible hydrogen transfer from a sacrificial alcohol, typically isopropanol, to the ketone substrate.[12]
Mechanistic Insight: The reaction is believed to proceed through a six-membered cyclic transition state involving the aluminum center, the ketone, and the isopropoxide.[11][18] The key advantage of MPV reduction is its exceptional chemoselectivity; it reduces aldehydes and ketones while leaving other reducible functional groups like esters or nitro groups untouched.[12][13] To drive the equilibrium towards the product, the acetone byproduct is often removed by distillation.[18] While the standard reaction is not asymmetric, chiral versions can be achieved using chiral aluminum complexes or chiral sacrificial alcohols.[11]
2d. Biocatalytic Reduction
Biocatalysis, utilizing either isolated enzymes (ketoreductases, KREDs) or whole microbial cells, represents a powerful green chemistry approach for asymmetric ketone reduction.[14][15] These enzymatic reactions occur in aqueous media under mild conditions and routinely deliver products with near-perfect enantioselectivity (>99% ee).[19]
Mechanistic Insight: Ketoreductases are cofactor-dependent enzymes, typically using nicotinamide adenine dinucleotide phosphate (NADPH) as the hydride source.[15] The enzyme's chiral active site precisely orients the ketone substrate for a stereospecific hydride transfer from the cofactor.[14] A key practical consideration is cofactor regeneration. In whole-cell systems, the cell's own metabolism regenerates the NADPH, often by using a co-substrate like glucose.[15] For isolated enzymes, a secondary enzyme system is required.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several effective methods, with the optimal choice depending on the project's specific goals.
-
For rapid synthesis of racemic material for initial screening, the Grignard reaction is the most direct and cost-effective route, offering high yields from readily available starting materials.
-
For the production of high-purity enantiomers , catalytic asymmetric reduction of the corresponding ketone is superior.
-
The CBS reduction offers excellent enantioselectivity and predictable outcomes, making it a reliable choice for laboratory-scale synthesis.[8]
-
Noyori asymmetric hydrogenation provides outstanding enantioselectivity and catalytic efficiency, making it highly suitable for industrial scale-up, particularly the transfer hydrogenation variants which avoid high-pressure H₂.[6][17]
-
Biocatalysis stands out as the premier method for achieving the highest possible enantiomeric excess under the most environmentally benign conditions, and should be strongly considered when optical purity is the paramount concern.[14][19]
-
-
The MPV reduction remains a valuable tool when high chemoselectivity is required in the presence of other reducible functional groups, though it is not the primary choice for asymmetric synthesis.[12]
By understanding the mechanistic underpinnings and practical considerations of each catalytic system, researchers can confidently select and implement the most appropriate strategy for the synthesis of this compound and its derivatives.
References
- MDPI. (n.d.). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts.
- Chem-Station Int. Ed. (2014, October 16). Noyori Asymmetric Hydrogenation.
- NROChemistry. (n.d.). Noyori Hydrogenation.
- Andrew G Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
- Wikipedia. (n.d.). Asymmetric hydrogenation.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
- Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
- Thermo Fisher Scientific - US. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- CymitQuimica. (n.d.). CAS 23719-80-4: Cyclopropylmagnesium bromide.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Springer. (2007, May 8). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II.
- PubMed Central. (2007, August). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions.
- Santa Cruz Biotechnology. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol.
- PubMed Central. (2020, November 3). Biocatalytic Reduction Reactions from a Chemist's Perspective.
- BLDpharm. (n.d.). 1000305-07-6|((1R,2R)-2-(4-Bromophenyl)cyclopropyl)methanol.
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A Comparative Guide to Enantiomeric Excess Determination of Chiral (4-Bromophenyl)(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, particularly intermediates destined for pharmacologically active compounds, the precise determination of enantiomeric excess (% ee) is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[1] This guide provides an in-depth comparison of established chromatographic techniques for determining the enantiomeric excess of (4-Bromophenyl)(cyclopropyl)methanol, a chiral alcohol intermediate. We will explore the principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with a focus on method development and validation.
The Analytical Challenge: Resolving Mirror Images
This compound possesses a single stereocenter, resulting in two enantiomers that are non-superimposable mirror images of each other. These enantiomers exhibit identical physical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography is the cornerstone technique for this purpose, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[1][2] The differing stability of these complexes leads to differential retention times, enabling their separation and quantification.
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique for chiral separation is often dictated by the physicochemical properties of the analyte, desired analysis speed, and available instrumentation. Here, we compare HPLC, SFC, and GC for the enantiomeric resolution of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility and high selectivity.[1]
-
Expertise & Experience: The key to a successful chiral HPLC separation lies in the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including alcohols.[1] The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For this compound, the hydroxyl and phenyl groups are key interaction points with the CSP.
-
Trustworthiness & Validation: A validated chiral HPLC method provides a high degree of confidence in the reported % ee. Validation parameters, as guided by regulatory bodies, typically include specificity, linearity, precision, accuracy, and robustness.[3] System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately.[3]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier like an alcohol.[4][]
-
Expertise & Experience: SFC often provides faster analysis times and higher efficiency compared to HPLC.[] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure. Polysaccharide-based CSPs are also widely used in SFC and often exhibit different selectivity compared to their use in HPLC.[][6][7] For this compound, the polarity of the alcohol modifier will be a critical parameter to optimize for achieving baseline separation.
-
Trustworthiness & Validation: SFC methods are validated using similar parameters to HPLC methods. The reduced consumption of organic solvents is a significant advantage, contributing to more environmentally sustainable laboratory practices.[4]
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.
-
Expertise & Experience: Chiral GC separations are typically performed on capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.[2][8] The inclusion of the analyte into the chiral cavity of the cyclodextrin is the primary mechanism of separation. For alcohols like this compound, derivatization to a less polar and more volatile ester (e.g., acetate) can sometimes improve peak shape and resolution.[9] However, direct analysis is often feasible.
-
Trustworthiness & Validation: A key consideration for chiral GC is the thermal stability of the analyte. The high temperatures of the injector and column oven could potentially cause racemization, which must be evaluated during method development. Validation of a chiral GC method follows similar principles to liquid chromatography techniques.
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for determining the enantiomeric excess of this compound.
Caption: General workflow for enantiomeric excess determination.
Proposed Chiral HPLC Method
This protocol is a starting point for developing a robust chiral HPLC method for this compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, for example, a column with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve a resolution (Rs) > 1.5.
-
Flow Rate: 1.0 mL/min. Chiral separations often benefit from lower flow rates.[10]
-
Column Temperature: 25 °C. Temperature can be varied to improve selectivity.[10]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic this compound at approximately 1 mg/mL in the mobile phase.
-
Prepare the test sample at a similar concentration.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Proposed Chiral GC Method
This protocol provides a framework for developing a chiral GC method.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as one with a modified β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 5 °C/min to 220 °C and hold for 5 minutes. This program should be optimized based on the initial results.
-
Injection Mode: Split (e.g., 50:1 split ratio).
Sample Preparation:
-
Prepare a stock solution of racemic this compound at approximately 1 mg/mL in a suitable solvent like dichloromethane or methanol.[11]
-
Prepare the test sample at a similar concentration.
Data Analysis: The % ee is calculated using the same formula as for the HPLC method, based on the peak areas obtained from the FID.
Mechanism of Chiral Recognition
The separation of enantiomers on a chiral stationary phase is a result of the differential interactions between the enantiomers and the chiral selector. The following diagram illustrates a conceptual model for the interaction of this compound enantiomers with a polysaccharide-based CSP.
Caption: Conceptual model of enantiomer interaction with a CSP.
Data Comparison Summary
The following table summarizes the expected performance characteristics of the different chromatographic techniques for the enantiomeric excess determination of this compound. The values are illustrative and would need to be determined experimentally during method development.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC |
| Principle | Adsorption/partition on a chiral stationary phase with a liquid mobile phase. | Adsorption/partition on a chiral stationary phase with a supercritical fluid mobile phase. | Partitioning between a gaseous mobile phase and a chiral stationary phase. |
| Typical CSP | Polysaccharide-based | Polysaccharide-based | Cyclodextrin-based |
| Analysis Speed | Moderate to Fast | Fast | Fast to Very Fast |
| Solvent Usage | High | Low | Very Low |
| Selectivity (α) | Generally Good to Excellent | Good to Excellent | Good to Excellent |
| Resolution (Rs) | Typically > 1.5 with method optimization. | Typically > 1.5 with method optimization. | Typically > 1.5 with method optimization. |
| Sample Volatility | Not required | Not required | Required |
| Thermal Stability | Not a concern | Not a concern | Required |
Conclusion and Recommendations
For the determination of the enantiomeric excess of this compound, both chiral HPLC and chiral SFC are highly recommended starting points due to their broad applicability to chiral alcohols and the non-destructive nature of the analysis. Chiral HPLC is a well-established and robust technique, while chiral SFC offers significant advantages in terms of speed and reduced environmental impact. Chiral GC is also a viable option, provided the analyte demonstrates sufficient volatility and thermal stability.
The ultimate choice of method will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and sustainability goals. Regardless of the technique chosen, thorough method development and validation are paramount to ensure the accuracy and reliability of the enantiomeric excess determination.[3]
References
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Ng, L. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]
-
Desfontaine, V., Guillarme, D., Francotte, E., & Veuthey, J. L. (2015). Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers. ResearchGate. [Link]
-
Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Armstrong, D. W., & Hinze, W. L. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Gara, M., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules. [Link]
-
Perjesi, P., et al. (2021). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules. [Link]
-
Restek. (n.d.). Chiral Columns. Restek. [Link]
-
Armstrong, D. W. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Gotor, V., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Organic Chemistry. [Link]
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- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (4-Bromophenyl)(cyclopropyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug for its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and, in the worst-case scenario, project termination. This guide provides a comprehensive overview of the cross-reactivity considerations for an emerging class of compounds: (4-Bromophenyl)(cyclopropyl)methanol derivatives.
The unique structural combination of a bromophenyl group and a cyclopropyl moiety imparts these molecules with interesting pharmacological properties. The cyclopropyl ring can enhance potency and metabolic stability, while the bromophenyl group can influence binding affinity and selectivity. However, these same features can also contribute to interactions with unintended biological targets. Understanding and characterizing this cross-reactivity profile is paramount for advancing these derivatives as potential therapeutic agents.
This guide will delve into the experimental approaches for assessing cross-reactivity, present available comparative data for structurally related compounds, and provide detailed protocols to empower researchers in their own investigations.
The Rationale Behind Cross-Reactivity Screening
The imperative to conduct comprehensive cross-reactivity studies is rooted in the fundamental principles of drug safety and efficacy. Off-target effects can manifest in a multitude of ways, from mild side effects to severe adverse drug reactions.[1] From a drug development perspective, early identification of potential cross-reactivity allows for:
-
Informed Lead Optimization: Structure-activity relationship (SAR) studies can be guided to mitigate off-target binding while maintaining or improving on-target potency.
-
Risk Assessment: A clear understanding of a compound's selectivity profile enables a more accurate assessment of its potential therapeutic window and safety liabilities.
-
Mechanism Deconvolution: Unanticipated off-target activities can sometimes reveal novel therapeutic opportunities or explain unexpected pharmacological effects.
The this compound scaffold presents a unique case. The cyclopropyl group, while often introduced to improve drug-like properties, can also influence the conformational flexibility of the molecule, potentially allowing it to fit into the binding sites of multiple proteins. Similarly, the 4-bromophenyl moiety can participate in various intermolecular interactions, including halogen bonding, which can contribute to both desired and undesired binding events.
Comparative Analysis: A Case Study with Structurally Related Bromophenol Derivatives
In a study by Menzek et al. (2019), a series of bromophenol derivatives containing a cyclopropane ring were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II) and acetylcholinesterase (AChE).[2] These enzymes represent common off-targets for various small molecules.
Table 1: Inhibitory Activity of Bromophenol Derivatives with a Cyclopropyl Moiety against hCA I, hCA II, and AChE [2]
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | AChE Kᵢ (nM) |
| Derivative 1 | 7.8 ± 0.9 | 43.1 ± 16.7 | 159.6 ± 21.9 |
| Derivative 2 | 12.4 ± 2.1 | 55.2 ± 9.8 | 245.3 ± 33.7 |
| Derivative 3 | 58.3 ± 10.3 | 150.2 ± 24.1 | 924.2 ± 104.8 |
Data presented as mean ± standard deviation. Kᵢ values represent the inhibition constant.
These findings are significant as they demonstrate that compounds containing both a bromophenol and a cyclopropyl group can exhibit potent inhibitory activity against multiple, unrelated enzymes.[2] This underscores the importance of comprehensive screening to identify such potential off-target interactions for any novel derivative within this class. The variation in potency among the derivatives also highlights the sensitivity of these interactions to subtle structural modifications, a key consideration for lead optimization.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's selectivity profile requires a multi-faceted approach, employing a range of in vitro assays. The following are detailed protocols for key experiments that should be considered in the cross-reactivity screening of this compound derivatives.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This protocol is a modification of the Ellman's method, widely used to screen for AChE inhibitors.
Objective: To determine the concentration-dependent inhibition of acetylcholinesterase by the test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each test compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Causality Behind Experimental Choices:
-
DTNB (Ellman's Reagent): This chromogenic reagent reacts with the thiocholine produced by the enzymatic hydrolysis of ATCI, resulting in a yellow-colored product that can be quantified spectrophotometrically.
-
Phosphate Buffer (pH 8.0): This pH is optimal for AChE activity.
-
Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the substrate is added, which is particularly important for time-dependent or irreversible inhibitors.
Protocol 2: Radioligand Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of test compounds to a specific G-protein coupled receptor (GPCR).
Objective: To determine the ability of test compounds to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Kᵢ).
Materials:
-
Cell membranes expressing the target receptor (e.g., from a stable cell line)
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors)
-
Binding buffer (specific to the receptor)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (a high concentration of a known, unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membranes, radiolabeled ligand, and either vehicle (for total binding), non-specific binding control, or a concentration range of the test compound.
-
The final volume should be consistent across all tubes.
-
-
Incubation:
-
Incubate the tubes at a specific temperature and for a specific duration to allow the binding to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding in the presence of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
-
Trustworthiness and Self-Validation:
-
Inclusion of Controls: The use of total binding, non-specific binding, and vehicle controls is essential for validating the assay and ensuring the accuracy of the results.
-
Saturation Binding Experiments: To determine the Kₑ of the radioligand, a separate saturation binding experiment should be performed, which also validates the receptor preparation.
Visualizing the Path Forward: Workflows and Relationships
To navigate the complex process of cross-reactivity assessment, visual workflows and diagrams can be invaluable tools for researchers.
Caption: A generalized workflow for the cross-reactivity profiling of novel chemical entities.
Caption: Conceptual diagram illustrating structure-activity relationships in drug design.
Conclusion and Future Directions
The exploration of this compound derivatives as potential therapeutic agents is a promising avenue of research. However, a thorough and early assessment of their cross-reactivity profiles is not just a regulatory requirement but a scientific necessity for successful drug development. While direct comparative data for this specific class of compounds is currently limited, the available information on structurally related molecules provides a compelling rationale for a cautious and systematic approach to selectivity profiling.
The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the tools and knowledge to navigate the complex landscape of off-target interactions. By employing a robust screening cascade and leveraging the principles of medicinal chemistry, the scientific community can unlock the full therapeutic potential of this compound derivatives while ensuring the development of safe and effective medicines. Future research efforts should focus on generating and publishing comprehensive selectivity data for this interesting class of compounds to facilitate their translation from the laboratory to the clinic.
References
-
Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. [Link]
-
Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
Sources
A Comparative Guide to the Synthesis of (4-Bromophenyl)(cyclopropyl)methanol for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the cyclopropylmethanol moiety serves as a critical structural motif. Its unique conformational properties and metabolic stability make it a desirable feature in the design of novel therapeutic agents and functional materials. Specifically, (4-Bromophenyl)(cyclopropyl)methanol is a valuable building block, offering a handle for further chemical elaboration through its aryl bromide functionality. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the classic Grignard reaction and the robust reduction of a ketone precursor, offering insights into the practical execution and expected outcomes of each methodology.
Method 1: Grignard Reaction Synthesis
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This method involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. For the synthesis of this compound, this translates to the reaction of 4-bromophenylmagnesium bromide with cyclopropanecarboxaldehyde.
Mechanistic Rationale
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. The choice of an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF) is crucial, as it stabilizes the Grignard reagent.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
1,4-Dibromobenzene
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for initiation)
-
Cyclopropanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.
-
Add a small portion of a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Method 2: Reduction of (4-Bromophenyl)(cyclopropyl)methanone
An alternative and often high-yielding approach is the reduction of the corresponding ketone, (4-Bromophenyl)(cyclopropyl)methanone. This two-step process first involves the synthesis of the ketone, followed by its reduction to the target alcohol.
Synthesis of the Ketone Precursor
(4-Bromophenyl)(cyclopropyl)methanone can be synthesized via a Friedel-Crafts acylation of bromobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of the Ketone
The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity for aldehydes and ketones, its stability in protic solvents, and its relative safety compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄)[1][2].
Mechanistic Rationale
The borohydride ion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, forming a borate ester intermediate. In a protic solvent like methanol or ethanol, the solvent protonates the oxygen of the intermediate upon workup, yielding the secondary alcohol.
Experimental Protocol: Reduction of (4-Bromophenyl)(cyclopropyl)methanone
Materials:
-
(4-Bromophenyl)(cyclopropyl)methanone
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (or Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (4-Bromophenyl)(cyclopropyl)methanone (1.0 equivalent) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride (1.2 equivalents) portion-wise to the solution. The addition should be slow to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by recrystallization or column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Parameter | Grignard Reaction | Ketone Reduction |
| Starting Materials | 1,4-Dibromobenzene, Cyclopropanecarboxaldehyde | (4-Bromophenyl)(cyclopropyl)methanone |
| Number of Steps | One-pot synthesis | Two steps (ketone synthesis + reduction) |
| Reagent Sensitivity | Highly sensitive to moisture and air | Moderately sensitive to moisture |
| Typical Yields | Moderate to good | Good to excellent |
| Scalability | Can be challenging due to exothermic nature | Generally straightforward |
| Purification | Column chromatography often required | Recrystallization may be sufficient |
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Grignard synthesis and the ketone reduction method.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the two-step synthesis via ketone reduction.
Conclusion and Recommendations
Both the Grignard reaction and the reduction of the corresponding ketone are viable and effective methods for the synthesis of this compound. The choice between the two will often depend on the specific constraints and objectives of the research.
-
For rapid, one-pot access to the target molecule, where starting materials are readily available, the Grignard reaction is a strong contender. However, careful control of anhydrous conditions is paramount to its success.
-
For higher yields, greater scalability, and potentially simpler purification , the two-step ketone reduction method is often preferred. The intermediate ketone is typically a stable, crystalline solid that can be purified before the final reduction step, leading to a cleaner final product.
References
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Bromophenyl)(cyclopropyl)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-Bromophenyl)(cyclopropyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. The protocols outlined are grounded in established safety data and regulatory standards to ensure self-validating and trustworthy procedures.
Hazard Assessment and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the chemical's hazards is paramount. This compound is an irritant and harmful if ingested.[1] Adherence to proper safety protocols is the first line of defense against accidental exposure.
Key Hazard and Safety Data Summary
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 70289-39-3 | [1][2] |
| Primary Hazards | Harmful if swallowed; Causes skin, eye, and respiratory tract irritation. | [1] |
| RCRA Status | Not a specifically listed waste (P- or U-series). Must be classified based on characteristics. | [1] |
| Recommended PPE | Chemical splash goggles, chemical-resistant gloves, lab coat. | [1][2] |
| First Aid: Eyes | Flush with plenty of water for at least 15 minutes, seek medical aid. | [1][2] |
| First Aid: Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [1][2] |
| First Aid: Ingestion | Wash mouth out with water and seek immediate medical aid. Do not induce vomiting. | [1][2] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen and seek medical aid. | [1][2] |
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation appear.[2]
-
Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[2]
All handling of this chemical, including transfers to a waste container, should occur within a well-ventilated area, preferably inside a chemical fume hood.[2] Facilities must be equipped with an accessible eyewash station and a safety shower.[1]
The Regulatory Framework: Understanding Your Obligations
In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] As a generator of chemical waste, you are legally responsible for its safe management from creation to final disposal—a concept known as "cradle-to-grave" liability.
Key principles include:
-
Waste Determination : The generator must determine if a discarded chemical is classified as hazardous waste.[1] This can be based on knowledge of the chemical's properties or through analysis.[5]
-
Segregation : Different categories of hazardous waste must be kept separate to prevent dangerous reactions and ensure proper treatment.[6]
-
State and Local Regulations : Waste generators must consult state and local hazardous waste regulations, which may be more stringent than federal rules, to ensure complete and accurate classification and disposal.[1][7]
Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a systematic process centered on correct classification and segregation. Discharging this chemical into drains or the environment is strictly prohibited.[2]
Step 1: Waste Classification
This compound contains a bromine atom bonded to a carbon atom, classifying it as a halogenated organic compound .[6] This is the single most important factor determining its disposal pathway. This classification dictates that it must be segregated from non-halogenated organic waste streams.[6][8][9]
Step 2: Segregation of Waste
Proper segregation is critical for safety, compliance, and cost-effective disposal. The incineration process for halogenated compounds is more complex and costly than for non-halogenated ones.[8][9]
-
Action : Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated waste container labeled for "Halogenated Organic Waste." [6][10]
-
Critical : DO NOT mix this waste with the following:
Step 3: Container Selection and Labeling
The waste container must be in good condition, compatible with the chemical, and have a tightly sealing cap to prevent leaks and vapor release.[10]
-
Action : Affix a "Hazardous Waste" tag or label to the container before adding any waste.[8][10]
-
The label must include:
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Action : Store the sealed waste container in your lab's designated SAA, which must be under the direct control of laboratory personnel.
-
The container must remain closed at all times except when waste is actively being added.[8][10]
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain potential spills.[4]
Step 5: Final Disposal
Once the container is nearly full (around 90% capacity to allow for expansion[4]), or if the project is complete, arrange for its removal.
-
Action : Contact your institution's Environmental Health and Safety (EHS or EHRS) department to request a waste pickup.[8] They will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.
-
The standard and required disposal method for halogenated organic compounds is controlled incineration at high temperatures in a specialized facility equipped with flue gas scrubbing to neutralize harmful byproducts.[2][6]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
For Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[8]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container.[1]
-
Label the container as "Spill Debris: this compound" and manage it as halogenated organic hazardous waste.[8]
-
Clean the spill area with soap and water.
-
-
For Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.[8]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its classification as a halogenated organic compound and adhering to the principles of strict segregation, proper labeling, and compliant accumulation, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
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Material Safety Data Sheet - this compound. Cole-Parmer.
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
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Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
-
Hazardous Waste Segregation. Bucknell University.
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
-
(1-(4-Bromophenyl)cyclopropyl)methanol Information. BLDpharm.
-
Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety.
-
Safety Data Sheet - (4-Bromophenyl)cyclopropylmethanone. Fisher Scientific.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR.
-
7.2 Organic Solvents. Cornell University EHS.
-
Safety Data Sheet - Cyclopropanemethanol. Fisher Scientific.
-
Cyclopropylmethanol Overview. lifechem pharma.
-
Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate. Google Patents.
-
Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanone. BLD Pharmatech.
-
Hazardous Waste Disposal Procedures. Michigan Technological University.
-
Cyclopropanemethanol, 98%. Fisher Scientific.
-
Cyclopropylmethanol Product Information. Actylis.
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A Senior Application Scientist's Guide to the Safe Handling of (4-Bromophenyl)(cyclopropyl)methanol
As researchers and drug development professionals, our work with novel chemical entities like (4-Bromophenyl)(cyclopropyl)methanol is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides essential, experience-driven safety and handling protocols for this compound, ensuring the protection of laboratory personnel and the integrity of your research. We will move beyond simple checklists to a deeper understanding of why these procedures are critical.
Understanding the Hazard Profile
This compound is a compound with a moderate hazard profile that demands careful handling. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[1][2] A comprehensive understanding of these risks is the first step toward mitigating them effectively.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion |
| Skin Irritation | Causes skin irritation upon contact.[1] | Dermal |
| Eye Irritation | Causes serious eye irritation.[1][2] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Inhalation |
The Causality of Required Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by a chemical.[3] For this compound, the following PPE is mandatory to create an effective barrier between you and the substance.[3]
Visualizing the PPE Workflow
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE) when handling this compound.
-
Eye and Face Protection : Chemical splash goggles are non-negotiable.[1] The risk of serious eye irritation necessitates a complete seal around the eyes to protect from splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection : A flame-resistant lab coat should be worn to protect against skin contact.[4] For gloves, nitrile or butyl rubber are recommended for their chemical resistance.[2] Always inspect gloves for any signs of degradation or perforation before use.[4][5] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of according to institutional guidelines.[6]
-
Respiratory Protection : If there is a potential for generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[2][4] The specific type of cartridge should be selected based on a formal risk assessment.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls and Preparation:
- Ventilation is Key : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
- Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
- Clear the Area : Keep the workspace clear of any unnecessary equipment or materials to prevent accidental spills.
2. Handling the Chemical:
- Avoid Dust and Aerosol Formation : Handle the solid material carefully to avoid generating dust.[4]
- Portioning : When weighing or transferring the material, do so in a manner that minimizes the potential for release.
- Container Management : Keep containers of this compound tightly closed when not in use.[1]
3. In Case of a Spill:
- Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[4]
- Containment : For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.[4]
- Personal Protection : Always wear the appropriate PPE during spill cleanup.[1]
Logical Flow of Emergency Response
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
